Norethindrone 3-Ethyl Ether
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNBJUTBPRZJT-ZCPXKWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021161 | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96487-85-3 | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96487-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethindrone 3-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHINDRONE 3-ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Mechanistic Pathways of Norethindrone 3-Ethyl Ether
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway and underlying reaction mechanisms for Norethindrone 3-ethyl ether. This compound is a significant derivative of Norethindrone, a foundational progestin in hormonal contraceptives. We will deconstruct the multi-step synthesis, beginning with the strategic modification of estrone methyl ether via the Birch reduction to create the critical 19-norsteroid framework. Subsequent steps, including oxidation, stereoselective ethynylation, and final enol ether formation, are detailed with a focus on the causal relationships behind procedural choices and reagent selection. Mechanistic diagrams are provided for key transformations to offer a clear visual representation of the electron and atomic movements that govern the reactions. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this classic steroid synthesis.
Introduction: A Tale of Two Isomers and a Revolution in a Pill
The story of synthetic progestins is a landmark chapter in medicinal chemistry and social history. In 1951, Carl Djerassi at Syntex synthesized Norethindrone, the first highly potent, orally active progestin.[1][2] Shortly after, in 1952, Frank B. Colton at G.D. Searle & Company developed Norethynodrel, a double-bond isomer of Norethindrone.[3][4][5] It was Colton's Norethynodrel, combined with the estrogen mestranol, that would become the active progestin in Enovid, the first oral contraceptive approved for use in 1960.[1][3][4][6]
Norethindrone (17α-ethynyl-19-nortestosterone) and its isomer Norethynodrel differ only in the position of a double bond in the A-ring of the steroid nucleus. Norethindrone features a conjugated α,β-unsaturated ketone (a Δ⁴-3-one system), while Norethynodrel has a non-conjugated double bond between carbons 5 and 10 (a Δ⁵⁽¹⁰⁾-3-one system).[3] this compound, the subject of this guide, is a dienol ether derivative of Norethindrone, formed by reacting the 3-keto group.
The synthesis of these "19-nor" steroids—so named because they lack the methyl group at the C-19 position found in testosterone—was a pivotal achievement.[7] The removal of this methyl group, a feat accomplished through the elegant application of the Birch reduction, was found to significantly enhance progestational activity while reducing androgenic side effects.[8] This guide will detail the complete synthesis, starting from a common steroidal precursor and culminating in the formation of this compound, elucidating the chemistry that made oral contraception a reality.
Overall Synthesis Strategy
The synthesis of this compound is most efficiently approached by first constructing the Norethindrone core and then performing a terminal etherification. The general workflow begins with a readily available aromatic steroid, Estrone 3-methyl ether, and proceeds through a series of strategic transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Norethindrone Core
The foundational steps of the synthesis are dedicated to modifying the A-ring of an estrone precursor to generate the 19-nor-Δ⁴-3-one system.
Step 1: Birch Reduction of Estrone 3-Methyl Ether
The cornerstone of the synthesis is the Birch reduction, a powerful method for the partial reduction of aromatic systems.[9] This reaction uniquely achieves the required demethylation at C-19 and sets the stage for the desired A-ring structure.
-
Expertise & Experience: The choice of a Birch reduction is deliberate and critical. No other common reaction can so cleanly reduce the aromatic A-ring to a 1,4-diene while leaving the rest of the steroid skeleton untouched. The starting material, estrone methyl ether, is chosen because the electron-donating methoxy group directs the reduction to the ortho and meta positions, yielding the desired 2,5-diene product and facilitating the loss of the C-19 methyl group upon workup.[10][11] The use of an alcohol like ethanol or tert-butanol is essential; it serves as a proton source that is acidic enough to protonate the radical anion intermediates but not so acidic as to be deprotonated by the solvated electrons.[10]
-
Mechanism: The reaction is initiated by the transfer of an electron from the alkali metal (dissolved in liquid ammonia to form a characteristic blue solution) to the aromatic ring, creating a radical anion. This is followed by protonation, a second electron transfer, and a final protonation.
Caption: Mechanism of the Birch Reduction on the A-ring.
Step 2: Acid Hydrolysis and Double Bond Isomerization
The product of the Birch reduction is a dienol ether. A subsequent acidic workup is a self-validating step that performs two crucial transformations.
-
Expertise & Experience: Treating the reaction mixture with an acid like hydrochloric or oxalic acid first hydrolyzes the enol ether to a β,γ-unsaturated ketone (the Norethynodrel skeleton).[12] This intermediate is thermodynamically unstable. Under the acidic conditions, the double bond rapidly migrates to the more stable, conjugated Δ⁴ position, yielding the α,β-unsaturated ketone characteristic of Norethindrone. This isomerization is a thermodynamically driven process that ensures the formation of the correct final core structure.
Step 3: Oxidation of the C17-Hydroxyl Group
The potent reducing conditions of the Birch reaction also reduce the C17-ketone of the starting estrone to a hydroxyl group. To prepare for the final ethynylation step, this must be re-oxidized.
-
Expertise & Experience: Standard oxidizing agents like chromium trioxide (Jones oxidation) or an Oppenauer oxidation can be employed for this step.[12] The choice depends on the desired scale and sensitivity of other functional groups, though in this case, the molecule is robust. This step is necessary to regenerate the electrophilic carbonyl at C17, which is the target for the nucleophilic acetylide anion in the next step.
Step 4: Ethynylation at C17
The introduction of the 17α-ethynyl group is the final key modification to impart oral bioavailability.
-
Expertise & Experience: This transformation is a classic nucleophilic addition to a carbonyl. Acetylene gas is bubbled through a solution of the C17-ketone intermediate in the presence of a strong, non-nucleophilic base such as potassium tert-butoxide or potassium hydroxide.[12][13] The base deprotonates the weakly acidic acetylene to form a potent potassium acetylide nucleophile. This anion then attacks the less sterically hindered α-face of the C17-ketone, resulting in the desired 17α-ethynyl-17β-hydroxy stereochemistry. This ethynyl group acts as a steric shield, preventing the metabolic oxidation of the C17-hydroxyl group that would otherwise rapidly inactivate the hormone in the liver.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Noretynodrel - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 6. Chemical & Engineering News: Top Pharmaceuticals: Oral Contraceptives [pubsapp.acs.org]
- 7. Interactions of various 19-nor steroids with human placental microsomal cytochrome P-450 (P-450hpm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wepub.org [wepub.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Norethindrone synthesis - chemicalbook [chemicalbook.com]
- 13. WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google Patents [patents.google.com]
Chemical and physical properties of norethindrone 3-ethyl ether
An In-depth Technical Guide on the Physicochemical Properties of Norethindrone 3-Ethyl Ether Derivatives
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound and its acetylated analogue, norethindrone acetate 3-ethyl ether. These compounds are of significant interest to researchers and drug development professionals, primarily as process-related impurities encountered during the synthesis of the widely used progestin, norethindrone acetate. This document details their nomenclature, formation mechanisms, physicochemical characteristics, and the analytical methodologies required for their identification and quantification. By synthesizing data from authoritative sources with field-proven insights, this guide serves as a critical resource for quality control, impurity profiling, and synthetic process optimization in pharmaceutical development.
Introduction and Nomenclature: Distinguishing Key Derivatives
In the context of pharmaceutical analysis, it is crucial to distinguish between two closely related ether derivatives of norethindrone. The primary subject of this guide, Norethindrone Acetate 3-Ethyl Ether , is a known impurity in the manufacturing of Norethindrone Acetate, a key active pharmaceutical ingredient (API) in oral contraceptives and hormone therapies.[1][2] Its formation can indicate specific conditions in the synthetic pathway that require control. A second, related compound is This compound , which lacks the acetate group at the C17 position. Clarity in nomenclature is essential for accurate reporting and regulatory compliance.
These compounds serve as critical reference standards for establishing impurity profiles, ensuring the purity and consistency of the final drug product.[1]
Table 1: Compound Identification
| Property | Norethindrone Acetate 3-Ethyl Ether | This compound |
|---|---|---|
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1] | (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol[3] |
| Synonyms | Norethisterone Acetate Impurity I[2] | Norethisterone Impurity F[3][4], Norethindrone EP Impurity F[5] |
| CAS Number | 50717-99-2[1][2][6] | 96487-85-3[3][4][5] |
| Molecular Formula | C₂₄H₃₂O₃[1][2][6] | C₂₂H₃₀O₂[3][4][5] |
| Molecular Weight | ~368.51 g/mol [1][2][6] | ~326.47 g/mol [4][5] |
Synthesis and Formation Mechanisms
From a process chemistry perspective, understanding the origin of an impurity is fundamental to controlling its presence. Norethindrone Acetate 3-Ethyl Ether is not typically synthesized intentionally but arises as an unintended byproduct during the manufacture of norethindrone acetate.[1]
The primary formation mechanism involves the reaction of norethindrone acetate intermediates with ethylating agents present in the reaction mixture.[1] For instance, if ethanol is used as a solvent or is present as a reagent, it can react with the enol intermediate of the steroid's A-ring under acidic conditions, leading to the formation of the 3-ethyl enol ether. This side reaction competes with the desired synthetic pathway, and its prevalence is influenced by factors such as reactant concentrations, temperature, and pH.
Physicochemical Properties
The introduction of the 3-ethyl ether group significantly alters the polarity and, consequently, the physical properties of the parent norethindrone molecule.
Table 2: Summary of Physical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Appearance | White to Off-White Solid, Pale Yellow Solid | [4][7] |
| Solubility | The ethyl ether modification is expected to increase lipophilicity and influence solubility compared to the parent compound.[1] Norethindrone itself is practically insoluble in water but soluble in organic solvents like chloroform and ethanol.[8][9] | [1][8][9] |
| Storage | Recommended storage at 2-8°C in a refrigerator. | [4][6] |
| Stability | As an ether, it may be susceptible to hydrolysis in acidic conditions, reverting to norethindrone acetate and ethanol.[1] It is also sensitive to light and air, which can promote the formation of explosive peroxides, a general characteristic of ethers.[10] |[1][10] |
Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is required for the definitive identification and quantification of this compound derivatives, especially when resolving them from the API and other related substances.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for separating and quantifying these impurities. The increased lipophilicity of the 3-ethyl ether derivative compared to the more polar parent compound results in a longer retention time on a C18 column under typical RP-HPLC conditions.
Protocol: Impurity Profiling by RP-HPLC
-
Column: Inertsil ODS-3V (150 mm × 4.6 mm), 5 µm, or equivalent C18 stationary phase.[11]
-
Mobile Phase A: Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A gradient program is employed to ensure resolution of all impurities. The specific gradient will depend on the full impurity profile but generally involves increasing the proportion of Acetonitrile over time.
-
Detection: Diode Array Detector (DAD) set at 210 nm and 240 nm to simultaneously monitor for various impurities and the parent compound.[11]
-
Column Temperature: Ambient or controlled room temperature.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the impurity. It provides the molecular weight, which is a primary confirmation parameter. For Norethindrone Acetate 3-Ethyl Ether, the expected molecular ion peak would correspond to its molecular weight of approximately 368.5 g/mol .[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The key diagnostic signals for the 3-ethyl ether moiety are:
-
¹H NMR: The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -CH₃) are deshielded and expected to produce a quartet in the 3.4-4.5 ppm range.[14][15] The terminal methyl protons (-O-CH₂-CH₃ ) will appear as a triplet further upfield.
-
¹³C NMR: The carbon atom bonded to the ether oxygen (-O-C H₂-CH₃) will exhibit a downfield shift, typically appearing in the 50-80 ppm range.[16]
Infrared (IR) Spectroscopy
While the IR spectrum of a complex steroid has many peaks, the presence of the ether linkage can be confirmed by a characteristic C–O single-bond stretching absorption.[14] This strong absorption is typically found in the 1050-1150 cm⁻¹ region of the spectrum.[15] The absence of a broad O-H stretch (around 3300 cm⁻¹) and a strong C=O ketone stretch (around 1670 cm⁻¹, which is present in the parent norethindrone) would further support the enol ether structure at the 3-position.
Use as a Reference Standard
The primary application of isolated and purified Norethindrone Acetate 3-Ethyl Ether is as a reference standard in quality control laboratories.[1] Its use is critical for:
-
Method Validation: Validating the specificity of analytical methods, such as HPLC, to ensure they can accurately separate the impurity from the API.[11]
-
Impurity Identification: Confirming the identity of unknown peaks in chromatograms of production batches by comparing retention times and spectral data.
-
Quantification: Accurately determining the concentration of this impurity in batches of norethindrone acetate, ensuring they fall within the safe limits established by regulatory bodies like the ICH.
Conclusion
This compound and its acetylated derivative are significant compounds in the field of pharmaceutical development and manufacturing. While primarily known as process-related impurities, a thorough understanding of their physicochemical properties is essential for ensuring the safety and efficacy of norethindrone-based medicines. The analytical techniques detailed in this guide—HPLC for separation and quantification, supported by MS, NMR, and IR for structural elucidation—form a robust framework for the control and characterization of these substances. This knowledge empowers scientists to optimize synthetic routes, validate analytical procedures, and maintain the highest standards of quality in drug production.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Norethindrone acetate 3-ethyl ether. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem Compound Database. [Link]
-
Pharmaffiliates. Norethisterone - Impurity F | CAS No : 96487-85-3. [Link]
-
Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017, July 13). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. [Link]
-
An-Najah National University Repository. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. [Link]
-
Azeez, R., Bairagi, V. A., & Azeez, Z. A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. [Link]
-
Al-Suwayeh, S. A., Taha, E.-I., & Al-Qahtani, F. M. (2019, February 28). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release formulation. Latin American Journal of Pharmacy. [Link]
-
USP-NF. (2017, October 27). Norethindrone and Ethinyl Estradiol Tablets. [Link]
-
National Institute of Standards and Technology. Norethindrone. NIST Chemistry WebBook. [Link]
-
Rocky Mountain Labs. (2023, November 17). Difference between UV and IR and NMR spectroscopy?. [Link]
-
Unknown. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
Wikipedia. Diethyl ether. [Link]
-
CAS Common Chemistry. Diethyl ether. [Link]
Sources
- 1. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Norethindrone-3-ethyldienolether | 96487-85-3 [chemicalbook.com]
- 6. Norethindrone Impurity 3 (Norethindrone Acetate 3-Ethyl Ether) [lgcstandards.com]
- 7. Norethindrone Impurity 3 (Norethindrone Acetate 3-Ethyl Et… [cymitquimica.com]
- 8. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. longdom.org [longdom.org]
- 12. japsonline.com [japsonline.com]
- 13. uspnf.com [uspnf.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Scrutiny of Norethindrone 3-Ethyl Ether: A Guide to NMR and MS Characterization
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of norethindrone 3-ethyl ether, a significant derivative of the synthetic progestin norethindrone. Tailored for researchers, scientists, and professionals in drug development, this document navigates the intricacies of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this steroidal compound. By integrating foundational principles with practical insights, this guide aims to serve as a comprehensive resource for the analytical chemist. We will delve into the theoretical underpinnings of these techniques, propose expected spectral features, and outline the methodologies for acquiring and interpreting the data, thereby providing a robust framework for the analysis of this compound and related compounds.
Introduction: The Significance of this compound
Norethindrone, a cornerstone of hormonal contraceptives and therapies, undergoes various metabolic and synthetic modifications. The 3-ethyl ether derivative, with the molecular formula C22H30O2 and a molecular weight of 326.5 g/mol , is a notable variant.[1] Its characterization is crucial for understanding its chemical properties, metabolic fate, and for its use as a reference standard in the quality control of pharmaceutical formulations. Spectroscopic techniques like NMR and MS are indispensable tools in this endeavor, offering unambiguous structural confirmation and detailed molecular insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a comprehensive structural assignment.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the desired resolution of the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for differentiating between CH, CH₂, and CH₃ groups.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
¹H NMR Spectral Interpretation
Expected Chemical Shifts (δ) in ¹H NMR:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Ethyl group (-OCH₂CH₃) | ~3.5 - 4.0 | Quartet (q) | Protons on the carbon adjacent to the ether oxygen are deshielded. |
| Ethyl group (-OCH₂CH₃) | ~1.2 - 1.5 | Triplet (t) | Methyl protons of the ethyl group. |
| Vinyl proton (C4-H) | ~5.2 - 5.5 | Singlet (s) or narrow multiplet | This proton is part of the enol ether system. |
| Ethynyl proton (-C≡CH) | ~2.5 - 3.0 | Singlet (s) | The acetylenic proton. |
| Angular methyl (C18-H₃) | ~0.8 - 1.0 | Singlet (s) | A characteristic signal for the steroidal backbone. |
| Steroidal backbone | ~1.0 - 2.5 | Complex multiplets | The numerous methylene and methine protons of the steroid rings will produce a complex, overlapping region. |
| 17-OH | Variable | Broad singlet (br s) | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
This is a predictive table based on general chemical shift values and data for structurally similar compounds.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.
Expected Chemical Shifts (δ) in ¹³C NMR:
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| C3 (enol ether) | ~150 - 160 | The carbon of the enol ether double bond bearing the ethoxy group. |
| C4 (enol ether) | ~100 - 110 | The other carbon of the enol ether double bond. |
| C5 (sp²) | ~135 - 145 | The quaternary carbon of the dienol system. |
| Ethynyl carbons (-C≡CH) | ~70 - 90 | The two carbons of the acetylene group. |
| C17 (alkyne bearing) | ~80 - 90 | The carbon attached to the ethynyl group and the hydroxyl group. |
| Ethyl group (-OCH₂CH₃) | ~60 - 70 | The methylene carbon of the ethyl ether. |
| Ethyl group (-OCH₂CH₃) | ~14 - 16 | The methyl carbon of the ethyl ether. |
| Angular methyl (C18) | ~12 - 18 | The methyl group at the C13 position. |
| Steroidal backbone | ~20 - 60 | The remaining sp³ hybridized carbons of the steroid rings. |
This is a predictive table based on general chemical shift values for steroids and enol ethers.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.
Experimental Protocol: MS Analysis
Instrumentation and Ionization:
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of steroids like this compound.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically producing a prominent protonated molecule [M+H]⁺.
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This provides information about the fragmentation pathways.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Mass Spectrum Interpretation
Molecular Ion:
-
In ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of 327.23.
Key Fragmentation Pathways: The fragmentation of this compound will likely be directed by the functional groups present: the enol ether, the ethynyl group, and the steroidal core.
Proposed Fragmentation of this compound
Caption: Proposed major fragmentation pathways for this compound in MS.
-
Loss of Ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl ethers is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 299.
-
Loss of Ethanol (C₂H₅OH, 46 Da): The loss of ethanol from the protonated molecule can also occur, resulting in a fragment at m/z 281.
-
Loss of Acetylene (C₂H₂, 26 Da): The ethynyl group can be lost as acetylene, giving rise to a fragment at m/z 301.
-
Steroidal Ring Cleavages: The complex steroid backbone can undergo various ring cleavages, producing a characteristic pattern of lower mass fragments.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR and MS. While NMR provides a detailed picture of the covalent bonding and stereochemistry, MS confirms the molecular weight and offers valuable clues about the connectivity of functional groups through fragmentation analysis. Although a complete set of publicly available, high-resolution spectral data for this specific compound is elusive, this guide provides a robust framework for its characterization based on established principles and data from related compounds. For definitive identification and quality control, comparison with a certified reference standard is always recommended.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Formation, Analysis, and Control of Norethindrone 3-Ethyl Ether as a Synthesis Byproduct
Abstract
This technical guide provides a comprehensive overview of the formation of norethindrone 3-ethyl ether, a process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) norethindrone. The presence of such impurities is a critical concern in pharmaceutical manufacturing, directly impacting the safety, efficacy, and quality of the final drug product.[1][2] This document delves into the mechanistic pathways of the byproduct's formation, details robust analytical methodologies for its detection and quantification, and outlines strategic approaches for its control and minimization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of steroidal APIs.
Introduction: The Imperative of Purity in Norethindrone Synthesis
Norethindrone, a synthetic progestin, is a cornerstone of hormonal contraception and is used in the management of various gynecological disorders such as endometriosis and amenorrhea.[3][] Structurally, it is a derivative of testosterone, modified to enhance its progestational activity and oral bioavailability.[5][6] The efficacy and safety of norethindrone are intrinsically linked to its purity. The International Council for Harmonisation (ICH) guidelines mandate strict control over impurities in APIs, as even trace amounts of unintended chemical entities can alter the drug's therapeutic effect or pose direct health risks, including potential carcinogenicity or teratogenicity.[1][2]
This compound (also known as (17α)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol) is a known process-related impurity that can arise during the synthesis of norethindrone.[7][8] Understanding the lifecycle of this impurity—from its chemical genesis to its analytical characterization and control—is a fundamental aspect of robust drug development and manufacturing.[9][10] This guide provides the technical foundation necessary to address the challenges posed by this specific byproduct.
Mechanistic Insights into this compound Formation
The formation of this compound is a direct consequence of the chemical environment present during specific stages of the norethindrone synthesis. The core of its formation mechanism lies in the etherification of the norethindrone molecule at the C3 position.
The Reactive Intermediate: The Enol/Enolate Form
Norethindrone possesses a ketone group at the C3 position, which is in conjugation with a double bond at C4-C5. This α,β-unsaturated ketone system can exist in equilibrium with its enol or enolate form under certain reaction conditions, particularly in the presence of acid or base catalysts. The enol form exposes a hydroxyl group at the C3 position, which is susceptible to electrophilic attack.
The Etherification Reaction
The primary mechanism for the formation of the 3-ethyl ether is an alkylation reaction, analogous to the Williamson ether synthesis.[11] This involves the nucleophilic attack of the C3-enol or enolate on an ethylating agent present in the reaction mixture.[11]
The key factors driving this byproduct formation are:
-
Presence of an Ethylating Agent : The source of the ethyl group is typically a reagent or solvent used in the synthesis. Common culprits include:
-
Ethanol : Used as a solvent or present as an impurity in other solvents.
-
Ethyl Orthoformate : A reagent sometimes used to form a dienol ethyl ether intermediate, which can then lead to the byproduct if not fully hydrolyzed.[12]
-
-
Reaction Conditions : The reaction is often facilitated by acidic or basic conditions that promote enolization.[11] For instance, the use of a strong base to deprotonate the 3-hydroxyl group of an intermediate can create a potent nucleophile ready to react with an ethyl source.[11]
The proposed reaction pathway is visualized in the diagram below.
Caption: Proposed pathway for this compound formation.
Analytical Methodologies for Detection and Quantification
A self-validating system for impurity control relies on robust and sensitive analytical methods.[13] High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the identification and quantification of organic impurities in pharmaceutical products.[2][13]
Overview of Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) : The workhorse for impurity profiling, offering excellent resolution and sensitivity for separating the byproduct from the API.[7][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying volatile impurities and can be applied to characterize the ether byproduct, often after derivatization.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful tool for the definitive structural elucidation of isolated impurities.[2][15]
Experimental Protocol: Validated RP-HPLC Method
The following protocol outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. This method is synthesized from established procedures for norethindrone impurity analysis.[7][14]
Objective: To separate, detect, and quantify this compound in a bulk sample of Norethindrone API.
1. Materials and Reagents:
-
Norethindrone API sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Diluent: Acetonitrile and Water (50:50, v/v)
2. Chromatographic System:
-
A validated HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
3. Chromatographic Conditions: The conditions are summarized in the table below. A gradient elution is employed to ensure adequate separation of the API from potential impurities with different polarities.
| Parameter | Condition | Causality and Field-Proven Insight |
| Column | C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for steroidal compounds, ensuring good separation based on polarity differences.[7][14] |
| Mobile Phase A | Water | Provides a polar environment for effective reverse-phase separation. |
| Mobile Phase B | Acetonitrile | The strong organic solvent used to elute the less polar compounds, including norethindrone and its ether byproduct.[7] |
| Gradient Elution | See Table 2 for a typical gradient program. | A gradient is crucial for resolving early-eluting polar impurities from the main API peak and later-eluting non-polar impurities like the ethyl ether, optimizing run time and peak shape. |
| Flow Rate | 1.0 - 2.0 mL/min | A flow rate in this range provides a balance between efficient separation and reasonable analysis time.[16] |
| Column Temperature | 25°C - 40°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[16] |
| Detection Wavelength | 240 nm | This wavelength is near the absorption maximum for the α,β-unsaturated ketone chromophore in norethindrone and related impurities, providing good sensitivity.[7][16] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading.[16] |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 25 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 60 | 40 |
| 55 | 60 | 40 |
Table 2: Example Gradient Elution Program
4. Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the diluent to achieve a known concentration (e.g., 0.5 µg/mL).
-
Sample Solution: Accurately weigh about 25 mg of the Norethindrone API sample and dissolve in the diluent in a 25 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 1 mg/mL.
5. System Suitability:
-
Inject the reference standard solution multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.
6. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
7. Calculation:
-
Calculate the percentage of this compound in the API sample using the area normalization method or, for higher accuracy, against the external reference standard.
Caption: Workflow for HPLC analysis of this compound.
Strategies for Control and Minimization
An effective impurity control strategy is proactive, focusing on preventing formation rather than relying solely on removal.[9][10] The management of this compound should be integrated throughout the synthesis process.
Raw Material and Solvent Control
-
Purity of Starting Materials : Rigorously qualify all raw material suppliers to ensure starting materials are free from contaminants that could promote side reactions.[13]
-
Solvent Purity : The most critical control point is the management of ethyl-containing solvents.
-
Avoid using ethanol as a reaction solvent in steps where the 3-keto group is susceptible to enolization.
-
If other solvents are used, ensure they meet strict specifications for ethanol content, as it is a common impurity.
-
If ethyl-containing reagents (e.g., ethyl orthoformate) are necessary, the subsequent hydrolysis step must be optimized to ensure complete removal of the ethyl ether group.[12]
-
Optimization of Reaction Conditions
-
pH Control : Maintain the reaction pH in a range that minimizes the formation of the enolate intermediate. Extreme acidic or basic conditions should be carefully evaluated and controlled.[13]
-
Temperature and Reaction Time : Lowering the reaction temperature and minimizing the reaction time can reduce the rate of byproduct formation relative to the desired reaction. These parameters must be optimized to maintain an acceptable yield of norethindrone.[13]
-
Alternative Synthetic Routes : In cases where byproduct formation is persistent, exploring alternative synthetic pathways that avoid the use of problematic reagents or conditions may be necessary.[13]
Purification Strategies
If the formation of this compound cannot be completely prevented, robust purification methods are required.
-
Crystallization : Recrystallization is a powerful technique for purifying APIs. The process should be designed to ensure that the 3-ethyl ether impurity, being more non-polar than norethindrone, remains in the mother liquor while the pure API crystallizes out. Solvent systems and temperature profiles must be carefully selected and validated.
-
Chromatography : While generally reserved for smaller-scale operations or particularly difficult separations, column chromatography can be employed to remove the impurity.
Conclusion
The formation of this compound is a well-understood challenge in the synthesis of norethindrone, arising from the reaction of a key intermediate with ethylating agents. A comprehensive control strategy, grounded in a deep understanding of the reaction mechanism, is essential for ensuring the quality and safety of the final API. This involves stringent control over raw materials and solvents, optimization of reaction parameters to disfavor byproduct formation, and the implementation of robust, validated analytical methods like RP-HPLC for monitoring and control. By integrating these principles into the drug development and manufacturing lifecycle, scientists can effectively manage this impurity, ensuring that the final product meets the highest standards of regulatory compliance and patient safety.[1][13]
References
-
Resolving API Impurity Issues in Drug Development. (2025-04-11). Pharmaguideline. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). Grace. [Link]
-
How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025-04-02). The Pharma Knowledge. [Link]
-
The control of API impurities - A critical issue to the pharmaceutical industry. PharmaTutor. [Link]
-
Norethindrone Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Norethisterone. Wikipedia. [Link]
-
A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
- Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
-
Norethindrone EP Impurities & Related Compounds. SynThink Research Chemicals. [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. (2017-07-13). Longdom Publishing. [Link]
-
Study of the Synthetic Process of Norethisterone. Dissertation. [Link]
-
Norethindrone. PubChem. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Norethisterone - Wikipedia [en.wikipedia.org]
- 6. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. This compound | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]
- 12. Norethindrone synthesis - chemicalbook [chemicalbook.com]
- 13. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Elucidation and Characterization of Norethindrone Enol Ether
Foreword: The Analytical Imperative for Steroidal Prodrugs
Norethindrone, a foundational progestin in hormonal therapeutics, is often chemically modified to modulate its pharmacokinetic and pharmacodynamic properties. The formation of enol ethers at the C3 position of the steroid's A-ring represents a key prodrug strategy, altering its solubility, stability, and metabolic profile. The precise structural elucidation and comprehensive characterization of these norethindrone enol ether derivatives are not merely academic exercises; they are fundamental to ensuring drug safety, efficacy, and regulatory compliance. This guide provides a holistic framework for the analytical scientist, navigating the complexities of isolating, identifying, and characterizing these critical pharmaceutical compounds. We will delve into the causal relationships behind methodological choices, ensuring a robust and self-validating analytical workflow.
Synthesis and Derivatization: A Controlled Approach to Enol Ether Formation
The synthesis of norethindrone enol ethers is typically achieved through the reaction of the parent steroid, norethindrone, with an appropriate orthoformate or alcohol in the presence of an acid catalyst.[1][2] The choice of the etherifying agent dictates the nature of the resulting enol ether (e.g., methyl, ethyl, isopropyl).
Synthetic Rationale
The underlying principle of this synthesis is the acid-catalyzed reaction of the enolizable ketone at the C3 position of the norethindrone A-ring. The reaction proceeds through a hemiketal intermediate, which then dehydrates to form the more stable enol ether. The equilibrium of this reaction can be shifted towards the product by removing water, often through azeotropic distillation.
Experimental Protocol: Synthesis of Norethindrone Isopropyl Enol Ether
-
Reaction Setup: To a solution of norethindrone (1.0 g) in anhydrous benzene (50 mL), add isopropyl orthoformate (3.0 mL) and a catalytic amount of p-toluenesulfonic acid (50 mg).
-
Reaction Execution: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure norethindrone isopropyl enol ether.
Caption: Synthetic workflow for norethindrone isopropyl enol ether.
Spectroscopic Characterization: Unveiling the Molecular Architecture
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of norethindrone enol ethers. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[3][4][5][6][7]
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the enol ether moiety. The vinylic proton at C4 will appear as a singlet or a narrow multiplet in the downfield region (typically δ 4.5-5.5 ppm). The protons of the alkoxy group will also be present, for instance, a septet and a doublet for an isopropyl group. The absence of the characteristic broad singlet for the C4-H proton of the parent norethindrone is a key indicator of enol ether formation.
-
¹³C NMR: The carbon NMR spectrum will show a downfield shift for the C3 and C4 carbons, consistent with the formation of the enol ether double bond. The C3 carbon will resonate in the region of δ 140-150 ppm, and the C4 carbon will be in the region of δ 90-100 ppm.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitive assignments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the steroid backbone and the alkoxy side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the attachment of the alkoxy group to the C3 position.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure.[8][9][10][11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the norethindrone enol ether.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to elucidate the structure. Common fragmentation pathways for steroids include losses of small neutral molecules like water and characteristic cleavages of the steroid rings. The fragmentation pattern of the enol ether will differ from that of the parent norethindrone, particularly in the fragments involving the A-ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups.[12][13][14][15]
-
Key Absorptions: The most significant change in the IR spectrum upon enol ether formation is the disappearance of the strong C=O stretching vibration of the α,β-unsaturated ketone of norethindrone (typically around 1660 cm⁻¹). This will be replaced by a C=C stretching vibration for the enol ether double bond (around 1640-1660 cm⁻¹) and a strong C-O stretching vibration (around 1200-1250 cm⁻¹).
| Spectroscopic Technique | Key Diagnostic Features for Norethindrone Enol Ether |
| ¹H NMR | Disappearance of C4-H proton of norethindrone; Appearance of a vinylic proton at C4 (δ 4.5-5.5 ppm); Signals corresponding to the alkoxy group. |
| ¹³C NMR | Downfield shifts of C3 (δ 140-150 ppm) and C4 (δ 90-100 ppm). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the enol ether derivative; Characteristic fragmentation pattern differing from norethindrone. |
| Infrared Spectroscopy | Disappearance of C=O stretch (around 1660 cm⁻¹); Appearance of C=C stretch (1640-1660 cm⁻¹) and strong C-O stretch (1200-1250 cm⁻¹). |
Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of norethindrone enol ether and for identifying and quantifying any related impurities.[16][17][18][19]
Method Development Rationale
A stability-indicating HPLC method must be developed to separate the norethindrone enol ether from its potential impurities and degradation products.[20][21] Reversed-phase chromatography is typically employed for steroids.
-
Column Selection: A C18 or C8 column with a particle size of 3-5 µm is a common starting point.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is generally used. Gradient elution is often necessary to achieve adequate separation of all components. The pH of the aqueous phase can be adjusted to optimize the peak shape and resolution.
-
Detection: UV detection is suitable for norethindrone and its derivatives due to the presence of the α,β-unsaturated system. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.[16]
Experimental Protocol: Reversed-Phase HPLC Method
-
Chromatographic System: HPLC with a PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Caption: HPLC workflow for purity and impurity analysis.
Forced Degradation Studies: Assessing Intrinsic Stability
Forced degradation studies are essential to understand the intrinsic stability of the norethindrone enol ether and to ensure the analytical method is stability-indicating.[22][23][24][25][26] The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light.
Rationale for Stress Conditions
-
Acid/Base Hydrolysis: Enol ethers are susceptible to hydrolysis back to the parent ketone, particularly under acidic conditions. This pathway needs to be thoroughly investigated.
-
Oxidation: The double bonds in the steroid nucleus can be susceptible to oxidation.
-
Thermal Degradation: To assess stability at elevated temperatures.
-
Photodegradation: To evaluate sensitivity to light.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples by the developed HPLC method to assess the extent of degradation and to identify any degradation products.
Physicochemical Characterization
A comprehensive characterization also includes the determination of key physicochemical properties.
-
Melting Point: Provides an indication of purity.
-
Solubility: Important for formulation development.
-
Log P (Partition Coefficient): A measure of lipophilicity, which influences pharmacokinetic properties.
| Property | Method | Significance |
| Melting Point | Capillary Melting Point Apparatus | Purity assessment |
| Solubility | Equilibrium solubility in various solvents | Formulation and bioavailability |
| Log P | Shake-flask method or HPLC-based estimation | Prediction of in vivo behavior |
Conclusion: A Framework for Rigorous Characterization
The structural elucidation and characterization of norethindrone enol ether demand a meticulous and multi-faceted analytical approach. By integrating robust synthetic protocols with advanced spectroscopic and chromatographic techniques, a comprehensive understanding of the molecule's identity, purity, and stability can be achieved. The methodologies outlined in this guide provide a self-validating framework, ensuring the generation of reliable and defensible data critical for research, development, and regulatory submission in the pharmaceutical sciences.
References
-
Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. PubMed. [Link]
-
Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. PubMed. [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. [Link]
-
Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application. Agilent. [Link]
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. [Link]
-
forced degradation products: Topics by Science.gov. Science.gov. [Link]
-
(PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]
- Process for preparing 3-enol ethers of 11β-hydroxy-Δ4 - Google Patents.
- Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents.
-
Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PubMed Central. [Link]
- 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation - Google Patents.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Biosynthesis and Total Synthesis of Steroids. Chemistry LibreTexts. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Norethindrone Acetate EP Impurity C | CAS 1175129-26-6. Veeprho. [Link]
-
Norethisterone-impurities. Pharmaffiliates. [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. ResearchGate. [Link]
-
Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal. [Link]
-
ENOL ETHERS OF STEROID KETONES | Journal of the American Chemical Society. ACS Publications. [Link]
-
Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. NIH. [Link]
-
Nuclear Magnetic Resonance Spectra of Steroids | Journal of the American Chemical Society. ACS Publications. [Link]
-
Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central. [Link]
-
A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Interpretation of NMR spectra of steroids. [Link]
-
Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed. [Link]
-
Infrared spectrum analysis for 17-iodo-androst-16-ene-derived steroid with good potential to treat breast cancer. [Link]
-
Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. PMC - NIH. [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]
-
(PDF) Mass spectrometry for steroids. ResearchGate. [Link]
-
Application of surface-enhanced infrared spectroscopy for steroids analysis. ResearchGate. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
Sources
- 1. US3956349A - Process for preparing 3-enol ethers of 11β-hydroxy-Î4 -pregnene-3-ones and derivatives thereof - Google Patents [patents.google.com]
- 2. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 8. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 21. researchgate.net [researchgate.net]
- 22. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. forced degradation products: Topics by Science.gov [science.gov]
- 24. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. acdlabs.com [acdlabs.com]
- 26. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide on the Potential Biological Activity of Norethindrone 3-Ethyl Ether
Abstract
This technical guide provides a comprehensive overview of the potential biological activity of norethindrone 3-ethyl ether, a synthetic steroid derivative. Synthesizing data from preclinical research, this document delves into the compound's primary role as a prodrug to the potent progestin, norethindrone. We will explore its anticipated mechanism of action, centered on the progesterone receptor, and discuss its metabolic activation. Furthermore, this guide details established in vitro methodologies for characterizing its progestogenic and other potential hormonal activities, providing researchers and drug development professionals with a robust framework for its evaluation.
Introduction: Unveiling this compound
This compound is a synthetic derivative of the well-characterized progestin, norethindrone. Progestins are a class of steroid hormones that exert biological effects by binding to and activating progesterone receptors (PRs).[1] Norethindrone itself is a second-generation progestin derived from 19-nortestosterone.[2] The structural modification in this compound, the presence of an ethyl ether group at the C3 position, is anticipated to modulate its pharmacokinetic properties, functioning as a prodrug that is metabolized to the active norethindrone in vivo.[3] This guide will, therefore, focus on the established biological activities of norethindrone as the primary effector molecule, while considering the pharmacological implications of the 3-ethyl ether moiety.
The Prodrug Concept: A Gateway to Bioactivity
The central hypothesis for the biological activity of this compound is its in vivo conversion to norethindrone. This metabolic activation is a common strategy in drug design to enhance oral bioavailability and modulate the pharmacokinetic profile of a parent drug.
Figure 1: A conceptual workflow illustrating the metabolic activation of this compound to norethindrone and its subsequent interaction with the progesterone receptor to elicit a biological response.
The Active Metabolite: Norethindrone's Biological Profile
Upon metabolic conversion, norethindrone exerts a range of biological effects, primarily through its interaction with steroid hormone receptors.
Primary Progestogenic Activity
Norethindrone is a potent agonist of the progesterone receptor. Its binding to the PR initiates a cascade of molecular events, including receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[4] This activity is the basis for its use in hormonal contraception and hormone replacement therapy.[2] The contraceptive efficacy of norethindrone stems from its ability to alter cervical mucus, making it more viscous and impeding sperm transport, and to modify the endometrium to be less receptive to implantation.[4]
Receptor Binding Affinity of Norethindrone
The affinity of norethindrone for the progesterone receptor has been quantified in competitive binding assays. These studies provide a measure of the ligand's potency at the receptor level.
| Compound | Receptor | Inhibition Constant (Ki) | Source |
| Norethindrone | Progesterone Receptor | 6.8 nM | [5] |
| Norethindrone Acetate | Progesterone Receptor | 72 nM | [5] |
| Progesterone | Progesterone Receptor | ~0.6-1.6 nM (Kd) | [5] |
Table 1: Comparative binding affinities of norethindrone and related compounds for the human uterine progesterone receptor.
The lower Ki value for norethindrone compared to its acetate ester indicates a higher binding affinity for the progesterone receptor.[5] It is anticipated that this compound would have a significantly lower affinity for the PR prior to its conversion to norethindrone.
Off-Target Activities: Androgenic and Estrogenic Effects
As a derivative of 19-nortestosterone, norethindrone also exhibits weak binding to other steroid receptors, which accounts for some of its side effects.
-
Androgenic Activity: Norethindrone can bind to the androgen receptor, leading to potential androgenic effects.[6]
-
Estrogenic Activity: A small but significant portion of norethindrone can be aromatized in vivo to the potent estrogen, ethinylestradiol.[1][7] This metabolic conversion can contribute to estrogenic effects. Studies in postmenopausal women have shown that the conversion ratio of norethindrone to ethinylestradiol is approximately 0.4%.[7]
Figure 2: A signaling pathway diagram illustrating the primary and off-target interactions of norethindrone with steroid hormone receptors.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of this compound, a series of in vitro assays can be employed. These assays are designed to quantify its progestogenic potential, assess its activity at other steroid receptors, and confirm its prodrug nature.
Progesterone Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled or fluorescently-labeled progestin from the progesterone receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound and norethindrone for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: Utilize a source of progesterone receptors, such as a commercially available recombinant human PR ligand-binding domain or cytosol extracts from PR-expressing cells (e.g., T47D human breast cancer cells).[5]
-
Ligand Preparation: Prepare a solution of a high-affinity radiolabeled progestin (e.g., [³H]-promegestone) or a fluorescently-labeled progestin.
-
Competition Assay:
-
Incubate the receptor preparation with the labeled ligand in the presence of increasing concentrations of the unlabeled test compound (this compound or norethindrone as a positive control).
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.[8]
-
Quantification: Measure the amount of bound labeled ligand using liquid scintillation counting (for radiolabels) or fluorescence polarization (for fluorescent labels).[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Progestogenic Activity: T47D Cell Alkaline Phosphatase Induction Assay
This cell-based functional assay measures the ability of a compound to induce a progestin-responsive gene, alkaline phosphatase, in the T47D human breast cancer cell line.[9][10]
Objective: To assess the progestogenic agonist or antagonist activity of this compound.
Methodology:
-
Cell Culture: Culture T47D cells in a suitable medium supplemented with fetal bovine serum.
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Replace the growth medium with a medium containing low levels of steroids (e.g., medium with charcoal-stripped serum).
-
Treat the cells with a range of concentrations of the test compound (this compound), a positive control (norethindrone or progesterone), and a vehicle control.
-
To assess antagonist activity, co-treat cells with a fixed concentration of a known progestin agonist and varying concentrations of the test compound.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for gene induction and protein expression.
-
Alkaline Phosphatase Assay:
-
Lyse the cells.
-
Measure the alkaline phosphatase activity in the cell lysates using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the alkaline phosphatase activity to the total protein content in each well. Plot the normalized activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Recombinant Yeast-Based Bioassay for Progestogenic Activity
This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human progesterone receptor and a reporter gene (e.g., lacZ for β-galactosidase or GFP) under the control of PREs.[3][11]
Objective: To provide a high-throughput screening method for the progestogenic activity of this compound.
Methodology:
-
Yeast Culture: Grow the recombinant yeast strain in an appropriate selective medium.
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the test compound, a positive control (progesterone or norethindrone), and a negative control.
-
Add the yeast culture to each well.
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Reporter Gene Assay:
-
If using a lacZ reporter, lyse the yeast cells and measure β-galactosidase activity using a colorimetric or chemiluminescent substrate.
-
If using a GFP reporter, measure the fluorescence directly in a plate reader.
-
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50.
Conclusion
This compound is best understood as a prodrug of the well-established synthetic progestin, norethindrone. Its biological activity is, therefore, primarily dictated by the pharmacological profile of norethindrone, which includes potent agonism at the progesterone receptor and weaker interactions with androgen and estrogen receptors. The 3-ethyl ether modification is expected to influence its absorption, distribution, metabolism, and excretion, ultimately impacting the delivery and duration of action of the active norethindrone. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound, enabling researchers to quantify its progestogenic potency and elucidate its full spectrum of biological activity.
References
-
Screening of some anti-progestin endocrine disruptors using a recombinant yeast based in vitro bioassay. (2008). Toxicology in Vitro, 22(4), 938-945. Available at: [Link]
-
Progestin Regulation of Alkaline Phosphatase in the Human Breast Cancer Cell Line T47D1. (1987). Cancer Research, 47(24 Part 1), 6596-6601. Available at: [Link]
-
Interaction of progestins with steroid receptors in human uterus. (1979). Journal of Steroid Biochemistry, 11(1, Part 2), 577-584. Available at: [Link]
-
Rabbit Progesterone Receptor. (n.d.). INDIGO Biosciences. Available at: [Link]
-
Progesterone Receptor Competitor Assay Kit, Red. (n.d.). Creative BioMart. Available at: [Link]
-
Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. (2006). The Journal of Steroid Biochemistry and Molecular Biology, 98(2-3), 162-173. Available at: [Link]
-
[Interaction of norethindrone on estrogen and progesterone receptors in the rabbit uterine cytosol (author's transl)]. (1975). Nihon Naibunpi Gakkai Zasshi, 51(12), 1033-1042. Available at: [Link]
-
Human Progesterone Receptor. (n.d.). INDIGO Biosciences. Available at: [Link]
-
Progesterone Receptor Ligand Binding Pocket Flexibility: Crystal Structures of the Norethindrone and Mometasone Furoate Complexes. (2007). Journal of Biological Chemistry, 282(21), 15849-15858. Available at: [Link]
-
Progestin Regulation of Alkaline Phosphatase in the Human Breast Cancer Cell Line T47D. (1987). Cancer Research, 47(24 Part 1), 6596-6601. Available at: [Link]
-
Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. (2001). The Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 235-243. Available at: [Link]
-
Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina and aorta. (n.d.). DSpace@Utrecht University Repository. Available at: [Link]
-
Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo. (2010). Endocrinology, 151(12), 5769-5781. Available at: [Link]
-
Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. (2003). The Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 255-263. Available at: [Link]
-
In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women. (1990). The Journal of Steroid Biochemistry and Molecular Biology, 37(2), 301-303. Available at: [Link]
-
Norethindrone. (n.d.). PubChem. Available at: [Link]
-
Norethindrone Acetate: Pharmacokinetics, Potency and Alternative Clinical Applications. (2017). MedCrave. Available at: [Link]
-
Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. (1976). American Journal of Obstetrics and Gynecology, 126(8), 987-992. Available at: [Link]
-
Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. (1994). The Journal of Steroid Biochemistry and Molecular Biology, 48(5-6), 469-476. Available at: [Link]
-
Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. (2011). Arhiv za higijenu rada i toksikologiju, 62(1), 37-44. Available at: [Link]
-
Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. (1994). Semantic Scholar. Available at: [Link]
-
Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. (2005). Endocrine Reviews, 26(3), 410-448. Available at: [Link]
-
A Four-Hour Yeast Bioassay for the Direct Measure of Estrogenic Activity in Wastewater without Sample Extraction, Concentration, or Sterilization. (2011). Environmental Science & Technology, 45(19), 8447-8453. Available at: [Link]
-
In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women. (1997). The Journal of Steroid Biochemistry and Molecular Biology, 61(3-6), 161-165. Available at: [Link]
-
Validation of a rapid yeast estrogen bioassay, based on the expression of green fluorescent protein, for the screening of estrogenic activity in calf urine. (2005). Analytica Chimica Acta, 529(1-2), 121-128. Available at: [Link]
-
Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone. (2022). Frontiers in Endocrinology, 13, 966033. Available at: [Link]
-
Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro. (2002). European Journal of Pharmacology, 452(3), 347-355. Available at: [Link]
-
Contraceptive mechanism of microdose norethindrone. (1973). Obstetrics and Gynecology, 41(5), 736-742. Available at: [Link]
Sources
- 1. In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Screening of some anti-progestin endocrine disruptors using a recombinant yeast based in vitro bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 5. Interaction of progestins with steroid receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Interaction of norethindrone on estrogen and progesterone receptors in the rabbit uterine cytosol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norethindrone 3-Ethyl Ether Receptor Binding Affinity Studies
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Abstract
Norethindrone, a foundational synthetic progestin, has been the subject of extensive research, particularly concerning its interaction with various steroid hormone receptors.[1] However, its derivatives, such as Norethindrone 3-ethyl ether, which may arise as synthetic byproducts or impurities, remain significantly undercharacterized.[2][] This guide provides a comprehensive framework for investigating the receptor binding affinity of this compound. In the absence of direct binding data for this specific derivative, we will draw upon the well-established profile of its parent compound, Norethindrone, and provide detailed, field-proven protocols for researchers to elucidate the binding characteristics of this compound. This document is intended to be a practical resource, enabling researchers to generate the crucial data needed to understand the pharmacological profile of this compound.
Introduction: The Significance of Characterizing Norethindrone Derivatives
Norethindrone is a potent oral progestogen that has been a cornerstone of hormonal contraception and therapy for various gynecological disorders for decades.[1][] Its mechanism of action is primarily mediated through its binding to and activation of progesterone receptors (PRs), which in turn modulates gene expression in target tissues.[] Like many synthetic steroids, Norethindrone can have a promiscuous binding profile, interacting with androgen receptors (AR) and, to a lesser extent, other nuclear receptors.[4][5]
During the synthesis of Norethindrone and its esters, various related substances and impurities can be formed.[6][7] Among these is this compound (CAS 96487-85-3), a derivative where the 3-keto group of the A-ring is modified with an ethyl ether linkage.[8] While often considered an impurity, the biological activity of such derivatives is frequently unknown. Understanding the receptor binding profile of this compound is critical for a complete safety and efficacy assessment of any formulation containing Norethindrone.
The central scientific question this guide addresses is: What is the binding affinity of this compound for key steroid hormone receptors, and how does it compare to its parent compound, Norethindrone?
This guide will provide the necessary theoretical background and detailed experimental protocols to answer this question.
The Receptor Binding Profile of Norethindrone: A Baseline for Comparison
To appreciate the potential activity of this compound, one must first understand the binding characteristics of Norethindrone.
-
Progesterone Receptor (PR): Norethindrone is a potent agonist of the progesterone receptor.[4] It typically exhibits a high binding affinity for PR, which is responsible for its progestogenic effects.[4]
-
Androgen Receptor (AR): Norethindrone is known to bind to the androgen receptor, which accounts for some of its androgenic side effects.[5][7] The affinity for AR is generally lower than for PR.[4]
-
Other Receptors: The binding of Norethindrone to glucocorticoid (GR) and mineralocorticoid (MR) receptors is typically weak.[9]
Table 1: Representative Receptor Binding Affinities of Norethindrone
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone (PR) | ~200 | Progesterone |
| Androgen (AR) | ~3.2 | 5α-dihydrotestosterone |
| Estrogen (ER) | None | Estradiol |
| Glucocorticoid (GR) | <1 | Dexamethasone |
Note: These values are compiled from various studies and can differ based on experimental conditions. The data for Norethindrone is presented to serve as a benchmark for the proposed studies on its 3-ethyl ether derivative.[4]
Theoretical Considerations: The Impact of the 3-Ethyl Ether Moiety
The addition of a 3-ethyl ether group to the Norethindrone scaffold can be hypothesized to have several effects on its receptor binding affinity:
-
Steric Hindrance: The bulky ethyl group at the 3-position could sterically hinder the optimal positioning of the ligand within the binding pocket of the receptor, potentially reducing binding affinity.
-
Electronic Effects: The replacement of a keto group with an ether linkage alters the electronic distribution in the A-ring of the steroid, which could impact the hydrogen bonding and other non-covalent interactions that are crucial for high-affinity binding.
-
Metabolic Stability: The ether linkage may alter the metabolic profile of the compound, potentially making it more or less susceptible to enzymatic degradation.
Given these considerations, it is plausible that this compound will exhibit a different binding profile from its parent compound. However, only direct experimental investigation can confirm these hypotheses.
Experimental Protocol: Competitive Radioligand Binding Assay
The gold standard for determining the binding affinity of an unlabeled compound (like this compound) is the competitive radioligand binding assay.[10] This assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.
Principle of the Assay
A fixed concentration of receptor and radioligand are incubated in the presence of increasing concentrations of the unlabeled test compound. The test compound competes with the radioligand for the binding sites on the receptor. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From the IC50 value, the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor, can be calculated.
Materials and Reagents
-
Receptors: Commercially available purified human progesterone, androgen, and glucocorticoid receptors (ligand-binding domain or full-length).
-
Radioligands:
-
For PR: [³H]-Promegestone (R5020) or [³H]-ORG 2058
-
For AR: [³H]-Mibolerone or [³H]-R1881
-
For GR: [³H]-Dexamethasone
-
-
Test Compounds: Norethindrone (as a positive control) and this compound.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like EDTA, DTT, and glycerol.
-
Scintillation Cocktail: For radioactivity measurement.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters.
-
Liquid Scintillation Counter.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of Norethindrone and this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
Prepare working solutions of the receptor and radioligand in the assay buffer. The concentration of the radioligand should be close to its Kd value for the respective receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed amount of receptor preparation.
-
Increasing concentrations of the test compound or reference compound.
-
A fixed concentration of the radioligand.
-
-
Include control wells for:
-
Total Binding: Receptor + radioligand (no competitor).
-
Non-specific Binding: Receptor + radioligand + a high concentration of a non-radiolabeled ligand to saturate the specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound.
-
-
Calculate Ki:
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Self-Validating System
The inclusion of a known reference compound (Norethindrone) in every assay serves as a self-validating mechanism. The calculated Ki for Norethindrone should be consistent with previously published values, ensuring the reliability and accuracy of the assay run.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Progesterone Receptor Signaling Pathway
Caption: Generalized signaling pathway of progesterone receptor activation.
Conclusion and Future Directions
The receptor binding affinity of this compound is a significant data gap in the pharmacological understanding of this Norethindrone derivative. While theoretical considerations suggest potential differences in its binding profile compared to the parent compound, direct experimental evidence is necessary. The competitive radioligand binding assay protocol detailed in this guide provides a robust and reliable method for generating this crucial data.
By systematically evaluating the binding of this compound to progesterone, androgen, and other relevant steroid receptors, researchers can:
-
Quantify its binding affinity (Ki) for each receptor.
-
Determine its receptor selectivity profile.
-
Provide a basis for understanding its potential biological activity and side-effect profile.
This information is invaluable for drug development professionals and regulatory bodies in assessing the purity, safety, and efficacy of pharmaceutical products containing Norethindrone. Future studies should also investigate the functional consequences of this binding, determining whether this compound acts as an agonist or antagonist at these receptors.
References
-
PubChem. This compound | C22H30O2 | CID 90477801. [Link]
-
PubMed. Long-acting contraceptive agents: structure activity relationships in a series of norethisterone and levonorgestrel esters. [Link]
-
PubChem. Norethindrone acetate 3-ethyl ether | C24H32O3 | CID 131668268. [Link]
-
Venkateswarlu, P., et al. Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research. 2011, 3(1). [Link]
-
PubMed. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays. [Link]
-
PubChem. Norethindrone | C20H26O2 | CID 6230. [Link]
-
PubMed. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. [Link]
-
PubMed. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. [Link]
-
PubMed. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives. [Link]
-
PubMed. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor. [Link]
-
PubMed Central. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. [Link]
-
PubMed. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. [Link]
- Google Patents.
Sources
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 4. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. This compound | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of norethindrone acetate 3-ethyl ether
An In-depth Technical Guide to the Physicochemical Properties of Norethindrone Acetate 3-Ethyl Ether
Introduction
Norethindrone Acetate 3-Ethyl Ether (NAEE) is a synthetic steroidal compound structurally related to norethindrone acetate, a widely utilized progestin in hormonal contraceptives and therapies.[1] Characterized by an ethyl ether group at the C3 position and an acetate ester at C17, its physicochemical properties are distinct from its parent compound, influencing its stability, solubility, and metabolic fate. This guide offers a detailed examination of these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its analytical characterization, formulation, and potential therapeutic exploration. While sometimes considered an impurity or byproduct in the synthesis of norethindrone acetate, NAEE also serves as a valuable reference standard and a potential pro-drug, warranting a thorough scientific investigation.[1]
Section 1: Chemical and Physical Identity
The fundamental identity of a compound is the cornerstone of all subsequent analysis. NAEE is a white to pale yellow crystalline powder.[2] Its core structural and identifying information is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| CAS Number | 50717-99-2 | [1] |
| Molecular Formula | C₂₄H₃₂O₃ | [1][3] |
| Molecular Weight | ~368.51 g/mol | [1][4] |
| Monoisotopic Mass | 368.23514488 g/mol | [2] |
| Canonical SMILES | CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C | [1] |
| InChI Key | BKNXOKQXQDHUJC-KAGYXSEVSA-N | [1] |
Section 2: Core Physicochemical Properties
The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical characteristics. These properties govern everything from dissolution rate and membrane permeability to stability and formulation design.
| Property | Value | Relevance in Drug Development | Source(s) |
| Melting Point | 202°C - 208°C | Indicates purity and solid-state stability; important for manufacturing processes like milling and compression. | [2] |
| Solubility | Practically insoluble in water; Soluble in chloroform and dioxane. | Governs dissolution and absorption. Poor aqueous solubility necessitates enabling formulation strategies (e.g., lipid-based systems, particle size reduction) for oral delivery. | [2] |
| Physical State | White to pale yellow crystalline powder | Influences handling, processing, and formulation (e.g., flowability for tableting). | [2] |
Solubility Profile
The ethyl ether modification at the C3 position significantly increases the lipophilicity of the molecule compared to norethindrone or its acetate form. Consequently, NAEE is practically insoluble in water.[2] This characteristic is a critical consideration for drug delivery. For oral administration, its dissolution in the gastrointestinal tract would be the rate-limiting step for absorption. This necessitates formulation strategies such as micronization, solid dispersions, or lipid-based formulations to ensure adequate bioavailability. Conversely, its solubility in organic solvents like chloroform and dioxane makes it amenable to solvent-based processing during synthesis and purification, as well as for the preparation of analytical standards.[2]
Melting Point
The relatively high and narrow melting range of 202-208°C is indicative of a crystalline solid with a stable lattice structure.[2] In a drug development context, a high melting point suggests good thermal stability at ambient conditions, which is favorable for storage and handling. This property is a critical parameter monitored during quality control to confirm the identity and purity of a given batch.
Section 3: Chemical Stability and Degradation Profile
Understanding a compound's stability is paramount for determining its shelf-life, identifying appropriate storage conditions, and developing stability-indicating analytical methods. NAEE is generally stable under normal storage conditions but is susceptible to degradation under specific environmental stresses.[1][2]
Hydrolytic Degradation
The primary degradation pathway for NAEE is hydrolysis. The two key functional groups susceptible to this reaction are the C17 acetate ester and the C3 ethyl ether.
-
Ester Hydrolysis: Under acidic or basic conditions, the acetate group can be hydrolyzed to yield the corresponding 17-hydroxyl compound, norethindrone 3-ethyl ether.[2] This is a common reaction for ester-containing pro-drugs.
-
Ether Hydrolysis: The ethyl ether linkage is generally more stable than the ester but can be cleaved under more forceful acidic conditions, which would ultimately yield norethindrone.
These reactions are critical for understanding the metabolism of the compound in biological systems and for identifying potential degradants during stability testing.[2]
Caption: Hydrolytic degradation pathway of NAEE.
Section 4: Analytical Characterization Methodologies
Robust analytical methods are essential for confirming the structure, purity, and quantity of NAEE in research and quality control settings. A multi-technique approach is typically employed.
Workflow for Characterization
The logical flow for characterizing a new batch of NAEE or identifying it as an impurity involves a combination of chromatographic separation and spectroscopic identification.
Caption: General workflow for analytical characterization.
Experimental Protocol: HPLC Purity Determination
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical compounds. The following is a representative protocol adapted from methods used for norethindrone and its impurities.[5][6]
Objective: To determine the purity of a Norethindrone Acetate 3-Ethyl Ether sample by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of NAEE
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., in a 60:40 v/v ratio). Filter through a 0.45 µm membrane filter and degas.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of NAEE in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the NAEE sample to be tested in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard solution multiple times to ensure system suitability (repeatability of peak area and retention time).
-
Inject the sample solution.
-
-
Data Processing:
-
Identify the peak corresponding to NAEE based on the retention time of the standard.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Confirmation
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The synthesized compound is characterized using MS to confirm its structure and purity.[1] For NAEE (MW 368.51), one would expect to see a prominent ion corresponding to [M+H]⁺ at m/z 369.24 or [M+Na]⁺ at m/z 391.22 in positive ion mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra would be used to confirm the presence of the ethyl group, the acetate group, the ethynyl proton, and the specific arrangement of protons and carbons on the steroid backbone, confirming the identity and elucidating the structure of impurities.[1]
Section 5: Pharmacokinetic and Metabolic Profile
As a derivative of norethindrone acetate, the in vivo behavior of NAEE is expected to be that of a pro-drug. Its physicochemical properties, particularly its increased lipophilicity, play a key role in its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption and Metabolism
Upon oral administration, norethindrone acetate is rapidly and completely deacetylated to norethindrone (NET) during first-pass metabolism in the intestine and liver.[9][10] It is logical to infer a similar pathway for NAEE. The molecule would likely undergo rapid hydrolysis of the C17 acetate ester to yield this compound, which is then further metabolized. The ultimate biological activity is mediated by its conversion to the active progestin, norethisterone (norethindrone).[1] This metabolic conversion is crucial, as it transforms the less active precursor into the pharmacologically active agent that binds to progesterone receptors.[1][2] Interactions with cytochrome P450 enzymes in the liver are also possible, potentially affecting its metabolic rate and creating avenues for drug-drug interactions.[1]
Caption: Postulated metabolic activation of NAEE.
Bioavailability
The bioavailability of the parent compound, norethindrone, can be influenced by food. For instance, administration of norethindrone acetate with a high-fat meal was found to increase systemic exposure to norethindrone by 27%.[11] Given the higher lipophilicity of NAEE, a similar or even more pronounced food effect could be anticipated, where co-administration with a fatty meal could enhance its absorption.
Conclusion
Norethindrone Acetate 3-Ethyl Ether is a compound with distinct physicochemical properties driven by its steroidal backbone and key functional groups. Its poor aqueous solubility, high melting point, and susceptibility to hydrolysis are critical parameters that dictate its handling, formulation, and analytical characterization. As a pro-drug, its metabolic activation to norethindrone is the basis of its potential pharmacological activity. The technical data and methodologies presented in this guide provide a comprehensive foundation for scientists engaged in the research and development of this and other related steroidal compounds.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6230, Norethindrone. [Link]
-
Back, D. J., et al. (1978). Bioavailability of norethindrone in human subjects. European Journal of Clinical Pharmacology, 13(1), 35-39. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 131668268, Norethindrone acetate 3-ethyl ether. [Link]
-
LookChem. CAS No.51-98-9,19-Norethindrone acetate Suppliers. [Link]
-
Al-Hamidi, H. (2018). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. DSpace. [Link]
-
Azeez, R., et al. (2024). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Zenodo. [Link]
-
Patsnap Synapse. What is the mechanism of Norethindrone Acetate?. [Link]
-
Chaudhury, R. R., et al. (1977). Pharmacokinetics of norethindrone acetate in women. Steroids, 29(3), 323-334. [Link]
-
Al-Hamidi, H., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Latin American Journal of Pharmacy, 38(2), 291-8. [Link]
-
Ajitha, A., et al. (2016). Simultaneous Spectrophotometric Estimation of Norethindrone Acetate and Ethinyl Estradiol in Formulation. Trade Science Inc. [Link]
-
Monroe, S. E., et al. (2003). The effect of food on the bioavailability of norethindrone and ethinyl estradiol from norethindrone acetate/ethinyl estradiol tablets intended for continuous hormone replacement therapy. Journal of Clinical Pharmacology, 43(1), 22-30. [Link]
- Google Patents.
-
Muneyyirci-Delale, O., et al. (2017). Norethindrone Acetate: Pharmacokinetics, Potency and Alternative Clinical Applications. MedCrave eBooks. [Link]
-
USP-NF. Norethindrone and Ethinyl Estradiol Tablets. (2017). [Link]
-
Blom, M. J., et al. (2001). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. The Journal of Steroid Biochemistry and Molecular Biology, 77(4-5), 235-242. [Link]
-
Al-Hamidi, H., et al. (2017). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 79(6), 967-974. [Link]
-
ResearchGate. Request PDF: The Effect of Food on the Bioavailability of Norethindrone and Ethinyl Estradiol from Norethindrone Acetate/Ethinyl Estradiol Tablets Intended for Continuous Hormone Replacement Therapy. [Link]
-
PubChemLite. Norethindrone acetate 3-ethyl ether (C24H32O3). [Link]
-
ResearchGate. PDF: A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. [Link]
-
U.S. Food and Drug Administration. 75951 Norethindrone Acetate Bioequivalence Review. [Link]
-
Hirvonen, E., et al. (1999). Bioavailability of norethisterone acetate alone and in combination with estradiol administered in single or multiple oral doses to postmenopausal women. Gynecological Endocrinology, 13(5), 313-324. [Link]
-
Drugs.com. Norethindrone Acetate: Package Insert / Prescribing Info. [Link]
-
E-learning. Name NORETHISTERONE (NORETHINDRONE). [Link]
Sources
- 1. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]
- 2. Buy Norethindrone Acetate 3-Ethyl Ether (EVT-393144) | 50717-99-2 [evitachem.com]
- 3. Norethindrone acetate 3-ethyl ether | C24H32O3 | CID 131668268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norethindrone Impurity 3 (Norethindrone Acetate 3-Ethyl Et… [cymitquimica.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. japsonline.com [japsonline.com]
- 7. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. medcraveebooks.com [medcraveebooks.com]
- 10. drugs.com [drugs.com]
- 11. The effect of food on the bioavailability of norethindrone and ethinyl estradiol from norethindrone acetate/ethinyl estradiol tablets intended for continuous hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Estrogenic and Progestogenic Potential of Norethindrone Metabolites
Abstract
Norethindrone (NET), a foundational synthetic progestin, is extensively used in hormonal contraception and therapy.[1] Its clinical efficacy is not solely attributable to the parent compound; a complex profile of metabolites contributes significantly to its overall hormonal activity. This technical guide provides a comprehensive analysis of the metabolic fate of norethindrone and the consequent estrogenic and progestogenic potential of its primary metabolites. We will delve into the enzymatic pathways responsible for its biotransformation, the specific interactions of its metabolites with estrogen and progesterone receptors, and the in vitro methodologies employed to characterize these activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structure-activity relationships that govern the hormonal effects of norethindrone and its derivatives.
Introduction: The Endocrine Profile of Norethindrone
Norethindrone, a 19-nortestosterone derivative, primarily exerts its effects through binding to the progesterone receptor (PR), mimicking the actions of endogenous progesterone.[2][3] This interaction is central to its role in contraception, where it suppresses ovulation, thickens cervical mucus, and alters the endometrium.[4] However, the pharmacological profile of norethindrone is not exclusively progestogenic. It is known to possess weak estrogenic and androgenic properties.[5] A significant portion of its in vivo activity is mediated by its metabolites, which are formed predominantly in the liver and target tissues.[6][7] Understanding the hormonal activities of these metabolites is crucial for a complete comprehension of norethindrone's clinical effects and for the development of new progestins with more selective profiles.
The Metabolic Landscape of Norethindrone
Upon oral administration, norethindrone undergoes extensive first-pass metabolism.[8] The primary metabolic pathway involves the reduction of the A-ring of the steroid nucleus.[6] This process is catalyzed by two key enzyme families: 5α-reductases and hydroxysteroid dehydrogenases (HSDs).
The metabolic cascade begins with the reduction of the double bond between carbons 4 and 5, primarily by 5α-reductase, leading to the formation of 5α-dihydro-norethindrone (5α-DHNET).[7] Subsequently, the 3-keto group is reduced by 3α- and 3β-hydroxysteroid dehydrogenases, resulting in the formation of four stereoisomers of tetrahydronorethisterone. The most significant of these are 3α,5α-tetrahydro-norethindrone (3α,5α-THNET) and 3β,5α-tetrahydro-norethindrone (3β,5α-THNET).[7]
Additionally, a minor but clinically relevant metabolic pathway is the aromatization of norethindrone to the potent synthetic estrogen, ethinyl estradiol (EE).[9] The conversion rate is relatively low, ranging from approximately 0.20% to 2.34% depending on the study and dosage. However, at higher clinical doses of norethindrone acetate, this can result in significant circulating levels of ethinyl estradiol.
Quantitative Analysis of Receptor Interaction and Transactivation
A precise understanding of the hormonal potential of norethindrone and its metabolites requires quantitative data from in vitro assays. The following tables summarize the available data on receptor binding affinities and transcriptional activation potencies.
Table 1: Progesterone Receptor Binding Affinity and Transactivation
| Compound | Receptor Binding Affinity (Ki, nM) | Transcriptional Activation (EC50, -logM) |
| Norethindrone | 6.8 | 10.46 |
| 5α-Dihydro-norethindrone | Data not available | Antagonist activity reported |
| 3α,5α-Tetrahydro-norethindrone | Significantly reduced affinity | Significantly reduced potency |
| 3β,5α-Tetrahydro-norethindrone | Significantly reduced affinity | Significantly reduced potency |
Table 2: Estrogen Receptor Binding Affinity and Transactivation
| Compound | Receptor Binding Affinity (Relative to Estradiol) | Transcriptional Activation (Potency relative to Estradiol) |
| Norethindrone | Negligible [5] | None [5] |
| 5α-Dihydro-norethindrone | No binding | Minor activity (requires bioconversion) |
| 3α,5α-Tetrahydro-norethindrone | Weaker competitor than 3β,5α-THNET | Activates ERα and ERβ at nanomolar concentrations |
| 3β,5α-Tetrahydro-norethindrone | High affinity | Potency similar to 17β-estradiol in some systems |
Note: Specific Ki and EC50 values for all metabolites are not consistently available in the literature. The data presented reflects the current state of published research.
Experimental Protocols for Assessing Hormonal Potential
The characterization of the estrogenic and progestogenic activity of norethindrone metabolites relies on a suite of well-established in vitro assays. The following sections provide detailed, step-by-step methodologies for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized rats (7-10 days post-surgery) are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant, containing the cytosolic estrogen receptors, is collected.
-
-
Competitive Binding Assay:
-
In assay tubes, incubate a fixed amount of uterine cytosol (e.g., 50-100 µg of protein) with a single concentration of [³H]-estradiol (e.g., 0.5-1.0 nM).
-
Add increasing concentrations of the test compound (e.g., norethindrone metabolites) to the tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled estrogen, like diethylstilbestrol).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets with buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Elute the bound radioligand from the HAP pellets and quantify using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.
-
Estrogen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ERα, or a cell line like HEK293 transiently transfected with an ER expression vector).
-
Co-transfect the cells with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., expressing β-galactosidase for normalization).
-
-
Compound Treatment:
-
Plate the transfected cells in multi-well plates.
-
Treat the cells with various concentrations of the test compound (e.g., norethindrone metabolites).
-
Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency and cell number.
-
-
Data Analysis:
-
Plot the normalized reporter gene activity against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Note: Similar protocols can be adapted for the progesterone receptor by using a progesterone-responsive cell line, a progesterone response element (PRE)-driven reporter construct, and a suitable positive control like progesterone.
Conclusion and Future Directions
The biotransformation of norethindrone gives rise to a complex array of metabolites with distinct hormonal activities. The A-ring reduced metabolites, particularly 3β,5α-tetrahydro-norethindrone, are significant contributors to the estrogenic profile of norethindrone, acting as potent agonists at the estrogen receptor. Conversely, these same metabolic transformations diminish progestogenic activity. The minor conversion of norethindrone to ethinyl estradiol further adds to its estrogenic load.
This detailed understanding of the structure-activity relationships of norethindrone and its metabolites is paramount for a nuanced appreciation of its clinical effects. For drug development professionals, this knowledge provides a foundation for the rational design of novel progestins with enhanced receptor selectivity and improved side-effect profiles. Future research should focus on obtaining more precise quantitative data (Ki and EC50 values) for all major metabolites at both progesterone and estrogen receptors to build more accurate predictive models of in vivo activity. Furthermore, exploring the tissue-specific metabolism of norethindrone will provide deeper insights into its diverse physiological effects.
References
-
Africander, D., Verhoog, N., & Hapgood, J. P. (2011). A-Ring Reduced Metabolites of 19-nor Synthetic Progestins as Subtype Selective Agonists for ER??. ResearchGate. [Link]
-
Cevallos, M. A., et al. (2002). Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro. European Journal of Pharmacology, 452(3), 347-355. [Link]
-
Uniyal, J. P., et al. (1985). Interaction of progestins with steroid receptors in human uterus. Journal of Steroid Biochemistry, 23(5A), 621-626. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6230, Norethindrone. [Link]
-
Louw-du Toit, R., et al. (2017). Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor. PLoS One, 12(9), e0184139. [Link]
-
Stanczyk, F. Z., et al. (2007). Formation of ethinyl estradiol in women during treatment with norethindrone acetate. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2205-2207. [Link]
-
Chen, J., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]
-
Africander, D., et al. (2008). Synthetic progestins used in HRT have different glucocorticoid agonist properties. Molecular and Cellular Endocrinology, 296(1-2), 25-33. [Link]
-
Lemus, A. E., et al. (1997). 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. The Journal of Steroid Biochemistry and Molecular Biology, 60(1-2), 121-129. [Link]
-
Thomas, P., et al. (2009). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. The Journal of Biological Chemistry, 284(43), 29471-29485. [Link]
-
Larrea, F., et al. (1993). Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin. The Journal of Steroid Biochemistry and Molecular Biology, 46(4), 513-520. [Link]
-
Katzenellenbogen, B. S., et al. (2000). Estrogen receptor transcription and transactivation: Estrogen receptor alpha and estrogen receptor beta - regulation by selective estrogen receptor modulators and importance in breast cancer. Breast Cancer Research, 2(5), 335-344. [Link]
-
Borgert, C. J., et al. (2024). The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors. Archives of Toxicology, 98(5), 1435-1450. [Link]
-
Lee, H., et al. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLoS One, 12(1), e0169607. [Link]
-
Li, S., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS One, 8(4), e63199. [Link]
-
Pasapera, A. M., et al. (2002). Ab initio electronic structure of the progestogen norethisterone and its 5 alpha-derivatives. The Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 201-210. [Link]
-
Pasapera, A. M., et al. (2002). Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. The Journal of Steroid Biochemistry and Molecular Biology, 81(3), 221-231. [Link]
-
Frye, C. A. (2009). Effects and Mechanisms of 3α,5α,-THP on Emotion, Motivation, and Reward Functions Involving Pregnane Xenobiotic Receptor. Frontiers in Neuroscience, 3(1), 53-65. [Link]
-
Cerbón, M. A., et al. (2004). Comparative Evaluation of Androgen and Progesterone Receptor Transcription Selectivity Indices of 19-nortestosterone-derived Progestins. Drug and Chemical Toxicology, 27(2), 143-153. [Link]
-
Salem, K., et al. (2018). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. American Journal of Nuclear Medicine and Molecular Imaging, 8(2), 136-146. [Link]
-
Madauss, K. P., et al. (2004). Progesterone Receptor Ligand Binding Pocket Flexibility: Crystal Structures of the Norethindrone and Mometasone Furoate Complexes. Journal of Medicinal Chemistry, 47(13), 3381-3387. [Link]
-
Bergink, E. W., et al. (1988). Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Contraception, 38(3), 325-332. [Link]
-
Giammanco, M., et al. (2007). Transactivation of ERalpha by Rosiglitazone induces proliferation in breast cancer cells. Breast Cancer Research and Treatment, 106(3), 339-349. [Link]
-
Stanczyk, F. Z., et al. (2012). Lowering oral contraceptive norethindrone dose increases estrogen and progesterone receptor levels with no reduction in proliferation of breast epithelium: a randomized trial. Contraception, 86(3), 238-243. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP. [Link]
-
Reed, M. J., et al. (1990). In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women. The Journal of Steroid Biochemistry and Molecular Biology, 37(2), 301-303. [Link]
-
Kuhnz, W., et al. (1997). In vivo conversion of norethisterone and norethisterone acetate to ethinyl estradiol in postmenopausal women. Contraception, 56(6), 379-385. [Link]
-
Synapse. (2024). What is the mechanism of Norethindrone Acetate?. Patsnap. [Link]
-
Muneyyirci-Delale, O., & J. F. Ocal. (2017). Norethindrone Acetate: Pharmacokinetics, Potency and Alternative Clinical Applications. MedCrave eBooks. [Link]
-
Klippel, S., et al. (2000). Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives. The Journal of Steroid Biochemistry and Molecular Biology, 74(3-4), 183-195. [Link]
-
ResearchGate. (n.d.). Norethisterone (Norethindrone). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). LOESTRIN® 21 (Norethindrone Acetate and Ethinyl Estradiol Tablets, USP). accessdata.fda.gov. [Link]
-
Bergink, E. W., et al. (1988). Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Contraception, 38(3), 325-332. [Link]
-
Mueck, A. O., et al. (2001). Effect of norethisterone acetate on estrogen metabolism in postmenopausal women. Hormone and Metabolic Research, 33(11), 681-685. [Link]
-
Drugs.com. (2025). Norethindrone Tablets: Package Insert / Prescribing Info. Drugs.com. [Link]
-
U.S. Food and Drug Administration. (2022). LOESTRIN® 21 (Norethindrone Acetate and Ethinyl Estradiol Tablets, USP). accessdata.fda.gov. [Link]
Sources
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The transcriptional activity of progestins used in contraception and menopausal hormone therapy via progesterone receptor A is dependent on the density of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of progestins with steroid receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of Norethindrone 3-Ethyl Ether Analysis
Abstract
This comprehensive guide details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Norethindrone 3-Ethyl Ether (NEE). NEE is a critical compound to monitor, often appearing as a synthetic intermediate or a related substance in the manufacturing of norethindrone-based active pharmaceutical ingredients (APIs).[1][2] Ensuring the purity and quality of the final drug product necessitates a precise and reliable analytical method to quantify such impurities. This document provides a complete workflow, from initial method development and optimization to a full validation protocol consistent with the International Council for Harmonisation (ICH) guidelines.[3][4] The protocols are designed for researchers, quality control analysts, and drug development professionals, offering both the procedural steps and the scientific rationale behind them.
Introduction and Method Objective
Norethindrone and its derivatives are synthetic progestins widely used in hormonal contraceptives and therapies. This compound (C₂₂H₃₀O₂), is a structurally related compound that can arise during the synthesis of the main API.[2][5] Regulatory bodies worldwide mandate strict control over impurities in pharmaceutical products. Therefore, developing a specific, sensitive, and stability-indicating analytical method is not merely a procedural step but a foundational requirement for drug safety and efficacy.
The primary objective of this work is to establish an Analytical Target Profile (ATP) for a method capable of:
-
Accurately and precisely quantifying this compound.
-
Separating NEE from the primary API (Norethindrone) and any potential degradation products.
-
Being robust and reliable for routine use in a quality control environment.
This guide will utilize RP-HPLC with UV detection, a technique favored in pharmaceutical analysis for its versatility, high resolving power, and cost-effectiveness in steroid analysis.[6][7]
Method Development Strategy
The development of a successful analytical method is a systematic process. It begins with understanding the physicochemical properties of the analyte and culminates in a fully optimized and validated procedure.
Rationale for Chromatographic System Selection
-
Technique (RP-HPLC): Reversed-phase chromatography is the premier choice for separating moderately non-polar molecules like steroids.[8] The hydrophobic nature of NEE allows for strong retention and subsequent separation on a non-polar stationary phase.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is the industry standard for steroid analysis, providing excellent selectivity and peak shape for these compounds.[9][10] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase: A combination of acetonitrile and water or a buffer is typically used. Acetonitrile is often preferred over methanol for steroid analysis due to its lower viscosity and stronger elution strength, which can lead to sharper peaks and shorter run times. The mobile phase composition is the most critical parameter for optimizing selectivity and retention.
-
Detection (UV Spectrophotometry): Steroids like NEE possess chromophores that absorb UV radiation, making UV detection a simple and effective quantification method. The detection wavelength is selected by scanning the UV spectra of all relevant compounds to identify an optimum wavelength that provides a good response for the analyte of interest. Based on the structure of norethindrone and its derivatives, a wavelength between 240-250 nm is generally effective.[9][10]
Overall Development and Validation Workflow
The following diagram outlines the logical progression from defining the analytical needs to delivering a fully validated method ready for implementation.
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocols
Protocol 1: Optimized Chromatographic Method
This protocol provides the final, optimized conditions for the analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Reference Standards: this compound, Norethindrone (API).
-
HPLC-grade Acetonitrile and Water.
-
Analytical balance, volumetric flasks, and pipettes.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for steroid separation, providing good resolution. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides optimal retention time and separation from the API. |
| Flow Rate | 1.0 mL/min | Ensures good peak shape and reasonable run time. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Detection | UV at 245 nm | Offers high sensitivity for the analyte.[10] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any relevant impurities. |
Procedure:
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (NEE): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution as required to prepare working standards for calibration and validation. For example, dilute 1 mL of stock solution to 10 mL with the mobile phase to get a 10 µg/mL solution.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the method.[4][9] It demonstrates that the method can effectively separate the analyte from any degradation products formed under stress conditions.
Procedure: Prepare a solution of the API spiked with a known concentration of NEE (e.g., 100 µg/mL API with 1 µg/mL NEE) and subject it to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a known volume with the mobile phase.[9]
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute as above.[9]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 5 mL of the sample solution. Keep at room temperature for 24 hours, then dilute.[9][10]
-
Thermal Degradation: Store the solid drug substance and the sample solution at 105°C for 72 hours.[9] Dissolve/dilute the samples in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug and sample solution to UV light (254 nm) and visible light (in a photostability chamber) for a period compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[9]
Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method. The peak purity of the NEE and API peaks should be evaluated using a DAD detector to ensure no co-eluting peaks are present.
Method Validation Protocol (ICH Q2(R2))
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be evaluated.
Caption: Key Parameters for Analytical Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[11]
-
Protocol: Analyze blank (diluent), placebo, a solution of the API, a solution of NEE, and all samples from the forced degradation study.
-
Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of NEE. The NEE peak should be well-resolved from the API and all degradation peaks. Peak purity analysis for NEE in the stressed samples must pass.
Linearity
Linearity demonstrates a direct proportional relationship between analyte concentration and the method's response.
-
Protocol: Prepare at least five concentrations of NEE across a range (e.g., from the Limit of Quantitation to 150% of the target concentration). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.99.[9][12]
Accuracy
Accuracy is the closeness of the test results to the true value, often expressed as percent recovery.
-
Protocol: Analyze a sample (e.g., placebo or API) spiked with NEE at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[9]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with NEE at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.[9][13]
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements must be ≤ 2.0%.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Analyze solutions of decreasing NEE concentration.
-
Acceptance Criteria: LOD is the concentration that yields an S/N of approximately 3:1. LOQ is the concentration that yields an S/N of approximately 10:1.[12] The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Protocol: Analyze a standard solution while making small variations to the optimized conditions, such as:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:H₂O).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
-
Acceptance Criteria: The system suitability parameters (see below) must still be met, and the results should not deviate significantly from the analysis under normal conditions.
System Suitability
System suitability tests are an integral part of the analytical method, ensuring the chromatographic system is adequate for the intended analysis.[11]
-
Protocol: Before conducting any sample analysis, inject a working standard solution (e.g., 10 µg/mL NEE) five times.
-
Acceptance Criteria:
Parameter Acceptance Limit Tailing Factor (Asymmetry) ≤ 2.0 Theoretical Plates (N) ≥ 3000 | % RSD for Peak Area | ≤ 2.0% |
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at RT of analyte; Peak purity must pass. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | S/N Ratio ≈ 3:1 |
| LOQ | S/N Ratio ≈ 10:1; Precision ≤ 10% |
| Robustness | System suitability criteria met under varied conditions. |
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, and robust for the quantitative determination of this compound. The comprehensive validation protocol confirms that the method is specific, linear, accurate, and precise, making it suitable for its intended purpose in a regulated pharmaceutical quality control laboratory. The successful execution of forced degradation studies establishes its stability-indicating capability, which is crucial for monitoring the purity of Norethindrone API and associated drug products throughout their lifecycle.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
Recent Advances in the Analysis of Steroid Hormones and Related Drugs. ResearchGate. Available at: [Link]
-
Steroid Analysis in the Pharmaceutical Industry. BSP Books. Available at: [Link]
-
Analytical Methods for the Determination of Neuroactive Steroids. PubMed Central, National Institutes of Health. Available at: [Link]
-
Norethindrone acetate 3-ethyl ether (C24H32O3). PubChemLite. Available at: [Link]
-
Norethindrone acetate 3-ethyl ether. PubChem, National Institutes of Health. Available at: [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research. Available at: [Link]
-
International Journal of Phytopharmacology. IJBPR. Available at: [Link]
-
Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Journal of Applied Bioanalysis. Available at: [Link]
-
Chemical Derivatization of Norethindrone Based on Click Reaction for Novel Analytical Method Development. DSpace. Available at: [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PubMed Central, National Institutes of Health. Available at: [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. Available at: [Link]
-
RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Analytical Method Validation of RP-HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol from Combined Drug. TSI Journals. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Ethinyl Estradiol and Gestodene. Semantic Scholar. Available at: [Link]
-
RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references. ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone in Norethindrone Tablets. Longdom Publishing. Available at: [Link]
-
RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Norethindrone | 68-22-4 [chemicalbook.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steroid Analysis in the Pharmaceutical Industry [ebookstore.bspublications.net]
- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. japsonline.com [japsonline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]
- 13. database.ich.org [database.ich.org]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for Profiling Norethindrone and Its Impurities
Abstract
This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive profiling and quantification of norethindrone and its known process-related impurities and degradation products. The developed method is precise, accurate, and robust, making it suitable for quality control, stability studies, and drug development activities involving norethindrone. The protocol herein provides a clear, step-by-step guide for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind the methodological choices, ensuring analytical integrity and reliable results.
Introduction: The Analytical Challenge
Norethindrone, a synthetic progestin, is a widely used active pharmaceutical ingredient (API) in oral contraceptives and hormone replacement therapies.[1][2] The therapeutic efficacy and safety of norethindrone are contingent upon its purity. Consequently, regulatory bodies mandate stringent control over impurities, which can originate from the manufacturing process or arise from degradation during storage.[3][4] Developing a stability-indicating analytical method—one that can resolve the API from its potential impurities and degradation products—is therefore a critical aspect of quality assurance.[5]
This document presents an optimized RP-HPLC method designed to achieve superior separation of norethindrone from its key impurities, including Noreandrostenedione (Impurity A), Norethindrone enol ether (Impurity B), Δ⁵⁽⁶⁾-Norethindrone (Impurity C), and Δ⁵⁽¹⁰⁾-Norethindrone (Impurity D).[6][7][8] The method has been developed based on principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][6][8]
Method Rationale and Development Insights
The primary objective was to develop a single, efficient gradient RP-HPLC method capable of resolving a range of norethindrone-related substances with varying polarities.
-
Column Chemistry Selection: A C18 stationary phase, specifically an Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm), was selected.[6][7][8] This choice is predicated on the hydrophobic nature of norethindrone and its impurities. The C18 alkyl chains provide the necessary retention and selectivity for these steroid structures. The end-capping of the silica particles minimizes peak tailing for the slightly basic functional groups present in the molecules.
-
Mobile Phase Optimization: A binary mobile phase system consisting of water (Mobile Phase A) and acetonitrile (Mobile Phase B) was chosen for its excellent UV transparency and compatibility with C18 columns.[6][7][8] Acetonitrile is a preferred organic modifier as it generally provides lower backpressure and better peak shapes for many compounds compared to methanol. A gradient elution was determined to be essential to resolve early-eluting polar impurities from the main norethindrone peak and the later-eluting non-polar impurities within a reasonable run time.[3][8]
-
Detector Wavelength Selection: A Diode Array Detector (DAD) was employed to monitor the elution profile at multiple wavelengths.[6][7][8] Based on the UV spectra of norethindrone and its impurities, dual-wavelength detection at 210 nm and 240 nm was selected to ensure sensitive detection of all relevant compounds.[6][7][8] For instance, Impurities C and D show better absorbance at 210 nm, while norethindrone and Impurities A and B are optimally detected at 240 nm.[8]
-
Forced Degradation and Specificity: The stability-indicating nature of the method was confirmed through forced degradation studies. Norethindrone was subjected to acid and base hydrolysis, oxidation, and thermal and photolytic stress.[3][6][8] The developed HPLC method successfully separated the degradation products from the parent drug, demonstrating its specificity and suitability for stability testing.[4][8]
Experimental Protocol
Materials and Reagents
-
Norethindrone Reference Standard (USP or equivalent)
-
Norethindrone Impurity Standards (A, B, C, D)
-
HPLC-grade Acetonitrile
-
Purified water (Milli-Q® or equivalent)
-
HPLC-grade Methanol (for sample preparation)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials with inserts
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a Diode Array Detector (DAD).
-
Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm particle size.[6][7][8]
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm and 240 nm |
| Injection Volume | 10 µL |
| Run Time | 55 minutes |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 65 | 35 |
| 18 | 65 | 35 |
| 40 | 20 | 80 |
| 45 | 65 | 35 |
| 55 | 65 | 35 |
Standard and Sample Preparation
3.3.1. Diluent Preparation A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.
3.3.2. Standard Solution Preparation Accurately weigh about 25 mg of Norethindrone Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.5 mg/mL.
3.3.3. Impurity Stock Solution Preparation Accurately weigh approximately 2.5 mg of each impurity (A, B, C, and D) into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with diluent.
3.3.4. System Suitability Solution (Spiked Standard) Prepare a solution of Norethindrone at 0.5 mg/mL spiked with each impurity at a concentration of approximately 0.0025 mg/mL (0.5% level relative to the standard).
3.3.5. Sample Solution Preparation (for Drug Product) Accurately weigh a quantity of powdered tablets equivalent to 25 mg of norethindrone into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Workflow
The following diagram illustrates the overall workflow for the analysis of norethindrone and its impurities.
Caption: Experimental workflow from sample preparation to final report generation.
System Suitability and Validation
To ensure the validity of the analytical results, system suitability criteria must be met before sample analysis. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][6][8]
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Norethindrone Peak) | Not more than 2.0 |
| Theoretical Plates (Norethindrone Peak) | Not less than 3000 |
| Resolution | Baseline resolution between norethindrone and all specified impurities |
| %RSD for replicate injections of Standard | Not more than 2.0% |
Expected Chromatographic Profile
Under the optimized conditions, a clear separation of norethindrone from its known impurities is achieved. The relative retention times (RRT) are critical for peak identification.
Table 4: Typical Retention Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Noreandrostenedione (Imp-A) | ~16.7 | ~0.93 |
| Norethindrone | ~18.0 | 1.00 |
| Δ⁵⁽⁶⁾-Norethindrone (Imp-C) | ~31.3 | ~1.74 |
| Δ⁵⁽¹⁰⁾-Norethindrone (Imp-D) | ~33.8 | ~1.88 |
| Norethindrone enol ether (Imp-B) | ~56.7 | ~3.15 |
| Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column.[8] |
The logical relationship for method validation is depicted below, emphasizing the foundational role of specificity derived from forced degradation studies.
Caption: Logical framework for validating a stability-indicating HPLC method.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of norethindrone and its related impurities. The method's stability-indicating nature, confirmed through rigorous forced degradation studies, makes it an invaluable tool for quality control laboratories and for researchers involved in the development of norethindrone-containing pharmaceutical products. By following this comprehensive protocol and adhering to the system suitability criteria, users can be confident in the accuracy and precision of their analytical findings.
References
-
Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(3), 1-13. [Link]
-
Azeez, R., Bairagi, V. A., & Azeez, Z. (2024). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Zenodo. [Link]
-
Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. ResearchGate. [Link]
-
Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Pharmaceutical and Analytical Chemistry, 3(3). [Link]
-
Request PDF. (2025). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. (n.d.). ijrpls.com. Retrieved January 16, 2026, from [Link]
-
USP. (2016). Estradiol and Norethindrone Acetate Tablets. USP-NF. [Link]
-
USP. (n.d.). USP Monographs: Norethindrone. USP29-NF24. [Link]
-
Al-kassas, R., & Wen, J. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(02), 060-068. [Link]
-
USP. (n.d.). USP Monographs: Norethindrone Acetate. USP-NF. [Link]
-
SynThink Research Chemicals. (n.d.). Norethindrone EP Impurities & Related Compounds. Retrieved January 16, 2026, from [Link]
-
Request PDF. (2025). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. ResearchGate. [Link]
-
Al-kassas, R., & Wen, J. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. International Journal of Pharmaceutical and Clinical Research, 8(1), 39-46. [Link]
-
SynZeal. (n.d.). Norethindrone Acetate Impurities. Retrieved January 16, 2026, from [Link]
-
Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. MOJ Bioequivalence & Bioavailability, 3(4). [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. longdom.org [longdom.org]
Application Notes & Protocols: Utilizing Norethindrone 3-Ethyl Ether as a Pharmaceutical Reference Standard
Document ID: ANPS-2026-01-NE3EE
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper use of Norethindrone 3-Ethyl Ether as a pharmaceutical reference standard. The primary application focuses on its role as a critical impurity marker in the quality control of Norethindrone and its related active pharmaceutical ingredients (APIs). This document details the scientific rationale, validated analytical protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and best practices for ensuring data integrity in compliance with regulatory expectations.
Introduction: The Imperative of Impurity Profiling
Norethindrone (also known as Norethisterone) is a potent synthetic progestin widely used in oral contraceptives and hormone replacement therapies.[1] The quality, safety, and efficacy of any pharmaceutical product are contingent upon the purity of its API. During the synthesis of Norethindrone or its esters, such as Norethindrone Acetate, various related substances and impurities can be formed.[2] One such critical process-related impurity is this compound (CAS: 96487-85-3).[3][4]
Pharmaceutical reference standards are highly characterized materials essential for confirming the identity, strength, quality, and purity of drug substances.[5][6] They serve as the benchmark against which production batches are measured. This compound, when established as a reference standard, is instrumental for:
-
Peak Identification: Unequivocally identifying the impurity peak in a chromatogram.
-
Quantitative Analysis: Accurately determining the level of this impurity in the API or final drug product.
-
Method Validation: Validating analytical methods to ensure they are suitable for their intended purpose, as mandated by guidelines such as ICH Q2(R1).[7][8]
This guide provides the foundational knowledge and actionable protocols to effectively integrate this compound into a robust quality control system.
Physicochemical Characterization
A thorough understanding of the reference standard's properties is fundamental to its correct application. This compound is structurally distinct from its parent compound due to the presence of an ethyl ether group at the C3 position.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | [9] |
| Molecular Formula | C₂₂H₃₀O₂ | [9] |
| Molecular Weight | 326.47 g/mol | [4] |
| Appearance | Pale Yellow Solid | [4] |
| CAS Number | 96487-85-3 | [4] |
Note: The properties of Norethindrone Acetate 3-Ethyl Ether (C₂₄H₃₂O₃, MW: 368.51 g/mol ) are distinct and should not be confused.[3][10]
Core Application: A Reference Standard for Impurity Quantification
The primary and most critical application of this compound is in the identification and quantification of impurities during the analysis of Norethindrone API. Its presence, even in minute quantities, must be controlled to ensure the safety and consistency of the final drug product. The workflow below illustrates the logical process of using a reference standard for this purpose.
Caption: Workflow for impurity analysis using a reference standard.
Protocol I: Quantification by Reverse-Phase HPLC (RP-HPLC)
4.1 Principle of Causality
This method leverages the principles of reverse-phase chromatography, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[11][12] Norethindrone and its 3-ethyl ether impurity have different polarities, causing them to elute at distinct retention times, allowing for their separation and quantification. This method is chosen for its robustness, reproducibility, and suitability for routine quality control analysis of steroid compounds.[13][14]
4.2 Materials and Instrumentation
-
Reference Standard: this compound (with Certificate of Analysis)
-
Instrumentation: HPLC or UPLC system with UV/Vis or DAD detector.[13][15]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC grade Acetonitrile and Water.
-
Glassware: Class A volumetric flasks and pipettes.
-
Other: Analytical balance, sonicator, 0.45 µm membrane filters.
4.3 Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a mixture of Water and Acetonitrile (e.g., 60:40 v/v).[16] Filter through a 0.45 µm filter and degas thoroughly. Rationale: Filtering and degassing prevent pump blockages and baseline noise, ensuring stable chromatographic performance.
-
Standard Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound RS. b. Transfer to a 100 mL volumetric flask. c. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 1.0 µg/mL): a. Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the mobile phase. Rationale: The working standard concentration should be close to the expected impurity level or the quantification limit.
-
Sample Solution (e.g., 1000 µg/mL of API): a. Accurately weigh approximately 100 mg of the Norethindrone API test sample. b. Transfer to a 100 mL volumetric flask. c. Dissolve in and dilute to volume with the mobile phase.
-
Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Perform injections as per the sequence in Table 3.
4.4 Chromatographic Conditions & System Suitability
Adherence to system suitability testing (SST) is mandatory to ensure the chromatographic system is performing adequately for the intended analysis.[17][18] The parameters are defined by pharmacopeias such as USP General Chapter <621>.[19]
Table 2: HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., Thermo Scientific, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (60:40, v/v), isocratic[16] |
| Flow Rate | 1.0 - 1.3 mL/min[13][16] |
| Detection Wavelength | 245 nm[16][20] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 25 °C |
Table 3: Injection Sequence and SST Requirements
| Injection Sequence | Purpose | Acceptance Criteria (per USP <621>) |
| 1. Blank (Mobile Phase) | System blank check | No interfering peaks at the retention time of interest |
| 2-6. Working Standard (5x) | System Precision | %RSD of peak areas ≤ 2.0% |
| 7. Working Standard | Tailing Factor & Plate Count | Tailing Factor (T) ≤ 2.0; Theoretical Plates (N) > 2000 |
| 8. Sample Solution | Analysis | - |
| 9. Working Standard | Bracketing Standard | Check for drift |
4.5 Data Analysis and Calculation
-
Identification: Confirm the presence of this compound in the sample chromatogram by comparing its retention time to that of the reference standard peak.
-
Quantification: Calculate the percentage of the impurity in the API sample using the formula below.
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Spl) * P * 100
Where:
-
Area_Imp = Peak area of the impurity in the sample solution.
-
Area_Std = Average peak area of the reference standard from the precision injections.
-
Conc_Std = Concentration of the reference standard (e.g., in mg/mL).
-
Conc_Spl = Concentration of the API sample (e.g., in mg/mL).
-
P = Purity of the reference standard (e.g., 0.998 for 99.8%).
Protocol II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
5.1 Principle of Causality
GC-MS is a confirmatory technique that provides a higher degree of specificity than HPLC-UV.[8] It separates compounds based on their volatility and interaction with the GC column stationary phase, and then identifies them based on their unique mass fragmentation patterns.[21] This is particularly useful for structural elucidation and definitive identification of unknown peaks or for confirming the identity of trace-level impurities. For non-volatile steroids, derivatization (e.g., silylation) is often required to increase volatility and improve chromatographic performance.[16]
5.2 Materials and Instrumentation
-
Reference Standard: this compound
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Low-bleed capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Reagents: Silylating agent (e.g., BSTFA with 1% TMCS), anhydrous pyridine or other suitable solvent.
5.3 Step-by-Step Methodology
-
Standard Preparation: a. Prepare a ~1 mg/mL solution of this compound RS in a suitable solvent like ethyl acetate.
-
Sample Preparation: a. Prepare a ~1 mg/mL solution of the Norethindrone API test sample.
-
Derivatization (Perform on Standard and Sample): a. Transfer 100 µL of the solution to a clean, dry reaction vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 60-70 °C for 30 minutes. e. Cool to room temperature before injection. Rationale: Derivatization replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable for GC analysis.
-
GC-MS Analysis: Inject the derivatized standard and sample solutions into the GC-MS system.
Table 4: Typical GC-MS Operating Parameters
| Parameter | Recommended Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Start at 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Full Scan (m/z 50-550) |
5.4 Data Analysis
-
Confirmation of Identity: The identity of this compound is confirmed if both of the following criteria are met:
-
The retention time of the peak in the sample chromatogram matches the retention time of the derivatized reference standard.
-
The mass spectrum (fragmentation pattern) of the sample peak is a qualitative match to the mass spectrum of the reference standard.
-
Method Validation Framework
Any analytical method developed using this reference standard must be validated according to ICH Q2(R1) guidelines to prove its suitability.[22][23] The validation process provides a self-validating system, ensuring the method is accurate, precise, and specific for its intended use.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Handling, Storage, and Stability
To maintain the integrity and certified purity of the this compound reference standard, proper handling and storage are paramount.
-
Storage: Store in a well-sealed container, protected from light, at the recommended temperature (typically 2-8°C).[4]
-
Handling: Use only calibrated weighing equipment in a controlled environment. Avoid exposure to high humidity. Allow the container to reach ambient temperature before opening to prevent condensation.
-
Stability: Reference standards have a defined period of use. Do not use beyond the expiry or re-test date provided by the manufacturer. Regular re-qualification may be necessary as part of an internal quality management system.
References
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. [Link]
-
USP-NF. <621> CHROMATOGRAPHY. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (n.d.). Norethindrone acetate 3-ethyl ether. PubChem Compound Database. [Link]
-
Al-kassas, R., et al. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Scribd. Regulatory Guide On Reference Standard. [Link]
-
Braselton, W. E., et al. (1977). Identification and measurement by gas chromatography-mass spectrometry of norethindrone and metabolites in human urine and blood. Journal of Steroid Biochemistry. [Link]
-
Al-kassas, R., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Saudi Pharmaceutical Journal. [Link]
-
DSpace. (2022). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. [Link]
-
World Health Organization (WHO). (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Pharmaffiliates. Norethisterone - Impurity F. [Link]
-
Al-Kassas, R., et al. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. [Link]
-
Azeez, R., et al. (2022). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Aster, G. L. S., & Aanandhi, M. V. (2023). DEVELOPMENT AND VALIDATION OF BIO-ANALYTICAL METHOD FOR THE ESTIMATION OF NORETHINDRONE IN HUMAN PLASMA BY UPLC-MS/MS. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Islam, R., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutica Analytica Acta. [Link]
-
USP-NF. (2017). Norethindrone and Ethinyl Estradiol Tablets. [Link]
- Google Patents. (2016).
-
QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. [Link]
-
National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem Compound Database. [Link]
Sources
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norethindrone synthesis - chemicalbook [chemicalbook.com]
- 3. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. USP Reference Standards [usp.org]
- 6. veeprho.com [veeprho.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. This compound | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Norethindrone Impurity 3 (Norethindrone Acetate 3-Ethyl Et… [cymitquimica.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. japsonline.com [japsonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. longdom.org [longdom.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. agilent.com [agilent.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. usp.org [usp.org]
- 20. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]
- 21. Identification and measurement by gas chromatography-mass spectrometry of norethindrone and metabolites in human urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. database.ich.org [database.ich.org]
Comprehensive In Vitro Profiling of Norethindrone Ether Activity Using Cell-Based Assays
An Application Guide:
Abstract
This guide provides a comprehensive framework and detailed protocols for characterizing the activity of norethindrone ethers using a suite of in vitro, cell-based assays. Norethindrone, a foundational synthetic progestin, and its derivatives are central to various therapeutic applications.[1][2] Ether derivatives are often synthesized to modify the pharmacokinetic properties of the parent compound. Evaluating the direct biological activity of these ethers and their potential off-target effects is a critical step in drug development and safety assessment. This document outlines the core principles and step-by-step methodologies for determining progesterone receptor binding affinity, functional transcriptional activation, downstream cellular proliferative responses, and selectivity against other key steroid hormone receptors.
Introduction: The Rationale for In Vitro Characterization
Norethindrone (19-nortestosterone) is a potent synthetic progestin that mimics the action of endogenous progesterone.[1] Its primary mechanism involves binding to and activating the progesterone receptor (PR), a ligand-dependent transcription factor that regulates gene expression in target tissues.[3][4][5] Ether derivatives of norethindrone are developed as potential pro-drugs, where the ether linkage is designed to be cleaved in vivo to release the active norethindrone molecule.[6][7]
However, it is essential to determine if the ether derivative itself possesses intrinsic biological activity. Undesired interaction with the PR or other steroid receptors could lead to off-target effects. A multi-assay in vitro approach provides a robust, controlled system to dissect these activities before advancing to more complex in vivo models. This strategy, endorsed by regulatory frameworks like the OECD for endocrine disruptor screening, allows for the systematic evaluation of molecular initiating events.[8][9][10]
This guide details three essential assays for building a comprehensive activity profile:
-
PR Competitive Binding Assay: Quantifies the affinity of the test compound for the human progesterone receptor.
-
PR Reporter Gene (Transactivation) Assay: Measures the ability of the compound to functionally activate the receptor and initiate gene transcription.
-
Cell Proliferation Assay: Assesses a key downstream physiological outcome of progestin activity in a hormone-responsive cell line.
-
Steroid Receptor Selectivity Panel: Evaluates off-target activity at the Androgen Receptor (AR) and Estrogen Receptor (ERα) to determine the compound's specificity.
The Progesterone Receptor Signaling Pathway
The classical mechanism of progestin action is initiated by the ligand binding to the PR in the cytoplasm. In its inactive state, the PR is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[11] The PR dimer then binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators and the transcriptional machinery to modulate gene expression.[11][12]
Caption: Classical Progesterone Receptor (PR) signaling pathway.
Assay 1: Progesterone Receptor Competitive Binding
Principle: This assay quantifies the ability of a test compound (the "competitor," i.e., norethindrone ether) to displace a fluorescently labeled progesterone ligand from the PR ligand-binding domain (LBD). The measurement is based on fluorescence polarization (FP). A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to the large PR-LBD, its tumbling slows dramatically, increasing the polarization value. An effective competitor will displace the fluorescent ligand, causing a decrease in polarization.
This provides a direct measure of binding affinity, typically expressed as an IC50 value (the concentration of test compound required to inhibit 50% of the fluorescent ligand binding).
Workflow Diagram: Competitive Binding Assay
Caption: General workflow for a fluorescence polarization-based binding assay.
Protocol: PR Competitive Binding Assay
Materials:
-
Purified, recombinant human PR Ligand-Binding Domain (PR-LBD), often GST-tagged.
-
Fluorescent PR Ligand (e.g., Fluormone™ PL Green or Red). Commercially available kits like the PolarScreen™ Progesterone Receptor Competitor Assay provide validated reagents.[13][14][15][16][17]
-
Assay Buffer (provided in kits or a buffer like PBS with 0.01% Triton X-100).
-
Test Compound (Norethindrone Ether), Reference Agonist (Progesterone or Norethindrone), and Reference Antagonist (RU486).
-
DMSO (for compound dilution).
-
Black, low-volume 384-well assay plates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the norethindrone ether, progesterone, and RU486 in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration in the assay might be 10-100 µM.
-
Reagent Preparation: Prepare working solutions of the fluorescent ligand and PR-LBD in assay buffer according to the manufacturer's protocol.
-
Causality Note: The concentrations are optimized to ensure a stable, high-polarization signal in the "no competitor" control wells, providing a sufficient window for detecting displacement.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Prepare a master mix of the fluorescent ligand and PR-LBD.
-
Add 19 µL of this master mix to all wells. The final DMSO concentration should be ≤1%.
-
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a fluorescence polarization-capable microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis:
-
Convert raw polarization values (mP) to percent inhibition relative to the high (no competitor) and low (no PR-LBD) controls.
-
Plot percent inhibition versus the logarithm of the competitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation:
| Compound | Hypothetical IC50 (nM) | Interpretation |
| Progesterone | 5 | High affinity, potent reference agonist. |
| Norethindrone | 8 | High affinity, validates assay performance. |
| Norethindrone Ether | 50 | Moderate affinity. Binds to PR, but with ~10-fold lower affinity than the parent drug. |
| RU486 (Mifepristone) | 2 | High affinity, potent reference antagonist. |
Assay 2: Progesterone Receptor Transactivation Assay
Principle: This functional assay measures the ability of a ligand to induce PR-mediated gene transcription.[18] It uses a host cell line (e.g., human osteosarcoma U2-OS or kidney HEK293) that is stably transfected with two components: an expression vector for the human PR and a reporter vector.[19] The reporter vector contains a PR-responsive promoter (with PREs) driving the expression of a quantifiable enzyme like luciferase.[20][21] When an agonist like norethindrone binds to the PR, the complex activates the promoter, leading to luciferase production, which is measured by adding a substrate and quantifying the resulting luminescence.
Protocol: PR Luciferase Reporter Gene Assay
Materials:
-
PR-responsive reporter cell line (e.g., U2-OS or T47D cells stably transfected with a PRE-luciferase reporter construct).[19][20]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) for the cell line.
-
Assay Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).
-
Causality Note: Phenol red is a weak estrogen, and standard FBS contains endogenous steroid hormones.[22] Using phenol red-free medium with CS-FBS is critical to minimize background receptor activation and achieve a high signal-to-noise ratio.
-
-
Test Compound, Reference Agonist (Progesterone), and Reference Antagonist (RU486).
-
White, opaque 96- or 384-well cell culture plates.
-
Luciferase detection reagent (e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Workflow Diagram: Reporter Gene Assay
Caption: Workflow for a cell-based luciferase reporter gene assay.
Procedure:
-
Cell Seeding: Plate the PR reporter cells in a white, opaque 96-well plate at a density of ~10,000 cells per well in their standard growth medium. Incubate for 24 hours.
-
Hormone Starvation: Gently aspirate the growth medium and replace it with 100 µL of assay medium (containing CS-FBS). This step sensitizes the cells to the test compounds.
-
Compound Treatment:
-
Agonist Mode: Add serial dilutions of the test compound (norethindrone ether) and reference agonist (progesterone) to the wells. Include a vehicle control (DMSO).
-
Antagonist Mode: Add serial dilutions of the test compound in the presence of a fixed, sub-maximal (EC80) concentration of progesterone. This determines if the compound can block agonist-driven activation.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase detection reagent to each well according to the manufacturer's instructions (this reagent typically combines cell lysis and substrate).
-
Data Acquisition: After a short incubation (5-10 minutes), measure the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 0% activity) and the maximal response of the reference agonist (set to 100% activity).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (agonist) or IC50 (antagonist) value.
-
Data Interpretation:
| Compound | Agonist EC50 (nM) | Max Efficacy (%) | Antagonist IC50 (nM) | Interpretation |
| Progesterone | 0.1 | 100 | N/A | Potent full agonist. |
| Norethindrone Ether | 5 | 95 | >10,000 | Full agonist with ~50-fold lower potency than progesterone. No significant antagonist activity observed. |
| RU486 (Mifepristone) | >10,000 | 0 | 0.5 | Potent antagonist. |
Assay 3: T47D Cell Proliferation Assay
Principle: Progestins can stimulate the proliferation of certain hormone-dependent breast cancer cell lines, such as T47D, which express high levels of endogenous PR.[23][24] This assay measures the increase in cell number (or metabolic activity as a surrogate for cell number) in response to treatment with the test compound. It provides a valuable link between receptor activation and a downstream physiological effect.[25]
Protocol: T47D Proliferation (E-SCREEN)
Materials:
-
T47D human breast cancer cell line.[22]
-
Growth Medium: RPMI-1640 supplemented with 10% FBS and insulin.
-
Assay Medium: Phenol red-free RPMI-1640 supplemented with 5-10% CS-FBS.
-
Test Compound, Reference Agonist (Progesterone or R5020), and Reference Antagonist (RU486).
-
Clear, flat-bottom 96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet stain).
-
Appropriate plate reader (luminometer, fluorometer, or absorbance reader).
Procedure:
-
Cell Seeding: Plate T47D cells in a 96-well plate at a low density (e.g., 2,000-4,000 cells/well) in assay medium.
-
Causality Note: A low seeding density is crucial to ensure cells are in an exponential growth phase and to provide a large window for detecting proliferative effects over the assay duration.
-
-
Compound Treatment: After 24 hours (to allow for cell attachment), add serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 5-7 days. The exact duration should be optimized to allow for significant proliferation in the positive control wells without the vehicle control wells becoming over-confluent.
-
Quantify Proliferation:
-
Crystal Violet Method: Gently wash cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After washing away excess stain, solubilize the bound dye with a solvent (e.g., 10% acetic acid) and read absorbance at ~570 nm.
-
Metabolic Assay (e.g., Resazurin): Add resazurin-based reagent to the medium, incubate for 2-4 hours, and read fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) relative to the vehicle control.
-
Plot the PE versus the logarithm of the compound concentration and fit the curve to determine the EC50.
-
Data Interpretation:
| Compound | Proliferation EC50 (nM) | Interpretation |
| Progesterone / R5020 | 0.5 | Induces cell proliferation as expected. |
| Norethindrone Ether | 25 | Induces proliferation, confirming functional activity leads to a cellular response, albeit at a lower potency. |
| RU486 (with agonist) | N/A (Inhibitory) | Blocks agonist-induced proliferation, confirming the effect is PR-mediated. |
Selectivity Profiling: Assessing Off-Target Activities
Principle: Norethindrone is derived from testosterone and is known to have some affinity for the androgen receptor (AR).[7][26] It is crucial to assess whether norethindrone ethers also interact with other steroid receptors, primarily the AR and Estrogen Receptor (ERα), as this determines the compound's selectivity and potential for androgenic or estrogenic side effects.[27] The transactivation assay format described in Section 3 is readily adaptable for this purpose by using cell lines engineered to respond to androgens or estrogens.[19][21][28][29]
Protocol: AR and ERα Transactivation Assays
The protocol is identical to the PR Transactivation Assay, with the following key substitutions:
-
Cell Lines:
-
For AR Activity: Use a cell line stably co-transfected with the human Androgen Receptor and an Androgen Response Element (ARE)-luciferase reporter.
-
For ERα Activity: Use a cell line (e.g., T47D-KBluc) stably co-transfected with the human Estrogen Receptor α and an Estrogen Response Element (ERE)-luciferase reporter.[20]
-
-
Reference Compounds:
-
For AR Assay: Use Dihydrotestosterone (DHT) as the reference agonist and Bicalutamide as the reference antagonist.
-
For ERα Assay: Use 17β-Estradiol (E2) as the reference agonist and Fulvestrant (ICI 182,780) as the reference antagonist.
-
Data Interpretation & Selectivity Calculation:
By comparing the EC50 values across all three receptor assays, a selectivity ratio can be calculated.
| Assay | Compound | Agonist EC50 (nM) | Interpretation |
| PR | Norethindrone Ether | 5 | Primary target activity. |
| AR | Norethindrone Ether | 500 | Weak androgenic activity (100-fold less potent than PR). |
| ERα | Norethindrone Ether | >10,000 | No significant estrogenic activity. |
Selectivity Ratio (PR vs. AR) = EC50 (AR) / EC50 (PR) = 500 / 5 = 100-fold
A higher ratio indicates greater selectivity for the progesterone receptor. This integrated data provides a clear, quantitative profile of the norethindrone ether's hormonal activity and specificity.
References
-
Progesterone Receptor Signaling Mechanisms. (2016). PubMed. Retrieved from [Link][3]
-
Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy. (n.d.). Pediatric Oncall. Retrieved from [Link][4]
-
What is the mechanism of Norethindrone Acetate? (2024). Patsnap Synapse. Retrieved from [Link][5]
-
Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. (2019). Endocrine Reviews | Oxford Academic. Retrieved from [Link][30]
-
Norethindrone contraception: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025). WebMD. Retrieved from [Link][31]
-
What is Norethindrone? (2025). Dr.Oracle. Retrieved from [Link][2]
-
A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment. (2003). PubMed. Retrieved from [Link]
-
Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus. (2018). PubMed Central. Retrieved from [Link][11]
-
Compound profiling using a panel of steroid hormone receptor cell-based assays. (2007). PubMed. Retrieved from [Link][18]
-
Evaluation of in vitro assays for determination of estrogenic activity in the environment. (2005). ScienceDirect. Retrieved from [Link][25]
-
The role and mechanism of progesterone receptor activation of extra-nuclear signaling pathways in regulating gene transcription and cell cycle progression. (n.d.). Mayo Clinic. Retrieved from [Link]
-
Quantitative comparisons of in vitro assays for estrogenic activities. (2000). PubMed Central. Retrieved from [Link][32]
-
Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone. (2022). Frontiers. Retrieved from [Link][22]
-
Evaluation of in vitro assays for determination of estrogenic activity in the environment. (2005). TrAC Trends in Analytical Chemistry. Retrieved from [Link][20]
-
progesterone receptor signaling pathway. (n.d.). AmiGO. Retrieved from [Link][12]
-
Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. (2014). Environmental Science & Technology. Retrieved from [Link]
-
Progesterone Receptor Regulation in T47D Human Breast Cancer Cells. (1988). Molecular Endocrinology. Retrieved from [Link][23]
-
Development of Androgen- and Estrogen-Responsive Bioassays. (2005). Toxicological Sciences. Retrieved from [Link][19]
-
Progesterone Receptor Competitor Assay Kit, Red. (n.d.). Creative BioMart. Retrieved from [Link][15]
-
A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations. (2021). Nucleic Acids Research. Retrieved from [Link]
-
New T47D Breast Cancer Cell Lines for the Independent Study of Progesterone B- and A-Receptors. (1994). Cancer Research. Retrieved from [Link]
-
Advancing Endocrine Disruptors via In Vitro Evaluation. (2023). MDPI. Retrieved from [Link][33]
-
The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer. (2017). PubMed. Retrieved from [Link][24]
-
Progesterone Receptor Competitor Assay Kit, Red. (n.d.). Creative BioMart. Retrieved from [Link][16]
-
Cell-based assays for screening androgen receptor ligands. (2011). PubMed Central. Retrieved from [Link][21]
-
Androgen Receptor Transcription Factor Activity Assay. (n.d.). Assay Genie. Retrieved from [Link]
-
Androgen Receptor Stimulation Assay. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Screening of some anti-progestin endocrine disruptors using a recombinant yeast based in vitro bioassay. (2008). PubMed. Retrieved from [Link][34]
-
Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. (2008). PubMed. Retrieved from [Link][26]
-
In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. (2013). PubMed Central. Retrieved from [Link][29]
-
Endocrine disrupters. (n.d.). OECD. Retrieved from [Link][8]
-
Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. (2022). PubMed Central. Retrieved from [Link]
-
OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters. (2002). WWF. Retrieved from [Link][9]
-
Activities of the OECD related to endocrine disruptors. (2017). ECETOC. Retrieved from [Link][10]
-
Development and Validation of method for the determination of related substances of Norethindrone. (2011). International Journal of ChemTech Research. Retrieved from [Link][7]
-
Long-acting contraceptive agents: in vitro hydrolysis of esters of norethisterone and levonorgestrel. (1983). PubMed. Retrieved from [Link][35]
-
Steroid Assays and Endocrinology: Best Practices for Basic Scientists. (2015). PubMed Central. Retrieved from [Link]
-
Metabolic Alteration Analysis of Steroid Hormones in Niemann–Pick Disease Type C Model Cell. (2022). MDPI. Retrieved from [Link]
-
Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. (2001). PubMed. Retrieved from [Link]
-
Understanding Progestins: From Basics to Clinical Applicability. (2023). MDPI. Retrieved from [Link][27]
Sources
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 6. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. oecd.org [oecd.org]
- 9. norden.diva-portal.org [norden.diva-portal.org]
- 10. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 11. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 13. Invitrogen PolarScreen Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 14. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 15. Progesterone Receptor Competitor Assay Kit, Red | Creative BioMart – Assay Kit [creativebiomart.net]
- 16. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 17. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 18. Compound profiling using a panel of steroid hormone receptor cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 21. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 26. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. caymanchem.com [caymanchem.com]
- 29. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Norethindrone contraception: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 32. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Screening of some anti-progestin endocrine disruptors using a recombinant yeast based in vitro bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Long-acting contraceptive agents: in vitro hydrolysis of esters of norethisterone and levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Norethindrone Ethers in Bulk Active Pharmaceutical Ingredient (API)
Introduction: The Rationale for Controlling Ether Impurities
Norethindrone, a synthetic progestin, is a critical component in oral contraceptives and hormone replacement therapies.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. During the synthesis of norethindrone or its acetate ester, and under certain storage conditions, there is a potential for the formation of related substances, including ether impurities. One such identified impurity is Norethindrone enol ether.[3][4]
The presence of these impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially introduce unforeseen toxicological risks. Therefore, a validated, stability-indicating analytical method is crucial for the accurate quantification of these impurities to ensure that the bulk API meets the stringent purity requirements set by pharmacopeias and regulatory bodies like the FDA.[5] This protocol details a method that is specific, linear, accurate, precise, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.[4]
Analytical Principle: Reverse-Phase HPLC
The method employs reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds with varying polarities. In this application, a non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. Norethindrone and its less polar ether impurities will exhibit different affinities for the stationary phase, leading to their separation. The elution order is typically from most polar to least polar. A diode-array detector (DAD) is utilized for simultaneous monitoring at multiple wavelengths, which aids in peak identification and purity assessment.[3]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the quantification of norethindrone ethers in a bulk API sample.
Caption: Workflow for the quantification of norethindrone ethers.
Detailed Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the analytical setup is performing adequately before sample analysis.
Materials and Reagents
-
Norethindrone API (test sample)
-
Norethindrone Reference Standard (RS)
-
Norethindrone Enol Ether Impurity Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
Phosphoric Acid (analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, DAD |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 5 µm or equivalent C18 column[3] |
| Mobile Phase | Acetonitrile and Water (Gradient elution may be necessary for optimal separation)[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm for norethindrone and some ethers, with additional monitoring at 210 nm for other potential impurities[3][1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (adjust as needed to ensure elution of all components) |
Preparation of Solutions
4.3.1. Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common diluent.
4.3.2. Standard Stock Solution (Norethindrone): Accurately weigh about 25 mg of Norethindrone RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.
4.3.3. Impurity Stock Solution (Norethindrone Enol Ether): Accurately weigh about 5 mg of the impurity standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4.3.4. System Suitability Solution (SSS): Prepare a solution containing a known concentration of Norethindrone (e.g., 100 µg/mL) and the norethindrone enol ether impurity (e.g., 1 µg/mL) in the diluent. This solution is used to verify the resolution and performance of the chromatographic system.
4.3.5. Sample Solution: Accurately weigh about 25 mg of the Norethindrone API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the SSS in replicate (typically 5 or 6 injections). The system is deemed suitable for analysis if the acceptance criteria are met (see Table below).
-
Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.
System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | Not more than 2.0 for the norethindrone peak[2] | Ensures good peak shape and minimizes integration errors. |
| Theoretical Plates (N) | Not less than 3000 for the norethindrone peak[2] | Indicates column efficiency and good separation power. |
| Resolution (Rs) | Not less than 2.0 between norethindrone and the ether impurity | Ensures baseline separation for accurate quantification. |
| % RSD of Peak Areas | Not more than 2.0% for replicate injections of the standard | Demonstrates the precision of the analytical system. |
Calculation
The percentage of the norethindrone ether impurity in the bulk API is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of the ether impurity in the sample chromatogram.
-
Area_standard is the peak area of the ether impurity in the standard chromatogram.
-
Conc_standard is the concentration of the ether impurity in the standard solution.
-
Conc_sample is the concentration of the norethindrone API in the sample solution.
Note: If a reference standard for the ether is unavailable, quantification can be performed against the norethindrone standard, assuming a response factor of 1.0. However, for accurate quantification, the use of a specific impurity standard is highly recommended.
Method Validation and Forced Degradation
To ensure the method is "stability-indicating," forced degradation studies should be performed on the norethindrone API.[1][2] This involves subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][2] The analytical method must be able to separate the main drug peak from any degradation products, demonstrating its specificity.[1]
The method should be fully validated according to ICH Q2(R1) guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][4]
-
Accuracy: The closeness of the test results to the true value.[4][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]
Data Presentation
Typical Chromatographic Parameters:
| Compound | Approximate Retention Time (min) |
| Norethindrone | 10.5 |
| Norethindrone Enol Ether | 12.8 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quantification of norethindrone ethers in bulk API. Adherence to this protocol, including system suitability checks and full method validation, will ensure the generation of accurate and reproducible data, which is essential for maintaining the quality and safety of norethindrone-containing pharmaceutical products. The principles outlined herein can be adapted and optimized for specific laboratory instrumentation and regulatory requirements.
References
- SynThink Research Chemicals. (n.d.). Norethindrone EP Impurities & Related Compounds. Retrieved from SynThink Research Chemicals website.
- Azeez, R., Bairagi, V. A., & Azeez, Z. (2024). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences.
- Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021).
- Krishna, P. M., Rao, B., Kumar, R. K., & Venkateswarlu, P. (n.d.).
- ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF.
- Al-Nimry, S., Altaani, B., & Haddad, R. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science.
- Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017).
- University of Virginia. (n.d.). Ligand Assay and Analysis Core Steroid Assay Validation Procedures.
Sources
Abstract: This document provides a detailed framework and experimental protocols for conducting forced degradation (stress testing) studies on the synthetic progestin, norethindrone, and its related compounds. Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, this guide is designed for researchers, analytical scientists, and drug development professionals. The core objective is to elucidate the intrinsic stability of the drug substance, identify potential degradation products, and facilitate the development of robust, stability-indicating analytical methods critical for regulatory submissions and ensuring drug product quality.
Scientific Rationale & Regulatory Imperative
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide.[1][2] As outlined in ICH guideline Q1A(R2), stress testing involves subjecting a drug substance or product to conditions more severe than accelerated stability testing.[1][3][4] The primary goals of these studies are threefold:
-
Elucidation of Degradation Pathways: To understand the chemical breakdown mechanisms of the active pharmaceutical ingredient (API).[3][4]
-
Identification of Degradation Products: To generate and subsequently identify potential impurities that could arise during storage or manufacturing.[2]
-
Development of Stability-Indicating Methods: To prove that the chosen analytical method can accurately separate and quantify the intact API from its degradation products, ensuring the method is "stability-indicating."[3][4]
Norethindrone, a 19-nortestosterone derivative, is a widely used oral contraceptive and component of hormone replacement therapies.[5][6] Its steroidal structure presents specific chemical moieties susceptible to degradation. A thorough understanding of its stability profile under various stress conditions is not merely a regulatory hurdle but a scientific necessity for developing a safe, effective, and stable pharmaceutical product. The recommended target for a forced degradation study is to achieve 5% to 20% degradation of the active ingredient to ensure that the analytical methods are sufficiently challenged without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[3]
Experimental Workflow for Forced Degradation
A systematic approach is crucial for obtaining meaningful and reproducible data. The overall workflow involves subjecting the API to a battery of stress conditions and analyzing the resulting samples with a pre-validated or concurrently developed stability-indicating method.
Caption: General workflow for a forced degradation study.
Detailed Protocols for Stress Conditions
The following protocols are based on established methods and provide a robust starting point.[5][7][8] It is critical to adjust exposure times and concentrations to achieve the target degradation of 5-20%. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Acid Hydrolysis Protocol
Causality: This condition challenges bonds susceptible to acid-catalyzed hydrolysis. For norethindrone, this can potentially affect the steroid nucleus.
-
Preparation: Accurately weigh and dissolve a known amount of norethindrone in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5-1.0 mg/mL.
-
Stress Application: Add an equal volume of 5N Hydrochloric Acid (HCl).
-
Incubation: Heat the solution in a water bath at 60-70°C for 3-5 hours.[5][7][9]
-
Neutralization: Cool the solution to room temperature and carefully neutralize it with an appropriate volume of 1N to 5N Sodium Hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution with the mobile phase to the target analytical concentration and analyze by HPLC.
Base Hydrolysis Protocol
Causality: This condition tests for susceptibility to base-catalyzed hydrolysis and isomerization.
-
Preparation: Prepare the norethindrone solution as described in the acid hydrolysis protocol.
-
Stress Application: Add an equal volume of 2N Sodium Hydroxide (NaOH).
-
Incubation: Heat the solution in a water bath at 70°C for 1-3 hours.[5][8]
-
Neutralization: Cool the solution to room temperature and carefully neutralize it with an appropriate volume of 1N to 2N Hydrochloric Acid (HCl).
-
Analysis: Dilute the neutralized solution with the mobile phase to the target analytical concentration and analyze by HPLC.
Oxidative Degradation Protocol
Causality: This condition mimics potential oxidation from atmospheric oxygen or peroxide residues. The unsaturated bonds in the steroid A-ring are potential sites for oxidation.[10][11]
-
Preparation: Prepare the norethindrone solution as described above.
-
Stress Application: Add an equal volume of 30-50% Hydrogen Peroxide (H₂O₂).[5][8]
-
Incubation: Heat the solution in a water bath at 70°C for 3 hours.[5][8]
-
Quenching: Cool the solution to room temperature. The reaction typically self-quenches upon dilution, but if needed, a small amount of a reducing agent like sodium bisulfite can be added.
-
Analysis: Dilute the solution with the mobile phase to the target analytical concentration and analyze by HPLC.
Thermal Degradation Protocol
Causality: Evaluates the stability of the drug substance in its solid state at elevated temperatures.
-
Preparation: Spread a thin layer of solid norethindrone powder in a petri dish.
-
Stress Application: Place the sample in a calibrated oven at 105°C for 72 hours.[5][8]
-
Sample Preparation: After exposure, cool the sample to room temperature. Accurately weigh the powder, dissolve it in a suitable solvent, dilute it to the target analytical concentration with the mobile phase, and analyze by HPLC.
Photolytic Degradation Protocol
Causality: Assesses the drug's sensitivity to light, as mandated by ICH Q1B.[1] The conjugated ketone system in norethindrone is a chromophore that can absorb UV light, potentially leading to degradation.
-
Preparation: Prepare solutions of norethindrone and also spread a thin layer of the solid powder in separate, appropriate transparent containers.
-
Stress Application: Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][5]
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
-
Analysis: Prepare the exposed samples for analysis by dissolving and diluting them to the target concentration and analyze by HPLC.
Stability-Indicating Analytical Methodology (RP-HPLC-DAD)
A robust, stability-indicating method is essential to separate and quantify norethindrone from all potential process impurities and degradation products. The following method is a representative example based on published literature.[5][7][8][9]
| Parameter | Recommended Condition | Rationale |
| Column | Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm) or equivalent | Provides excellent hydrophobic retention and peak shape for steroidal compounds.[5][8] |
| Mobile Phase A | Water or a suitable buffer (e.g., pH 2.5 amine buffer) | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient/Isocratic | Isocratic or Gradient elution may be used. A gradient allows for better separation of early and late-eluting impurities.[7][8] | A gradient program (e.g., starting with lower %B and increasing) is often required to resolve all potential degradants from the main peak.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30-40°C | Improves peak symmetry and reduces viscosity, leading to better reproducibility.[7] |
| Injection Volume | 10-20 µL | Standard volume to balance sensitivity and peak shape. |
| Detection | Diode Array Detector (DAD) at 240 nm | 240 nm provides good absorbance for the α,β-unsaturated ketone chromophore in norethindrone.[5][8] DAD is critical for assessing peak purity. |
Data Interpretation & Expected Outcomes
The analysis of stressed samples should focus on calculating the percentage of degradation, assessing peak purity, and performing a mass balance calculation.
| Stress Condition | Expected Degradation | Potential Degradants & Observations |
| Acid Hydrolysis | Moderate | Potential for isomerization or hydrolysis, though norethindrone is relatively stable. |
| Base Hydrolysis | Moderate to High | Isomerization is possible. Some studies show significant degradation. |
| Oxidation (H₂O₂) | High | The A and B rings are susceptible to oxidation, potentially forming hydroxylated or keto-derivatives.[10][11] |
| Thermal (Solid) | Low to Moderate | Typically stable, but some degradation may occur over extended periods at high temperatures. |
| Photolytic | Moderate | Formation of photo-isomers or other degradation products is possible due to UV absorption.[12][13] |
Peak Purity Analysis: The Diode Array Detector (DAD) is used to compare spectra across the width of a chromatographic peak. A "pure" peak will have homogenous spectra. Any significant spectral differences (Purity Angle > Purity Threshold) indicate the co-elution of an impurity, meaning the method is not yet stability-indicating and requires further optimization.[8]
Mass Balance: This is a critical calculation to ensure that the decrease in the API peak area is accounted for by the increase in the area of the degradation product peaks. A mass balance between 95-105% is generally considered acceptable and confirms that all major degradants are being detected.
Characterization of Degradation Products
Once significant degradation products are generated and separated, their structures must be elucidated. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradant and performing fragmentation analysis (MS/MS), a putative structure can be proposed. Known impurities and degradation products of norethindrone include isomers and oxidation products.[6][8][14]
Caption: Potential degradation pathways of Norethindrone.
References
- Vertex AI Search. (2025).
- Azeez, R., Siddiqui, M. A., & Azeez, Z. (n.d.).
- Poster Board #338. (n.d.).
- MedCrave online. (2016).
- (n.d.).
- Drugs.com. (2025). Norethindrone Tablets: Package Insert / Prescribing Info.
- IJCRT.org. (n.d.).
- Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 147.
- ResearchGate. (n.d.).
- Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017).
- Azeez, R., Bairagi, V. A., & Azeez, Z. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.).
- NIH. (n.d.).
- SynThink Research Chemicals. (n.d.).
- (2019).
- DSpace. (n.d.). CHAPTER 3.
- Patsnap Synapse. (2024).
- ResearchGate. (n.d.). Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references.
- (1979). Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants. Journal of Pharmaceutical Sciences, 68(3), 368-70.
- PubMed. (n.d.). Estrogen and progestagen modify the hemodynamic response to mental stress in young women.
- ResearchGate. (n.d.).
- PubMed. (2002). Norethindrone Acetate (NA) and Ethinyl Estradiol (EE) Related Oxidative Transformation Products in Stability Samples of Formulated Drug Product: Synthesis of Authentic References. Steroids, 67(3-4), 165-74.
- PMC. (2010). Clinically Relevant Progestins Regulate Neurogenic and Neuroprotective Responses in Vitro and in Vivo.
- PubMed. (n.d.).
- Scilit. (n.d.). Inherent Estrogenicity of Norethindrone and Norethynodrel: Comparison with Other Synthetic Progestins and Progesterone 1.
- PubMed Central. (n.d.). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects.
- ResearchGate. (n.d.).
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. longdom.org [longdom.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocatalytic degradation of warfarin, atomoxetine, and norethindrone | Poster Board #338 - American Chemical Society [acs.digitellinc.com]
- 13. Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
Pharmacokinetic study design for synthetic progestin ethers
A meticulously designed and executed pharmacokinetic study is fundamental to the development of any new synthetic progestin ether. The protocols and principles outlined in this guide provide a robust framework for generating high-quality preclinical data. This data forms the bedrock for predicting human pharmacokinetics, designing safe and effective first-in-human clinical trials, and ultimately, for developing new therapeutic options for women's health. It is imperative that researchers adhere to regulatory guidelines and maintain the highest standards of scientific integrity throughout the process. [20][21][22][23]
References
-
Title: Steroid absorption and enterohepatic recycling - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Model systems for pharmacokinetics of steroid drugs subject to enterohepatic circulation Source: National Center for Biotechnology Information URL: [Link]
-
Title: Enterohepatic circulation – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pharmacokinetics of Ethinylestradiol and Levonorgestrel after Administration of Two Oral Contraceptive Preparations Source: Thieme Connect URL: [Link]
-
Title: Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling | FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Guidance for Industry on Pharmacokinetics in Patients With Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling; Availability Source: Federal Register URL: [Link]
-
Title: Clinical Pharmacokinetics of Oral Contraceptive Steroids Source: Semantic Scholar URL: [Link]
-
Title: Guidance for Industry on Pharmacokinetics in Patients With Impaired Renal Function: Study Design, Data Analysis, and Impact on Dosing; Availability Source: Federal Register URL: [Link]
-
Title: Oral contraceptives and individual variability of circulating levels of ethinyl estradiol and progestins | Request PDF Source: ResearchGate URL: [Link]
-
Title: Nuclear Receptor Control of Enterohepatic Circulation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Physiologically‐based pharmacokinetic modeling of prominent oral contraceptive agents and applications in drug–drug interactions - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pharmacology of Contraceptive Steroids | GLOWM Source: The Global Library of Women's Medicine URL: [Link]
-
Title: Guidance for Industry – Population Pharmacokinetics Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Pharmacokinetics of Hormonal Contraception in Individuals with Obesity: a Review Source: National Center for Biotechnology Information URL: [Link]
-
Title: Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual Source: MSD Veterinary Manual URL: [Link]
-
Title: Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual Source: Merck Veterinary Manual URL: [Link]
-
Title: Progestins - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Mechanism of action of levonorgestrel: in vitro metabolism and specific interactions with steroid receptors in target organs Source: National Center for Biotechnology Information URL: [Link]
-
Title: (PDF) Physiologically Based Pharmacokinetic Modelling of Prominent Oral Contraceptive Agents and Applications in Drug‐Drug Interactions Source: ResearchGate URL: [Link]
-
Title: Clinical guidance: drug interactions with hormonal contraception Source: Faculty of Sexual & Reproductive Healthcare URL: [Link]
-
Title: Drug interactions between hormonal contraceptives and psychotropic drugs: a systematic review - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolism of progestogens used for contraception and menopausal hormone therapy Source: National Center for Biotechnology Information URL: [Link]
-
Title: [Pharmacology of progestins] - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Bioidentical Progesterone vs. Synthetic Progestins Source: Women in Balance URL: [Link]
Sources
- 1. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Pharmacology of progestins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. womeninbalance.org [womeninbalance.org]
- 4. Clinical Pharmacokinetics of Oral Contraceptive Steroids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of progestogens used for contraception and menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically‐based pharmacokinetic modeling of prominent oral contraceptive agents and applications in drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosrh.org [cosrh.org]
- 9. Drug interactions between hormonal contraceptives and psychotropic drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part II: Sex Differences in Methylprednisolone Pharmacokinetics and Corticosterone Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Hormonal Contraception in Individuals with Obesity: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Steroid absorption and enterohepatic recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model systems for pharmacokinetics of steroid drugs subject to enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Nuclear Receptor Controlof Enterohepatic Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis of Norethindrone 3-Ethyl Ether for Research Use
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of norethindrone 3-ethyl ether, a derivative of the synthetic progestin norethindrone. This compound is valuable as a reference standard for impurity profiling in the manufacturing of norethindrone and its acetate form.[1] The protocols detailed herein are intended for researchers, scientists, and drug development professionals. This guide offers a robust framework for the synthesis, purification, and characterization of this compound, emphasizing safety, efficiency, and analytical validation.
Introduction
Norethindrone, a second-generation progestin, is a cornerstone of hormonal contraceptives and hormone replacement therapies.[2] During its synthesis and the production of its derivatives like norethindrone acetate, various impurities can arise. This compound is one such process-related impurity that requires careful monitoring to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1] The availability of a pure reference standard of this compound is therefore critical for the development and validation of analytical methods aimed at detecting and quantifying this impurity.
This application note details a reliable method for the synthesis of this compound from norethindrone. The described protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Chemical Profile
| Characteristic | Value |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
| Synonyms | Norethindrone 3-Ethoxy Impurity, 3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol[3] |
| CAS Number | 96487-85-3[3] |
| Molecular Formula | C22H30O2[3] |
| Molecular Weight | 326.47 g/mol [3] |
Synthesis Pathway Overview
The synthesis of this compound from norethindrone proceeds via an enol ether formation. The ketone at the C3 position of norethindrone is converted to its corresponding enolate, which is then trapped with an ethylating agent. This method is a variation of the Williamson ether synthesis, a classic and robust method for forming ethers.[4]
Caption: Overall synthetic workflow from norethindrone.
Experimental Protocol
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[5][6][7][8] Norethindrone and its derivatives are potent compounds and should be handled with care.[7]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Norethindrone | ≥98% | Commercially Available | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Strong base, handle with extreme care |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available | Solvent, must be dry |
| Ethyl Iodide (C2H5I) | ≥99% | Commercially Available | Ethylating agent, light-sensitive |
| Saturated Ammonium Chloride (NH4Cl) | ACS Grade | In-house preparation | For quenching the reaction |
| Diethyl Ether | ACS Grade | Commercially Available | Extraction solvent |
| Brine (Saturated NaCl) | ACS Grade | In-house preparation | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available | Drying agent |
| Hexanes | ACS Grade | Commercially Available | Chromatography eluent |
| Ethyl Acetate | ACS Grade | Commercially Available | Chromatography eluent |
| Deuterated Chloroform (CDCl3) | NMR Grade | Commercially Available | For NMR analysis |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add norethindrone (1.0 g, 3.35 mmol).
-
Dissolution: Add anhydrous THF (20 mL) to the flask and stir until the norethindrone is completely dissolved.
-
Deprotonation: Carefully add sodium hydride (0.16 g of 60% dispersion, 4.02 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the reaction to stir at 0 °C for 30 minutes, during which the solution may become slightly cloudy.
-
Ethylation: Add ethyl iodide (0.34 mL, 4.36 mmol) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product spot should have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous ammonium chloride solution (15 mL) to quench the excess sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will be a yellowish oil or solid. Purification is achieved by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 95:5 hexanes:ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Various solvent systems can be employed for recrystallization to achieve higher purity, including ethyl acetate, acetone, and mixtures of dichloromethane-hexane or ethanol-water.[9][10]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. A comprehensive certificate of analysis for similar compounds typically includes data from ¹H-NMR, Mass Spectrometry, HPLC, and IR spectroscopy.[11]
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Characteristic peaks for the ethoxy group (triplet and quartet), absence of the enone proton from norethindrone, and characteristic steroid backbone signals. |
| Mass Spectrometry (ESI+) | Calculated for C22H30O2 [M+H]⁺: 327.23; Found: 327.2. |
| HPLC | Purity >98% with a distinct retention time compared to norethindrone. A suitable method would use a C18 column with a mobile phase of methanol and water.[12] |
| Infrared (IR) Spectroscopy | Presence of C-O-C stretch (ether), absence of the conjugated ketone C=O stretch from norethindrone. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Use freshly opened or distilled THF. Check the quality of the sodium hydride. |
| Poor extraction | Perform multiple extractions and ensure proper phase separation. | |
| Presence of Starting Material | Insufficient base or ethylating agent | Use a slight excess of sodium hydride and ethyl iodide. Increase reaction time. |
| Multiple Products | Side reactions | Control the temperature during the addition of reagents. Ensure slow, dropwise addition of ethyl iodide. |
Safety and Handling
-
Personal Protective Equipment: Always wear safety glasses, a lab coat, and chemically resistant gloves.[6]
-
Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Norethindrone and its derivatives are hormonally active. Avoid skin contact and inhalation.[7] In case of contact, wash the affected area immediately with soap and water.[6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the laboratory-scale synthesis of this compound. The successful synthesis and purification of this compound will enable researchers to develop and validate analytical methods for impurity profiling in norethindrone and related pharmaceutical products, thereby ensuring their quality and safety.
References
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS NORETHINDRONE ACETATE EP IMPURITY G. [Link]
-
Allergan plc. (2019, July 16). SAFETY DATA SHEET. [Link]
-
Organic Syntheses. 3. [Link]
- Google Patents.
-
Quick Company. Process For The Purification Of Norethindrone And Norethindrone Acetate. [Link]
-
ResearchGate. (2002, April). Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references. [Link]
-
PubMed. (2002, March). Norethindrone Acetate (NA) and Ethinyl Estradiol (EE) Related Oxidative Transformation Products in Stability Samples of Formulated Drug Product: Synthesis of Authentic References. [Link]
-
An-Najah National University Repository. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. [Link]
-
National Institutes of Health. Norethindrone | C20H26O2 | CID 6230 - PubChem. [Link]
-
PubMed. [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs]. [Link]
-
Pharmaffiliates. Norethisterone - Impurity F | CAS No : 96487-85-3. [Link]
-
Organic Syntheses. 10. [Link]
-
WIPO Patentscope. WO/2014/162230 PROCESS FOR THE PURIFICATION OF NORETHINDRONE AND NORETHINDRONE ACETATE. [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]
Sources
- 1. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. media.allergan.com [media.allergan.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. WO2014162230A1 - Process for the purification of norethindrone and norethindrone acetate - Google Patents [patents.google.com]
- 10. Process For The Purification Of Norethindrone And Norethindrone [quickcompany.in]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]
Application Note: A Comprehensive Guide to the Characterization of Impurities in Norethindrone Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone acetate (NEA), a synthetic progestin, is a critical active pharmaceutical ingredient (API) in oral contraceptives and treatments for gynecological disorders such as endometriosis and abnormal uterine bleeding.[1] Its therapeutic efficacy is intrinsically linked to its purity. Impurities, which are undesired chemical substances, can arise during synthesis or degradation and may impact the quality, safety, and efficacy of the final drug product.[2] Therefore, rigorous detection, identification, and quantification of these impurities are not merely procedural formalities but a cornerstone of ensuring patient safety and meeting global regulatory standards.
This guide provides an in-depth exploration of the common impurities associated with the synthesis of norethindrone acetate, grounded in a thorough understanding of its synthetic pathway. It offers detailed protocols for the systematic characterization of these impurities, leveraging modern analytical techniques. This document is designed to equip researchers and drug development professionals with the necessary knowledge to implement a robust and self-validating impurity control strategy, aligning with the stringent requirements set forth by regulatory bodies like the International Council for Harmonisation (ICH).[3]
Regulatory Framework: The Imperative for Impurity Profiling
Regulatory authorities worldwide have established stringent guidelines to control impurities in new drug substances.[2] The ICH Q3A (R2) and Q3B (R2) guidelines are paramount, providing a framework for reporting, identifying, and qualifying impurities.[3][4] Understanding these thresholds is critical for any drug development program.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Action Required |
| Reporting Threshold | 0.05% | The level at or above which an impurity must be reported in a regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg/day intake (whichever is lower) | The level at or above which an impurity's structure must be determined. |
| Qualification Threshold | 0.15% or 1.0 mg/day intake (whichever is lower) | The level at or above which an impurity's biological safety must be established through toxicological studies. |
| Table 1: ICH Q3A/Q3B Thresholds for Impurities in New Drug Substances. Data synthesized from ICH guidelines.[3][4] |
Understanding Impurity Formation: A Synthesis Pathway Perspective
A common and efficient method for synthesizing norethindrone acetate begins with 19-nor-4-androstenedione as the starting material.[5] The process typically involves four key stages, each presenting a potential for the introduction of specific impurities, including unreacted starting materials, intermediates, by-products from side reactions, and reagents.[2]
Figure 1: A simplified flowchart of a typical Norethindrone Acetate synthesis pathway and points of potential impurity introduction.
Common Impurities in Norethindrone Acetate
Based on the synthesis route and potential degradation, several impurities are commonly monitored. These include both process-related impurities and degradation products.
| Impurity Name | Type | Potential Origin |
| Norethindrone (EP Impurity A) | Process-Related (Intermediate) | Incomplete esterification of the 17-hydroxyl group. |
| Norethindrone Acetate EP Impurity B | Process-Related | By-product from the synthesis process. |
| 6,7-Dehydro Norethindrone Acetate | Process-Related/Degradation | Can be formed during synthesis or through oxidation. |
| (17β)-19-Norpregna-3,5-dien-20-yne-3,17-diyl Diacetate | Process-Related | Potential over-acetylation or side reaction product. |
| Table 2: Examples of known impurities in Norethindrone Acetate. Information sourced from pharmaceutical impurity suppliers.[6] |
Analytical Strategy for Impurity Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. This typically involves a primary separation technique followed by spectroscopic methods for structural elucidation.
Figure 2: General workflow for the detection, isolation, and characterization of impurities in Norethindrone Acetate.
Protocols for Impurity Analysis
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical methods. Forced degradation studies are a regulatory requirement and are crucial for understanding the intrinsic stability of the drug molecule.[7][8]
Methodology:
-
Preparation: Prepare separate solutions of Norethindrone Acetate (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation.[9]
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a defined period (e.g., 2-4 hours).[7]
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a defined period (e.g., 1-2 hours).[7]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a defined period (e.g., 24 hours).[10]
-
Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 105°C) for an extended period (e.g., 72 hours).[7]
-
Photolytic Degradation: Expose the solid powder and solution to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[7]
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the validated HPLC method (Protocol 2).
Causality: These stress conditions mimic potential storage and handling deviations. Acid/base hydrolysis targets the acetate ester bond, potentially reverting the API to Norethindrone.[11] Oxidation can affect the unsaturated bonds in the steroid nucleus.[10] This proactive identification of degradation products is essential for developing a robust stability-indicating method.
Protocol 2: Impurity Detection and Quantification by RP-HPLC
Objective: To separate, detect, and quantify impurities in the Norethindrone Acetate API.
Rationale for Method Choices:
-
Stationary Phase: A reversed-phase C18 (octadecyl silica) column is the standard choice for steroid analysis.[3] The non-polar C18 chains interact with the lipophilic steroid nucleus of Norethindrone Acetate and its structurally similar impurities, providing effective separation based on differences in hydrophobicity.[2][4]
-
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile is used.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient elution, starting with a higher water content and increasing the acetonitrile concentration, allows for the separation of a wide range of impurities with varying polarities.
-
Detector: A Photodiode Array (PDA) or UV detector is used, typically set around 240-254 nm, which is the wavelength of maximum absorbance for the α,β-unsaturated ketone chromophore present in the A-ring of the steroid.[7][9]
Methodology:
-
Chromatographic System: Agilent 1200 series HPLC or equivalent with a PDA/UV detector.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 40
-
10 | 60
-
15 | 90
-
20 | 90
-
21 | 40
-
25 | 40
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the Norethindrone Acetate sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Protocol 3: Mass Identification by LC-MS/MS
Objective: To determine the molecular weight and obtain fragmentation data for unknown impurities that exceed the identification threshold.
Rationale for Method Choices:
-
Ionization: Electrospray Ionization (ESI) is commonly used for steroids. However, due to the lack of easily ionizable functional groups, derivatization or the use of atmospheric pressure chemical ionization (APCI) can sometimes enhance sensitivity.[12]
-
Tandem Mass Spectrometry (MS/MS): This technique provides structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint that can help elucidate the structure of the impurity, especially when compared to the fragmentation of the parent API.[13]
Methodology:
-
LC-MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent, coupled to the HPLC system from Protocol 2.
-
Ion Source: ESI in positive ion mode.
-
MS Conditions:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
-
Data Acquisition:
-
Full Scan Mode: Acquire data over a mass range of m/z 100-800 to detect all potential impurities.
-
Product Ion Scan (MS/MS): For any impurity peak exceeding the identification threshold, perform a product ion scan by selecting its parent m/z in the first quadrupole (Q1) and scanning for fragment ions in the third quadrupole (Q3).
-
Protocol 4: Structural Elucidation by NMR Spectroscopy
Objective: To unambiguously determine the chemical structure of isolated impurities.
Rationale for Method Choices:
-
Isolation: Impurities must first be isolated in sufficient quantity and purity (typically >90%) using preparative HPLC.
-
NMR Experiments: A suite of 1D and 2D NMR experiments is required for complete structural assignment.[14]
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR & DEPT: Identifies the number of different carbon atoms and classifies them as CH, CH₂, or CH₃ groups.[15]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings within the same spin system, helping to trace out molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining stereochemistry.
-
Methodology:
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a full set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis:
-
Assign all proton and carbon signals using the combination of HSQC and HMBC data.
-
Connect the assigned fragments using the long-range correlations from the HMBC spectrum.
-
Confirm the stereochemistry by analyzing the spatial correlations in the NOESY spectrum.
-
Conclusion
The characterization of impurities in Norethindrone Acetate is a complex but manageable process that is fundamental to ensuring drug safety and quality. A systematic approach, beginning with an understanding of the synthesis and potential degradation pathways, allows for the targeted development of robust analytical methods. The integrated use of forced degradation studies, high-performance liquid chromatography for separation and quantification, and advanced spectroscopic techniques like mass spectrometry and NMR for structural elucidation, provides a self-validating system for impurity profiling. By adhering to these principles and protocols, researchers and manufacturers can confidently meet regulatory expectations and deliver a safe and effective pharmaceutical product.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- SynZeal. (n.d.). Norethindrone Acetate Impurities.
- Pharmaffiliates. (n.d.). Norethindrone Acetate-impurities.
- International Journal of Pharmaceutical Sciences. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline.
- European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
-
ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO. Retrieved from [Link]
- Google Patents. (n.d.). CN111875656A - Preparation method of norethindrone acetate.
-
QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. Retrieved from [Link]
-
IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. Retrieved from [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part III. Retrieved from [Link]
-
PharmacologyOnLine. (2010). VALIDATION OF LC-MS/MS METHOD FOR THE QUANTIFICATION OF. Retrieved from [Link]
-
ScienceDirect. (2013). Forced degradation and impurity profiling. Retrieved from [Link]
-
Drugs.com. (2025). Norethindrone Acetate: Package Insert / Prescribing Info. Retrieved from [Link]
-
Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]
- Google Patents. (n.d.). CN101851262A - Preparation method of 19-nor-4-androstenedione.
-
Forced degradation – A Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. rjptonline.org [rjptonline.org]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111875656A - Preparation method of norethindrone acetate - Google Patents [patents.google.com]
- 6. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. qps.com [qps.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Norethindrone Isomers and Ethers
Welcome to the technical support center for the chromatographic analysis of norethindrone. As a synthetic progestin, norethindrone's efficacy and safety are contingent on its purity. The separation of its structurally similar isomers and ether-related substances presents a significant analytical challenge due to their subtle differences in physicochemical properties. This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to empower researchers in developing robust and reliable HPLC methods for these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating norethindrone from its isomers and ethers?
The core challenge lies in the high degree of structural similarity between norethindrone and its related impurities, such as the Δ-5(6) and Δ-5(10) isomers and the norethindrone enol ether.[1] These compounds have nearly identical molecular weights and polarities, making them difficult to resolve using standard chromatographic techniques. Achieving baseline separation requires a highly selective HPLC method that can exploit minor differences in their molecular geometry and electronic distribution.
Q2: What is a reliable starting point for developing a separation method?
A reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective starting point.[2] These columns provide the necessary hydrophobic interactions to retain the steroid backbone. A typical starting mobile phase would be a mixture of acetonitrile and water or a buffered aqueous solution.[2] From there, optimization of the mobile phase composition, gradient, and temperature is critical to achieve the required selectivity.
Q3: Should I use an isocratic or a gradient elution method?
The choice depends on the analytical goal.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler, more robust, and often sufficient for quantifying norethindrone in a simple matrix or when the impurities are well-resolved from the main peak.[2]
-
Gradient elution , where the mobile phase strength is increased over time, is generally necessary for stability-indicating assays or when analyzing a complex mixture of norethindrone and its various isomers, ethers, and degradation products.[1][3][4] A gradient can resolve early-eluting polar impurities from late-eluting non-polar ones within a reasonable runtime.
Q4: How does mobile phase pH impact the separation of norethindrone and its analogs?
While norethindrone and its isomers are largely neutral, the mobile phase pH can still subtly influence the separation. More importantly, pH control is critical for method robustness and reproducibility.[5][6] Steroids can interact with residual silanol groups on the silica-based stationary phase, which can lead to peak tailing. Operating at a slightly acidic pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of these silanol groups, leading to improved peak symmetry.[2][7] It is crucial to operate at a pH that is at least 2 units away from the pKa of any ionizable analyte to avoid split peaks and retention time instability.
Q5: Can a standard reversed-phase HPLC method separate the enantiomers of norethindrone?
No. Enantiomers are non-superimposable mirror images with identical physicochemical properties (like polarity) in an achiral environment.[8] Therefore, a standard reversed-phase column cannot distinguish between them. To separate enantiomers, a chiral environment must be introduced into the HPLC system. This is typically achieved by using a Chiral Stationary Phase (CSP) , which contains a chiral selector immobilized on the silica support.[9][10] Alternatively, a chiral mobile phase additive can be used, though this is less common.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution Between Norethindrone and a Critical Isomer Pair (e.g., Δ-5(10)-Norethindrone)
-
Symptom: Peaks are co-eluting or have a resolution value (Rs) of less than 1.5, leading to inaccurate quantification.
-
Causality: This is a selectivity issue. The mobile phase and stationary phase combination does not sufficiently differentiate between the subtle structural differences of the isomers.
-
Step-by-Step Solutions:
-
Optimize the Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time increases the interaction time with the stationary phase and can significantly improve the resolution of closely eluting peaks.[11]
-
Change the Organic Modifier: The choice between acetonitrile and methanol can alter selectivity.[11] While acetonitrile is a stronger solvent, methanol can offer different selectivity through its ability to act as a hydrogen-bond donor. Try replacing acetonitrile with methanol at an equivalent solvent strength.
-
Modify Mobile Phase Additives: Small amounts of additives can influence selectivity. If using a buffered mobile phase, ensure its pH is optimal and stable.[12] The addition of tetrahydrofuran (THF) to the mobile phase has also been shown to be effective in separating norethindrone impurities.[3][4]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical factor.
-
Phenyl-Hexyl Phase: A column with a phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of the steroids.
-
Superficially Porous Particles (SPP): Switching from a fully porous particle (FPP) column to one packed with SPP (or "core-shell") particles can dramatically increase column efficiency, leading to narrower peaks and better resolution without changing selectivity.
-
-
Reduce Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure.
-
Issue 2: Peak Tailing or Asymmetry for the Norethindrone Peak
-
Symptom: The peak is not symmetrical and has a tailing factor greater than 2.0. This can compromise integration accuracy.
-
Causality: Peak tailing is often caused by unwanted secondary interactions between the analyte and active sites (e.g., exposed silanols) on the stationary phase.[11] It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.
-
Step-by-Step Solutions:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to rule out mass overload, where too much analyte saturates the stationary phase at the column inlet.
-
Incorporate an Acidic Modifier: Add a small amount (e.g., 0.05-0.1%) of formic acid or acetic acid to the mobile phase. This can protonate residual silanol groups on the column packing, minimizing secondary interactions with the steroid molecules.[2]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are thoroughly end-capped to minimize accessible silanols. Ensure you are using a quality column that has not been degraded. A column with low silanol activity may be beneficial.[13]
-
Column Wash/Regeneration: If the column has been used extensively, contaminants may have accumulated. Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) as recommended by the manufacturer.
-
Issue 3: Unstable or Drifting Retention Times
-
Symptom: The retention time for the same analyte varies significantly between injections or drifts consistently in one direction over a sequence.
-
Causality: This indicates an unstable system. The most common causes are insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or pump issues.[14][15]
-
Step-by-Step Solutions:
-
Ensure Proper Equilibration: Before starting a sequence, especially after changing the mobile phase or following a gradient run, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Degas the Mobile Phase: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations and retention time variability. Use an inline degasser or sparge the mobile phase with helium.
-
Use a Column Thermostat: Column temperature directly affects retention time. A small change in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.[16]
-
Pre-mix Mobile Phase: If you are running an isocratic method with a multi-component mobile phase, prepare it in a single batch rather than relying on the HPLC pump's online mixing, which can sometimes be a source of variability.[14]
-
Check for Leaks: Inspect all fittings from the pump to the detector. A small, undetected leak can cause pressure fluctuations and lead to unstable retention times.[17]
-
Data Presentation & Protocols
Table 1: Recommended Starting HPLC Conditions
| Parameter | Isocratic Method (Assay) | Gradient Method (Impurity Profiling) |
| Column | C18, 150 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 2.7 µm (SPP) |
| Mobile Phase A | Water with 0.1% Acetic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 50:50 (A:B)[2] | Time (min) |
| 0.0 | ||
| 25.0 | ||
| 30.0 | ||
| 30.1 | ||
| 35.0 | ||
| Flow Rate | 1.0 - 1.3 mL/min[2] | 0.9 - 1.2 mL/min[4] |
| Column Temp. | 30 °C | 40 °C[4] |
| Detection | UV at 245 nm[2] | UV at 240 nm or 254 nm[1][4] |
| Injection Vol. | 10 - 20 µL[2] | 5 - 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile | 50:50 Water:Acetonitrile |
Note: These are starting points. Method parameters must be optimized and validated for your specific application and instrumentation.
Experimental Protocol: Gradient RP-HPLC Method for Norethindrone and Impurities
This protocol provides a detailed workflow for separating norethindrone from its process impurities and degradation products, based on established methods.[1][4]
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (≥98% purity)
-
Reference standards for norethindrone and known impurities
-
Sample for analysis
2. Instrument and Conditions:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Supelco Ascentis Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent high-efficiency SPP C18 column).
-
Use the gradient conditions outlined in Table 1.
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane and degas.
-
Mobile Phase B: Acetonitrile. Filter and degas.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve norethindrone reference standard in a 50:50 mixture of water and acetonitrile to achieve a concentration of ~0.5 mg/mL.
-
Working Standard: Dilute the stock solution with the same diluent to a final concentration of ~50 µg/mL.
-
Sample Preparation: Prepare the sample (e.g., dissolved tablets) in the diluent to achieve a target norethindrone concentration similar to the working standard. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
5. Chromatographic Run:
-
Equilibrate the column with the initial mobile phase (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform at least five replicate injections of the working standard to establish system suitability (checking for %RSD of retention time and peak area).
-
Inject the samples for analysis.
-
Run a blank injection at the end of the sequence to check for carryover.
6. Data Analysis:
-
Identify peaks based on the retention times of the reference standards.
-
Calculate the amount of impurities using relative response factors if necessary, or as a percentage of the total peak area.
-
Ensure system suitability criteria (e.g., resolution between critical pairs > 1.5, tailing factor < 2.0) are met.
Visualizations
Caption: HPLC method development workflow for steroid isomers.
Caption: Troubleshooting decision tree for poor peak resolution.
References
-
Al-Nimry, S. S., & Hamad, M. O. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(02), 079-086. [Link]
-
Azeez, R., Bairagi, V. A., & Azeez, Z. (2020). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-11. [Link]
-
Al-Nimry, S. S. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 78(5), 635-641. [Link]
-
ResearchGate. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. [Link]
-
Murali Krishna, P., et al. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of Pharmacy and Biological Sciences, 7(4), 143-148. [Link]
-
Al-Karmalaky, S. (2022). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. An-Najah National University. [Link]
-
United States Pharmacopeia 29-National Formulary 24. (2006). Norethindrone. [Link]
- Google Patents. (2016).
-
SIELC Technologies. (n.d.). Separation of Norethindrone acetate on Newcrom R1 HPLC column. [Link]
-
Al-Nimry, S. S. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. [Link]
-
Wang, R., & Xiao, T. L. (1998). [Separation of norephedrine enantiomers by high performance liquid chromatography (HPLC) with urea derivative as chiral stationary phase]. Se Pu, 16(3), 265-267. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
Goel, A. (n.d.). HPLC Troubleshooting Guide. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
ReAgent. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
United States Pharmacopeia-National Formulary. (2017). Norethindrone and Ethinyl Estradiol Tablets. [Link]
-
Bhaskara, P., et al. (2016). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 8(18), 149-157. [Link]
-
Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-168. [Link]
-
Al-Shorbagia, H. M., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1769. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Dolan, J. W. (2010). Enantiomer Separations. LCGC North America, 28(1), 42-48. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Olesti, E., et al. (2020). Overview of the main challenges of the steroid analysis with chromatography techniques coupled to mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology, 201, 105684. [Link]
-
Soral, S., et al. (1982). High-Performance Liquid Chromatographic Analysis of Steroid Hormones. Journal of Pharmaceutical Sciences, 71(11), 1258-1261. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. realab.ua [realab.ua]
How to minimize norethindrone 3-ethyl ether formation during synthesis
A Guide to Minimizing Norethindrone 3-Ethyl Ether Impurity Formation
Welcome to the technical support center for professionals engaged in the synthesis of norethindrone. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize the formation of the critical process impurity, this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Here, we address common issues encountered during the synthesis of norethindrone, with a focus on the formation and mitigation of the 3-ethyl ether impurity.
Q1: What is this compound, and why is it a concern?
This compound is a common process-related impurity in the synthesis of norethindrone. It is structurally similar to the final active pharmaceutical ingredient (API), making it challenging to remove during downstream processing. The presence of this impurity can affect the purity, and potentially the safety and efficacy, of the final drug product. Regulatory bodies have strict limits on impurity levels, making its control a critical aspect of process development and manufacturing.
Q2: At what stage of the norethindrone synthesis is the 3-ethyl ether impurity typically formed?
The formation of the this compound impurity is directly linked to the synthetic route that employs an enol ether as a protecting group for the 3-keto functionality of the α,β-unsaturated ketone system in the A-ring of the steroid. This protection is often achieved using reagents like triethyl orthoformate in the presence of an alcohol, such as ethanol. The impurity arises from the incomplete hydrolysis of this 3-ethyl enol ether intermediate back to the desired 3-keto group in the final steps of the synthesis.
Q3: What are the primary causes of incomplete hydrolysis of the 3-ethyl enol ether intermediate?
Several factors can contribute to the incomplete hydrolysis of the 3-ethyl enol ether:
-
Insufficient Acid Catalyst: The hydrolysis is an acid-catalyzed reaction. An inadequate amount of acid, or the use of a weak acid, may not be sufficient to drive the reaction to completion.
-
Suboptimal Reaction Temperature: Like many chemical reactions, the rate of hydrolysis is temperature-dependent. If the reaction temperature is too low, the rate of hydrolysis may be slow, leading to incomplete conversion within the given reaction time.
-
Inadequate Reaction Time: The hydrolysis reaction requires a certain amount of time to go to completion. If the reaction is quenched prematurely, a significant amount of the enol ether intermediate may remain.
-
Poor Solubility: The steroid intermediate may have limited solubility in the aqueous acidic medium, hindering the access of the hydronium ions to the enol ether moiety.
-
Presence of Base: Any residual base from previous steps can neutralize the acid catalyst, rendering it ineffective.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the formation of the this compound impurity.
Issue: High Levels of this compound Detected in the Crude Product
If you are observing a significant peak corresponding to the this compound in your HPLC analysis of the crude product, consider the following troubleshooting steps:
1. Review and Optimize the Hydrolysis Step:
-
Acid Catalyst:
-
Action: Ensure the correct molar equivalent of a strong acid, such as hydrochloric acid or sulfuric acid, is being used.
-
Causality: A sufficient concentration of hydronium ions is necessary to protonate the enol ether, which is the rate-determining step of the hydrolysis.
-
-
Reaction Temperature:
-
Action: Consider increasing the reaction temperature within the limits of the stability of the product. A modest increase (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate.
-
Causality: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.
-
-
Reaction Time:
-
Action: Extend the reaction time and monitor the progress by TLC or in-process HPLC analysis until the disappearance of the enol ether intermediate is confirmed.
-
Causality: Allowing the reaction to proceed for a longer duration ensures that even a slower hydrolysis reaction reaches completion.
-
-
Solvent System:
-
Action: Employ a co-solvent system, such as acetone/water or THF/water, to improve the solubility of the steroid intermediate in the reaction medium.
-
Causality: Enhanced solubility increases the contact between the enol ether and the aqueous acid, facilitating a more efficient reaction.
-
2. Purification Strategies:
If optimization of the hydrolysis step is not entirely successful, or if you need to salvage a batch with high impurity levels, the following purification techniques can be employed:
-
Recrystallization:
-
Protocol: A carefully selected solvent system can be used to selectively crystallize the desired norethindrone, leaving the more soluble 3-ethyl ether impurity in the mother liquor. A mixture of dimethylformamide and water has been reported as an effective solvent system for the purification of norethindrone.[1]
-
Causality: The difference in polarity and crystal lattice energy between norethindrone and its 3-ethyl ether allows for their separation through crystallization.
-
-
Column Chromatography:
-
Protocol: Silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar 3-ethyl ether from the more polar norethindrone.
-
Causality: The hydroxyl group in norethindrone allows for stronger interaction with the polar silica gel stationary phase, resulting in a longer retention time compared to the ether derivative.
-
Alternative Synthetic Strategies to Avoid 3-Ethyl Ether Formation
To proactively prevent the formation of the 3-ethyl ether impurity, consider modifying the synthetic route to avoid the use of an ethyl enol ether protecting group.
Use of Alternative Protecting Groups for the 3-Keto Group:
Several other protecting groups can be used for the 3-keto functionality of α,β-unsaturated ketones in steroid synthesis. The choice of protecting group should be guided by its stability to the planned reaction conditions and the ease of its removal.
| Protecting Group | Formation Reagents | Deprotection Conditions | Advantages |
| Ketal (e.g., ethylene ketal) | Ethylene glycol, p-toluenesulfonic acid (p-TSA) | Aqueous acid (e.g., HCl, H2SO4) | Stable to basic and nucleophilic reagents. |
| Thioacetal (e.g., dithiolane) | Ethane-1,2-dithiol, BF3·OEt2 | Raney nickel, or oxidative/hydrolytic methods | Stable to acidic and basic conditions. |
| Silyl Enol Ether | Trialkylsilyl halide (e.g., TMSCl, TBSCl), base (e.g., LDA, Et3N) | Fluoride ion (e.g., TBAF), or aqueous acid | Can be formed under kinetic or thermodynamic control. |
Experimental Protocol: Ketal Protection and Deprotection
-
Protection:
-
Dissolve the steroid intermediate in toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine.
-
-
Deprotection:
-
Dissolve the protected steroid in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature or with gentle heating until the ketal is cleaved, as monitored by TLC.
-
Neutralize the acid and extract the product.
-
Synthesis without Protection of the 3-Keto Group:
In some cases, it may be possible to perform the desired transformation at other positions of the steroid nucleus without protecting the 3-keto group. This approach simplifies the synthesis by reducing the number of steps but requires careful selection of reagents that will not react with the α,β-unsaturated ketone.
Analytical Methods for Impurity Detection
Accurate and reliable analytical methods are essential for monitoring the formation of the this compound impurity.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is the most common technique for the analysis of norethindrone and its impurities.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is often employed to achieve good separation of the main compound from its impurities.
-
Detection: UV detection at a wavelength of around 240-254 nm is suitable for these compounds.
A validated HPLC method should be able to clearly resolve the norethindrone peak from the this compound peak, allowing for accurate quantification of the impurity.
Visualizing the Process
To better understand the key transformations and troubleshooting logic, the following diagrams are provided.
Diagram 1: Norethindrone Synthesis and Impurity Formation
Caption: Troubleshooting flowchart for addressing high levels of this compound impurity.
References
-
Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17α-ethynyltestosterone and 19-Nor-17α-methyltestosterone. Journal of the American Chemical Society, 76(16), 4092–4094. [Link]
-
Krishna, V., Kumar, P., & Kumar, N. (2011). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Norethindrone Acetate and Ethinyl Estradiol in a Pharmaceutical Formulation. E-Journal of Chemistry, 8(4), 1637-1645. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Lupin Limited. (2014).
Sources
Technical Support Center: Troubleshooting Peak Asymmetry in Norethindrone HPLC Analysis
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) issues related to the analysis of norethindrone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common problems, particularly peak asymmetry, encountered during chromatographic analysis. The following content is structured in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My norethindrone peak is exhibiting significant tailing. What are the most common causes and how can I fix it?
Peak tailing is a frequent issue in reversed-phase HPLC and is often indicative of secondary interactions between the analyte and the stationary phase.[1][2] For norethindrone, a steroidal compound, this is a common observation.
Underlying Causes & Explanations:
-
Silanol Interactions: The most prevalent cause of peak tailing for compounds like norethindrone on silica-based columns (e.g., C18, C8) is the interaction with residual silanol groups (Si-OH) on the silica surface.[1][3][4][5] These silanols can become ionized, particularly at mid-range pH, and interact with polar functional groups on the norethindrone molecule, leading to a secondary, undesirable retention mechanism that results in a tailed peak.[2][3][4][5]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to inconsistent ionization of both the analyte and the residual silanols, causing peak shape issues.[6][7]
-
Column Contamination & Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or experience stationary phase degradation, leading to active sites that cause tailing.[8][9] A void at the column inlet can also cause peak distortion.[9]
Troubleshooting Protocol:
-
Evaluate Mobile Phase pH:
-
Action: Lowering the mobile phase pH can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[1][2] Adding an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a common strategy.[10] For basic compounds, using a mobile phase additive like triethylamine (TEA) can also help by competing with the analyte for active silanol sites.[1]
-
Protocol: Prepare a mobile phase with a lower pH (e.g., adding 0.1% formic acid). Equilibrate the column thoroughly with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
-
Assess Column Health:
-
Action: A compromised column is a frequent culprit. This can be due to a void at the inlet, contamination, or degradation of the stationary phase.[9]
-
Protocol:
-
Flush the Column: Reverse the column (if the manufacturer allows) and flush with a strong solvent to remove any particulates on the inlet frit.[2]
-
Use a Guard Column: If not already in use, a guard column can protect the analytical column from strongly retained matrix components.[8] If a guard column is already in place, replace it, as it may be the source of the tailing.[8]
-
Test with a New Column: If the issue persists, inject your standard on a new, proven column to confirm if the original column is the problem.
-
-
-
Optimize Mobile Phase Composition:
-
Action: The choice of organic modifier can influence peak shape. Methanol, for instance, can sometimes reduce silanol activity more effectively than acetonitrile by forming hydrogen bonds.[5]
-
Protocol: If your current method uses acetonitrile, try preparing a mobile phase with methanol at an equivalent solvent strength and observe the impact on peak shape.
-
Q2: I'm observing peak fronting for my norethindrone standard. What does this indicate and what are the corrective actions?
Peak fronting, while less common than tailing, is typically associated with specific issues related to the sample and column conditions.[7][8]
Underlying Causes & Explanations:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a fronting peak shape.[1][7] This is a common issue, especially with highly concentrated samples.[7]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted, fronting peak.[11]
-
Column Void or Channeling: A physical disruption in the packed bed of the column, such as a void or channel, can lead to a non-uniform flow path and cause peak fronting.[9][12]
Troubleshooting Protocol:
-
Address Potential Sample Overload:
-
Action: Reduce the concentration of the sample or the injection volume.[1][7]
-
Protocol: Prepare a serial dilution of your norethindrone standard (e.g., 1:2, 1:5, 1:10). Inject these diluted standards and observe if the peak shape becomes more symmetrical. If it does, sample overload was the likely cause.
-
-
Verify Injection Solvent Compatibility:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or, ideally, the same as your mobile phase.[11]
-
Protocol: If your sample is in a strong solvent (like 100% acetonitrile), evaporate the solvent and reconstitute it in the mobile phase. Inject the reconstituted sample and compare the peak shape.
-
-
Inspect for Column Issues:
-
Action: A damaged column can cause fronting.
-
Protocol:
-
Visually inspect the inlet of the column for any signs of a void.
-
Replace the column with a new one to see if the problem is resolved.[9]
-
-
Q3: My norethindrone peak is splitting. What could be causing this?
Split peaks can be frustrating and often point to an issue at the very beginning of the separation process.
Underlying Causes & Explanations:
-
Partially Blocked Column Frit: Debris from the sample, pump seals, or injection valve can partially clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[9][12]
-
Column Void/Channeling: A void or channel at the head of the column can create two different flow paths for the analyte, resulting in a split peak.[9]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or significantly stronger can cause peak splitting.
Troubleshooting Protocol:
-
Check for Blockages:
-
Action: Clean the column inlet frit.
-
Protocol: Disconnect the column and reverse it. Flush the column with a strong solvent to dislodge any particulates from the frit. If this doesn't work, the frit may need to be replaced, or the entire column may need replacement.[9] Using an in-line filter between the injector and the column is a good preventative measure.[9]
-
-
Investigate the Injection Solvent:
-
Action: As with peak fronting, ensure the sample solvent is compatible with the mobile phase.
-
Protocol: Reconstitute the sample in the mobile phase and re-inject.
-
-
Consider Co-elution:
-
Action: In some cases, what appears to be a split peak may actually be two co-eluting compounds.
-
Protocol: If you are analyzing a sample other than a pure standard, consider adjusting the mobile phase composition or gradient to improve resolution.
-
Summary of Troubleshooting Parameters
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (e.g., add 0.1% formic acid).[1][2] |
| Column contamination | Flush the column; replace the guard column.[8] | |
| Column degradation | Replace the analytical column.[9] | |
| Peak Fronting | Sample overload | Dilute the sample or reduce injection volume.[1][7] |
| Incompatible injection solvent | Dissolve the sample in the mobile phase.[11] | |
| Column void | Replace the column.[9] | |
| Split Peaks | Blocked column inlet frit | Reverse and flush the column; install an in-line filter.[9] |
| Column void/channeling | Replace the column.[9] | |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase. |
Visual Troubleshooting Workflow
Below is a DOT language script that generates a flowchart for a systematic approach to troubleshooting peak asymmetry.
Caption: Troubleshooting workflow for HPLC peak asymmetry.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC.
- Stoll, D. R. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America, 39(9), 409–413.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
Sources
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromanik.co.jp [chromanik.co.jp]
- 5. Redirecting... [pharmagrowthhub.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. japsonline.com [japsonline.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Degradation Pathways of Norethindrone
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of norethindrone under stress conditions. This resource is designed to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to troubleshoot and interpret your experimental findings effectively.
Introduction to Norethindrone Stability
Norethindrone, a synthetic progestin derived from 19-nortestosterone, is a cornerstone of many oral contraceptives and hormone replacement therapies.[1] Its chemical stability is paramount to ensuring its therapeutic efficacy and safety. Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2] This guide will walk you through the common degradation pathways of norethindrone and provide practical solutions to challenges you may encounter in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise during the forced degradation analysis of norethindrone.
FAQ 1: Which stress conditions are most likely to degrade norethindrone?
Based on empirical data, norethindrone is most susceptible to degradation under acidic and basic hydrolytic conditions .[3][4] It exhibits greater stability under oxidative, thermal, and photolytic stress.[3] This suggests that the primary degradation pathways involve reactions sensitive to pH changes.
-
Expert Insight: The α,β-unsaturated ketone in the A-ring of the steroid nucleus is a key functional group susceptible to acid-catalyzed isomerization and base-catalyzed epimerization.
Troubleshooting Guide: HPLC Analysis
Q1: I'm observing poor peak shape (tailing) for the main norethindrone peak. What could be the cause?
-
Causality: Peak tailing for basic compounds like norethindrone on silica-based C18 columns is often due to interactions with residual acidic silanol groups on the stationary phase. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a "tail."
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure your mobile phase is buffered to an appropriate pH. For norethindrone analysis, a slightly acidic mobile phase (e.g., pH 2.5-4.0) can help to protonate the silanol groups, reducing their interaction with the analyte.[3]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups have been chemically deactivated.
-
Competitive Amine: The addition of a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites. A concentration of 0.1% (v/v) is a good starting point.[3]
-
Q2: I am struggling to separate two closely eluting impurity peaks in my acid-stressed sample. How can I improve the resolution?
-
Expert Insight: Acidic conditions can lead to the formation of isomeric degradation products, such as Δ⁵(⁶)-norethindrone and Δ⁵(¹⁰)-norethindrone, which have very similar structures and chromatographic behavior.[5]
-
Optimization Strategy:
-
Reduce Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention of all compounds and may improve the separation between closely eluting isomers.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the selectivity of the separation.
-
Temperature Optimization: Vary the column temperature. Lowering the temperature can sometimes enhance the resolution of isomers.
-
Alternative Stationary Phase: Consider a phenyl-hexyl or biphenyl stationary phase. These can offer different π-π and hydrophobic interactions compared to a standard C18 column, which may be beneficial for separating isomers.[6]
-
Q3: My mass balance after forced degradation is below 90%. What are the potential reasons and how can I investigate this?
-
Causality: A low mass balance suggests that not all degradation products are being accounted for, or that the response of the degradation products is significantly different from the parent drug and is not being corrected for.[7]
-
Investigative Steps:
-
Check for Non-Chromophoric Degradants: Some degradation pathways may lead to products that lack a UV chromophore. Analyze your samples with a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to look for "invisible" peaks.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis. Careful sample handling and headspace GC-MS analysis could be considered if this is suspected.
-
Column Retention: Highly polar degradants may be irreversibly retained on the column. A column wash with a very strong solvent at the end of your analytical run might elute these compounds.
-
Response Factor Correction: The UV response of degradation products can differ from that of the parent drug due to structural changes. If authentic standards of the degradants are not available, their relative response factors can be estimated using LC-MS data or by assuming they are similar to the parent drug for initial assessment.
-
Degradation Pathways and Mechanisms
Understanding the chemical transformations norethindrone undergoes is key to identifying its degradants. Below are the proposed pathways for each major stress condition.
Acid-Catalyzed Degradation
Under acidic conditions, norethindrone can undergo isomerization, leading to the formation of double bond isomers. The acidic environment can also promote aromatization of the A-ring, a known pathway for 19-nortestosterone derivatives, which results in the formation of an estrogen-like compound, 17α-ethinylestradiol.[8]
Base-Catalyzed Degradation
In the presence of a base, norethindrone is susceptible to epimerization at positions adjacent to the ketone. The primary degradation pathway is likely the formation of stereoisomers.
Photolytic and Thermal Degradation
Norethindrone is relatively stable under photolytic and thermal stress. [4]Photodegradation of 19-norsteroids, when it occurs, may involve addition reactions or reduction of the double bond rather than skeletal rearrangements. Thermal degradation would likely involve dehydration or other high-energy processes.
Experimental Protocols & Data
Forced Degradation Protocol
This protocol provides a starting point for your forced degradation studies. The conditions should be adjusted to achieve a target degradation of 5-20%. [4] 1. Preparation of Stock Solution:
-
Prepare a stock solution of norethindrone at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 5N HCl. Heat at 70°C for 3 hours. [4]Cool and neutralize with 5N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Heat at 70°C for 1 hour. [4]Cool and neutralize with 2N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 72 hours. [4] - Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [4] 3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
Representative HPLC Method
-
Column: Inertsil ODS-3V, 150 x 4.6 mm, 5 µm [3]* Mobile Phase: Acetonitrile and a pH 2.5 buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) in a gradient or isocratic elution. A common starting point is a 60:40 mixture of buffer and acetonitrile. [3]* Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm [3]* Column Temperature: 30°C
-
Injection Volume: 10 µL
Summary of Expected Degradation
| Stress Condition | Reagents & Conditions | Expected Degradation | Potential Major Degradants |
| Acid Hydrolysis | 5N HCl, 70°C, 3h | ~5-15% | Δ⁵(⁶)-Norethindrone, Δ⁵(¹⁰)-Norethindrone, 17α-Ethinylestradiol |
| Base Hydrolysis | 2N NaOH, 70°C, 1h | ~10-20% | Epimers of Norethindrone |
| Oxidation | 30% H₂O₂, RT, 24h | ~5-10% | Hydroxylated derivatives, Epoxides |
| Thermal | 105°C, 72h | < 5% | Dehydration products |
| Photolytic | 1.2 million lux hours | < 5% | Addition products, reduced double bond products |
Note: The % degradation is an estimate and will vary depending on the exact experimental conditions.
LC-MS/MS Insights for Degradant Identification
When an unknown peak is observed in your chromatogram, LC-MS/MS is a powerful tool for structural elucidation.
-
Norethindrone (Parent Drug):
-
Expected [M+H]⁺: m/z 299.2
-
Key Fragments: Expect losses of water (-18), the ethynyl group (-25), and characteristic cleavages of the steroid rings.
-
-
Workflow for Unknown Peak Identification:
-
Expert Tip: For an isomer like Δ⁵(¹⁰)-norethindrone, the [M+H]⁺ will be the same as the parent drug (m/z 299.2). However, the MS/MS fragmentation pattern may differ slightly due to the different position of the double bond, offering a way to distinguish them. For an oxidized product (e.g., a hydroxylated derivative), the [M+H]⁺ would be expected at m/z 315.2 (+16 Da).
References
-
SIELC Technologies. (n.d.). Separation of Norethindrone acetate on Newcrom R1 HPLC column. Retrieved from [Link]
- Al-Nimry, S. S., Altaani, B. M., & Haddad, R. H. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(02), 079-086.
- Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 1-13.
- Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-150.
-
International Journal of Pharmaceutical Sciences. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Retrieved from [Link]
- Kushwaha, P. (n.d.). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Weizel, A., et al. (2022). Steroid Hormones in the Aquatic Environment - Insights from new analytical methods for corticosteroids and progestogens.
-
MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]
- Riemer, D. D., & Zafiriou, O. C. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Atmospheric Chemistry and Physics, 16(23), 15097-15108.
- Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-150.
-
ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Retrieved from [Link]
-
PubChem. (n.d.). Norethindrone. Retrieved from [Link]
- Aster, G. L. S., & Aanandhi, M. V. (2023). A Bio-Analytical Method Development and Validation for the Determination of Norethindrone in Human Plasma by Using UPLC-MS/MS. International Journal of Biology, Pharmacy and Allied Sciences, 12(8), 3817-3823.
- Hashem, H., Abd el-Hay, S. S., & Jira, T. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 279-282.
- Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303.
- van der Heiden, H. J., & van der Laken, C. J. (1983). The photochemical decomposition of the progestogenic 19-norsteroid, norethisterone, in aqueous medium. Journal of pharmaceutical and biomedical analysis, 1(4), 365-373.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Analysis of a Formulated Product: Study of the Degradation and Rearrangement Reactions Occurring in Acetylcysteine Eye-drops. Retrieved from [Link]
-
MDPI. (2022, July 25). Chemistry of Hydrogen Peroxide Formation and Elimination in Mammalian Cells, and Its Role in Various Pathologies. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rearrangement reactions of oxaziridines to nitrones. X-Ray crystal and molecular structure of N-t-butyl-α(o-hydroxyphenyl)nitrone. Retrieved from [Link]
-
PubMed. (2022, April 30). Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. Retrieved from [Link]
-
PubMed. (2019, May 17). Bioactive Rearrangement Products from Aqueous Photolysis of Pharmaceutical Steroids. Retrieved from [Link]
-
Frontiers. (n.d.). Hydrogen peroxide suppresses excitability of gonadotropin-releasing hormone neurons in adult mouse. Retrieved from [Link]
-
PubMed. (n.d.). Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. Retrieved from [Link]
-
YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
OUCI. (n.d.). The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Reconciling Mass Balance in Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support resource for the analysis of norethindrone and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting HPLC methods for norethindrone. Here, we move beyond standard protocols to address the specific and often challenging issues encountered in the laboratory, with a focus on resolving the co-eluting peaks that can compromise data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Norethindrone I should be aware of?
A1: Norethindrone can have several process-related impurities and degradation products. The most commonly cited impurities in pharmacopeial methods and related literature include:
-
Norethindrone Impurity A (Norandrostenedione): A related steroid structure.
-
Norethindrone Impurity B (Norethindrone enol ether): Can be formed during synthesis.
-
Norethindrone Impurity C (Δ⁵(⁶)-Norethindrone): A positional isomer.
-
Norethindrone Impurity D (Δ⁵(¹⁰)-Norethindrone): Another positional isomer, which can be particularly challenging to separate from the main analyte peak.[1][2]
Forced degradation studies—exposing norethindrone to stress conditions like acid, base, oxidation, heat, and light—are crucial for identifying other potential impurities that may arise during the product's shelf life and ensuring your method can separate them.[2][3][4]
Q2: What is a typical starting point for an HPLC method for Norethindrone related substances?
A2: A robust starting point for method development is a reversed-phase HPLC (RP-HPLC) method using a C18 column. Based on numerous validated methods, a typical setup would be:
| Parameter | Typical Starting Condition |
| Column | L1 packing (C18), e.g., Inertsil ODS-3V, Zorbax SB-C18; 150 x 4.6 mm, 5 µm[1][2] |
| Mobile Phase A | Water or a mild aqueous buffer (e.g., phosphate buffer)[1][5] |
| Mobile Phase B | Acetonitrile or Methanol[1][6] |
| Elution Mode | Gradient elution is strongly recommended to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time.[1][4][7] |
| Detection | UV detection at 240 nm is common for norethindrone and some of its key impurities. A secondary wavelength, such as 210 nm, may be necessary for impurities lacking a strong chromophore at 240 nm.[2][8] |
| Column Temp. | Ambient to 40 °C.[6][8] |
| Flow Rate | 0.8 - 1.5 mL/min for a 4.6 mm ID column.[9] |
Always consult the latest USP or EP monographs for norethindrone for official methods.[10][11]
Q3: Why is peak purity analysis using a Diode Array Detector (DAD/PDA) so important?
A3: Peak purity analysis is a non-negotiable step in method development and validation for related substances. A co-eluting peak means that the chromatographic peak you identify as norethindrone (or a specific impurity) is actually composed of more than one compound. This directly impacts the accuracy of quantification. A Diode Array Detector (DAD or PDA) acquires full UV-Vis spectra across the entire peak. Peak purity algorithms compare spectra from the upslope, apex, and downslope of the peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.[2] This is a critical tool for confirming the specificity of a stability-indicating method.[1][3]
Troubleshooting Guide: Resolving Co-eluting Peaks
This section addresses specific co-elution scenarios you may encounter. The key to resolving co-eluting peaks lies in systematically manipulating the "selectivity" of your chromatographic system. Selectivity (α) is the factor that describes the separation between two adjacent peaks.
Scenario 1: A known impurity peak is not resolved from the main Norethindrone peak.
Q: I am seeing poor resolution (Rs < 1.5) between Norethindrone and a known, structurally similar impurity (e.g., a positional isomer like Δ⁵(¹⁰)-Norethindrone). How can I improve this separation?
A: This is a classic selectivity challenge. When efficiency (plate count) alone isn't enough, you must change the chemical interactions within the system.
Step-by-Step Troubleshooting Protocol:
-
Modify the Organic Modifier: The choice of organic solvent in the mobile phase is a powerful tool for altering selectivity.[12]
-
Causality: Acetonitrile and methanol interact differently with analytes and the C18 stationary phase. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Steroids, with their subtle differences in polarity and structure, often exhibit significant shifts in retention and elution order when the organic modifier is changed.
-
Action: If you are using acetonitrile, try replacing it entirely with methanol, or use a ternary mixture (e.g., Water:Acetonitrile:Methanol). Run the same gradient profile but with the new solvent. Observe the change in relative retention times. Even a small change can be optimized into a full separation. Some methods have also successfully used tetrahydrofuran (THF) as a mobile phase component to achieve separation of closely related steroids.[4][13]
-
-
Adjust Mobile Phase pH (if applicable):
-
Causality: While norethindrone and its main impurities are neutral, residual, un-capped silanols on the silica backbone of the stationary phase can carry a negative charge above pH 4. This can lead to secondary interactions (e.g., peak tailing) that obscure small, nearby peaks. Using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can suppress this silanol activity, often leading to sharper peaks and improved resolution.[12]
-
Action: Incorporate 0.05% to 0.1% formic acid or acetic acid into your aqueous mobile phase (Mobile Phase A).[5] Ensure your column is stable at this pH.
-
-
Optimize the Gradient Slope:
-
Causality: A steep gradient pushes compounds through the column quickly, which can cause closely eluting peaks to merge. A shallower gradient increases the residence time of the analytes in the column, allowing more time for the separation to occur.
-
Action: Decrease the rate of change of your gradient around the elution time of the co-eluting pair. For example, if the peaks elute at 40% B, modify the gradient from a single ramp of 20-80% B in 20 minutes to a multi-step gradient: 20-35% B in 5 min, then 35-45% B in 15 min, then 45-80% B in 5 min.
-
-
Change the Stationary Phase Chemistry:
-
Causality: Not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can create different selectivities. If the above steps fail, a different stationary phase is the next logical step.
-
Action: Switch to a column with a different selectivity.
-
Polar-Embedded Phase: These columns (e.g., Bonus-RP) have a polar group embedded in the alkyl chain, which can offer unique selectivity for compounds capable of dipole-dipole or hydrogen bonding interactions.[12] This can be highly effective for separating steroid isomers.
-
Phenyl-Hexyl Phase: These columns provide π-π interactions, which can be beneficial for separating aromatic or unsaturated compounds, a common feature in steroid structures.[12]
-
Polar End-Capped Phase: An "AQ" type or polar end-capped C18 column is designed for better performance in highly aqueous mobile phases and can offer enhanced retention and different selectivity for polar analytes.[14]
-
-
Workflow for Optimizing Selectivity
The following diagram illustrates a logical workflow for tackling a co-elution problem by systematically adjusting selectivity-driving parameters.
Caption: A systematic approach to resolving co-eluting peaks in RP-HPLC.
Scenario 2: An unknown peak appears under the tail or front of the main Norethindrone peak during a stability study.
Q: My validated method worked well, but a new, small peak is co-eluting with the main peak in a 3-month stability sample. How do I confirm and resolve this?
A: This indicates the formation of a new degradation product, and your method is no longer stability-indicating. The goal is to unmask this new peak.
Step-by-Step Troubleshooting Protocol:
-
Confirm Co-elution with DAD/PDA:
-
Action: As a first step, use the peak purity function of your DAD/PDA detector. An impure peak will fail the purity test, confirming co-elution.[2]
-
-
Dramatically Lower the Sample Concentration:
-
Causality: Overloading the column with the main component (Norethindrone) is a primary cause of peak asymmetry (fronting or tailing), which can easily swallow small adjacent peaks. By reducing the concentration, you minimize overload effects, sharpen the main peak, and potentially reveal the hidden impurity.
-
Action: Prepare a sample at 10% of your normal working concentration. If the small peak becomes visible as a distinct shoulder or a separate peak, you have confirmed its presence.
-
-
Employ Temperature as a Selectivity Tool:
-
Causality: Changing the column temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases. Different compounds respond differently to temperature changes, which can alter their relative retention times and improve separation. Increasing temperature also lowers mobile phase viscosity, which can improve efficiency.
-
Action: Run the analysis at a higher temperature (e.g., increase from 30°C to 45°C) and then a lower temperature (e.g., 20°C). One of these conditions may provide the selectivity needed to resolve the impurity.
-
-
Re-evaluate the Method Using the Selectivity Workflow:
By following these structured troubleshooting guides, you can efficiently diagnose and solve co-elution problems, ensuring the development of a robust and reliable analytical method for norethindrone and its related substances.
References
-
Der Pharma Chemica. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Available from: [Link]
-
Azeez, R., et al. (2021). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Research & Allied Sciences. Available from: [Link]
-
USP. (2006). USP Monographs: Norethindrone. USP29-NF24. Available from: [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Available from: [Link]
-
Islam, R., et al. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access. Available from: [Link]
-
Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research. Available from: [Link]
-
ResearchGate. (2017). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. Available from: [Link]
-
Al-Nimry, S. S., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO. Available from: [Link]
-
USP. (n.d.). USP Monographs: Norethindrone Acetate. Available from: [Link]
-
Taylor & Francis Online. (2021). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Available from: [Link]
-
PE Polska. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. Available from: [Link]
- Google Patents. (2016). CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof.
-
USP-NF. (2016). Estradiol and Norethindrone Acetate Tablets. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. longdom.org [longdom.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. japsonline.com [japsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. pepolska.pl [pepolska.pl]
Technical Support Center: Robustness Testing of Analytical Methods for Norethindrone Impurities
Welcome to the technical support center for the analytical testing of norethindrone and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the robustness testing of analytical methods. Here, we move beyond procedural checklists to explore the causality behind experimental choices, ensuring your methods are not only compliant but scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the robustness testing of HPLC methods for norethindrone impurities.
Question 1: My system suitability parameters (e.g., tailing factor, theoretical plates) are failing after a small, deliberate change in an HPLC method parameter for robustness testing. What is the underlying cause and how do I fix it?
Answer:
Failure of system suitability parameters during robustness testing signals that your method is not resilient to minor variations, which are common in routine lab work. The likely cause depends on which parameter you varied.
-
Causality: A change in the mobile phase's organic content or pH can significantly impact the ionization state of norethindrone and its impurities, affecting their interaction with the stationary phase. This can lead to peak tailing (asymmetrical peaks) or a decrease in theoretical plates (column efficiency). Similarly, a change in flow rate alters the time analytes spend in the stationary phase, which can affect resolution and peak shape.
-
Troubleshooting Steps:
-
Isolate the Variable: Confirm which specific parameter change (e.g., ±2% change in acetonitrile concentration, ±0.1 unit change in pH) caused the failure.
-
Assess Peak Shape: If you observe peak tailing, it could indicate a secondary interaction between the analytes and the column. Consider if the mobile phase pH is too close to the pKa of any of the compounds.
-
Check Resolution: If the resolution between norethindrone and a critical impurity has decreased, your original method may not have been sufficiently optimized. You may need to refine the initial method by slightly adjusting the mobile phase composition or gradient slope to improve the separation of these critical pairs.
-
Return to the Optimized Method: If troubleshooting doesn't resolve the issue, it indicates your method is not robust for that specific parameter. The acceptable operational range for that parameter is narrower than you initially tested. You should document this finding and define a stricter range for that parameter in your analytical method.
-
Question 2: During forced degradation studies for norethindrone, I'm not seeing significant degradation under certain stress conditions (e.g., acid hydrolysis, oxidation). What should I do?
Answer:
The goal of forced degradation is to generate degradation products to demonstrate the specificity and stability-indicating nature of your analytical method.[1][2] Insufficient degradation can be as problematic as excessive degradation.
-
Causality: Norethindrone, as a steroid, has a relatively stable core structure.[1] The conditions you've chosen may not be strenuous enough to induce degradation. It's also possible your detection wavelength is not optimal for the degradation products.
-
Troubleshooting Protocol:
-
Increase Stress Severity: Incrementally increase the severity of the stress condition. For example, if 0.1N HCl at 60°C for 2 hours showed no degradation, you could try increasing the acid concentration to 1N HCl or the temperature to 80°C.[3] Always make these changes in a controlled, stepwise manner.
-
Extend Exposure Time: If increasing the concentration or temperature is not feasible or desirable, extend the duration of the stress test (e.g., from 2 hours to 8 or 24 hours).
-
Verify Detection Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of the stressed samples. Degradation products may have different UV maxima than the parent norethindrone peak. Analyzing at multiple wavelengths can help ensure you are not missing any newly formed impurities.[4]
-
Consider Alternative Stressors: If standard hydrolytic and oxidative conditions are ineffective, you might consider other conditions relevant to the drug product's storage and administration, such as exposure to metal ions if the formulation is in contact with metallic components.
-
Question 3: After performing forced degradation, I see a significant loss of the main norethindrone peak, but no corresponding impurity peaks are appearing. Where did my analyte go?
Answer:
This issue, often referred to as a lack of mass balance, is a critical problem in stability-indicating method validation. It suggests that the degradation products are not being detected by your current method.
-
Causality: There are several potential reasons for this:
-
Degradants are not UV active: The resulting impurities may lack a chromophore that absorbs at your chosen detection wavelength.
-
Degradants are not eluting: The impurities may be highly polar and retained on the column, or they could be highly non-polar and eluting with the solvent front, hidden from view.
-
Precipitation: The degradants may have precipitated out of the sample solution.
-
Volatility: The degradation products could be volatile and lost during sample preparation.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of mass balance.
-
Visual Inspection: First, visually inspect your stressed sample for any signs of precipitation. If present, try to dissolve it in a stronger solvent and re-analyze.
-
PDA and Multi-Wavelength Analysis: As mentioned before, a PDA detector is invaluable here. It can help identify if impurities are present but have different UV absorbance maxima.
-
Gradient Modification: Adjust your HPLC gradient. To find highly polar impurities, start with a lower initial organic percentage. For non-polar impurities, ensure your gradient goes to a high organic percentage and holds it long enough to elute everything from the column.
-
Alternative Detection: If UV detection is insufficient, consider using a mass spectrometer (LC-MS) which can detect compounds based on their mass-to-charge ratio, regardless of their UV activity.
-
Section 2: Troubleshooting Guide for Common Chromatographic Issues
This table provides a quick reference for troubleshooting common HPLC problems during the analysis of norethindrone and its impurities.
| Observed Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Mobile phase pH is inappropriate for the analyte's pKa.- Secondary interactions with the column's stationary phase.- Column contamination or degradation. | - Adjust mobile phase pH to be at least 2 units away from the pKa of norethindrone and its impurities.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Flush the column with a strong solvent or replace it if it's old. |
| Peak Splitting | - Clogged column inlet frit.- Sample solvent is too strong and incompatible with the mobile phase.- Column void or channeling. | - Back-flush the column to dislodge particulates from the frit.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if a void has formed. |
| Poor Resolution | - Insufficiently optimized mobile phase.- High flow rate.- Column is losing efficiency. | - Optimize the organic-to-aqueous ratio in the mobile phase.- Reduce the flow rate to allow for better partitioning.- Perform a column performance test; replace the column if it fails. |
| Baseline Noise/Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Leaking pump seals or fittings. | - Degas the mobile phase thoroughly.- Prepare fresh mobile phase using high-purity solvents.- Inspect the system for leaks and tighten fittings or replace seals as needed.[5] |
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Robustness Testing of an HPLC Method
This protocol outlines the deliberate variations of method parameters to assess the robustness of an analytical method for norethindrone impurities, in accordance with ICH Q2(R1) guidelines.[6][7]
-
Establish the Standard Method:
-
Prepare the mobile phase, standard solutions, and system suitability solutions as per your validated analytical method.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the system suitability solution and verify that all acceptance criteria (e.g., resolution > 2.0, tailing factor < 1.5, %RSD of replicate injections < 2.0%) are met.
-
-
Vary Method Parameters:
-
For each parameter listed in the table below, perform a separate set of experiments.
-
Change only one parameter at a time.
-
For each variation, re-equilibrate the system and inject the system suitability solution and a test sample.
-
-
Data Analysis:
-
Record the system suitability results for each varied condition.
-
Compare the peak areas, retention times, and resolution of the analytes under each condition to the results from the standard method.
-
The method is considered robust if the system suitability criteria are met across all tested variations and the quantitative results are not significantly affected.
-
Table of Deliberate Variations for Robustness Testing:
| Parameter | Standard Condition | Variation 1 (-) | Variation 2 (+) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Modifier % | 50% Acetonitrile | 48% Acetonitrile | 52% Acetonitrile |
| Wavelength | 240 nm | 238 nm | 242 nm |
Note: The ranges of variation should be chosen based on what is likely to occur during routine use of the method.[6]
Protocol 2: Forced Degradation Study Workflow
This workflow details the steps for conducting a forced degradation study to establish the stability-indicating properties of your analytical method.
Caption: Workflow for a forced degradation study.
-
Sample Preparation: Prepare multiple aliquots of a norethindrone solution at a known concentration.
-
Application of Stress: Subject each aliquot to a different stress condition as outlined in the diagram and as described in various studies.[1][2][3]
-
Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
HPLC Analysis: Analyze a blank, a control (unstressed) sample, and each of the stressed samples using your HPLC method.
-
Data Evaluation:
-
Specificity: Check for co-elution of degradation products with the main norethindrone peak using a PDA detector to assess peak purity.
-
Resolution: Ensure that all significant degradation products are well-resolved from the parent peak (resolution > 2.0).
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the norethindrone peak area is accounted for by the increase in the peak areas of the degradation products.
-
By following these guides and protocols, you can effectively troubleshoot and validate a robust analytical method for norethindrone and its impurities, ensuring the quality and reliability of your results.
References
-
A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. [Link]
-
Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. LinkedIn. [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. Longdom Publishing. [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION. ResearchGate. [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. ResearchGate. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Norethisterone-impurities. Pharmaffiliates. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. longdom.org [longdom.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Sample Preparation for Norethindrone Analysis in Biological Matrices
Welcome to the technical support center for norethindrone bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the analysis of norethindrone in biological matrices.
Q1: What are the primary challenges in analyzing norethindrone in biological samples?
Norethindrone, a synthetic progestin, presents several analytical challenges. Firstly, it is often present at very low concentrations (pg/mL to ng/mL range) in matrices like plasma.[1][2] Secondly, its molecular structure lacks easily ionizable functional groups, which can result in poor sensitivity in mass spectrometry (MS)-based methods.[3] Finally, like any bioanalytical method, it is susceptible to interference from endogenous matrix components, which can lead to inaccurate and imprecise results.[4][5]
Q2: Which sample preparation technique—LLE, SPE, or PPT—is best for my norethindrone assay?
The optimal technique depends on your specific assay requirements, including required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Protein Precipitation (PPT): The fastest and simplest method, ideal for high-throughput screening. However, it is the "dirtiest" technique, often leaving behind phospholipids and other matrix components that can cause significant ion suppression or enhancement in LC-MS/MS analysis.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers a better degree of cleanliness than PPT and is relatively inexpensive.[8] It involves extracting norethindrone from the aqueous biological sample into an immiscible organic solvent. Method development can be more time-consuming than PPT.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts, effectively removing interfering substances like salts and phospholipids.[9][10] This results in minimal matrix effects and the highest sensitivity. While it is the most expensive and complex method to develop, it is often the gold standard for regulated bioanalysis.
Below is a decision-making workflow to help guide your choice.
Caption: Decision tree for selecting a sample preparation method.
Q3: I'm analyzing urine samples. Do I need to perform hydrolysis?
Yes, most likely. In the body, norethindrone and its metabolites are converted into water-soluble glucuronide and sulfate conjugates to facilitate excretion.[11][12] These conjugated forms are often not detected as the parent drug by analytical instruments. Therefore, to measure the total norethindrone concentration, an enzymatic hydrolysis step (typically using β-glucuronidase) is essential to cleave these conjugates and convert them back to the parent form prior to extraction.[13][14][15]
Q4: My LC-MS/MS sensitivity is poor. How can I increase the signal for norethindrone?
Low sensitivity is a known issue due to norethindrone's poor ionization efficiency.[3] If optimizing instrument parameters is insufficient, chemical derivatization is a highly effective strategy. This involves reacting norethindrone with a reagent to attach a chemical moiety that is easily ionized.
-
For LC-MS/MS: Derivatization with agents like dansyl chloride or hydroxylamine can significantly enhance the signal in the mass spectrometer.[3][16]
-
For GC-MS: Derivatization is almost always required to make norethindrone more volatile and thermally stable for gas chromatography.[17] Trimethylsilyl (TMS) derivatizing agents like BSTFA are commonly used.[18]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during method development and sample analysis.
Issue 1: Low Analyte Recovery
Q: My norethindrone recovery is consistently low after Liquid-Liquid Extraction (LLE). What should I investigate?
Low LLE recovery is typically due to suboptimal extraction conditions. Consider the following:
-
Solvent Polarity: The extraction solvent must have the appropriate polarity to efficiently partition norethindrone from the aqueous matrix. Norethindrone has been successfully extracted with solvents like n-butyl chloride and mixtures of hexane and methylene chloride.[8][16] Experiment with different solvents or solvent mixtures.
-
Sample pH: The pH of the aqueous sample can influence the charge state of interfering compounds and the solubility of norethindrone. Adjusting the pH may improve partitioning into the organic phase.
-
Extraction Volume & Mixing: Ensure the volume ratio of organic solvent to sample is sufficient (e.g., 3:1 or higher). Also, confirm that mixing (vortexing) is vigorous enough and long enough to reach equilibrium, but not so vigorous as to cause an emulsion that is difficult to break.
-
Analyte Stability: Norethindrone is known to be unstable in the presence of light and air.[19] Ensure samples are protected from light and that evaporation steps are not excessively long or at high temperatures.
Q: I'm losing my analyte during Solid-Phase Extraction (SPE). How can I troubleshoot my method?
Analyte loss in SPE usually occurs during the loading, washing, or elution steps.
-
Incorrect Sorbent: Ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for norethindrone's chemical properties (a relatively non-polar steroid).
-
Breakthrough during Loading: If the sample is loaded too quickly, the analyte may not have sufficient time to bind to the sorbent and will pass through to waste. Try reducing the flow rate.
-
Analyte Loss during Washing: The wash solvent may be too strong, stripping the analyte from the sorbent along with interferences. Try a weaker wash solvent (e.g., decrease the percentage of organic solvent in the wash solution).
-
Incomplete Elution: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the organic solvent strength, try a different solvent, or increase the elution volume. Ensure the elution solvent pH is optimal for disrupting sorbent-analyte interactions.
Issue 2: High Variability & Matrix Effects
Q: My results are highly variable between samples from different sources. What could be the cause?
High variability, especially when analyzing samples from different subjects or lots, is a classic sign of matrix effects .[20] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the analyte in the mass spectrometer source, causing either ion suppression or enhancement.[4][5] This leads to inaccurate and imprecise quantification.
Caption: How matrix components can suppress analyte signal.
Q: How can I diagnose and mitigate matrix effects in my LC-MS/MS assay?
Diagnosing and mitigating matrix effects is critical for a robust method.
-
Diagnosis (Post-Extraction Spike): The standard method is to compare the analyte's peak area in a spiked, extracted blank matrix sample to its peak area in a clean solvent solution at the same concentration.[5] A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from PPT to a more rigorous technique like LLE or SPE to remove more interfering components.
-
Optimize Chromatography: Adjust the LC gradient to better separate norethindrone from the co-eluting matrix components. A longer run time or a different column chemistry may be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5] A SIL-IS (e.g., Norethindrone-¹³C₂ or Norethindrone-d₆) is chemically identical to the analyte but has a different mass.[8][10] It co-elutes with the analyte and experiences the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, ensuring accurate quantification.
-
| Troubleshooting Summary | Potential Cause | Recommended Solution(s) |
| Low Recovery | Inefficient extraction (LLE/SPE), analyte loss during wash step (SPE), incomplete elution (SPE), analyte degradation. | Optimize extraction solvent/pH (LLE). Use weaker wash solvent or stronger elution solvent (SPE). Protect samples from light and heat.[19] |
| High Variability / Poor Precision | Matrix effects (ion suppression/enhancement). | Improve sample cleanup (switch from PPT to SPE). Optimize chromatographic separation. Crucially, use a stable isotope-labeled internal standard (SIL-IS). [5][10] |
| Interfering Peaks | Endogenous matrix components, metabolites, contamination from collection tubes/solvents. | Improve chromatographic resolution. Use a more selective extraction method (SPE). Screen all reagents and materials for potential contaminants. |
| Low Results in Urine | Failure to account for glucuronide/sulfate conjugates. | Incorporate an enzymatic hydrolysis step with β-glucuronidase before extraction to measure total norethindrone.[11][15] |
Section 3: Standard Operating Protocols
The following are generalized protocols. You must validate these methods for your specific matrix and analytical system.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 25 µL of the working IS solution (e.g., Norethindrone-d₆ in methanol) to each tube and vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or n-butyl chloride).
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
-
Sample Pre-treatment: Pipette 200 µL of plasma into a tube. Add 25 µL of IS solution. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7-8).
-
Analysis: Inject into the LC-MS/MS system.
Protocol 3: Enzymatic Hydrolysis of Urine for Total Norethindrone
-
Sample Aliquoting: Pipette 100 µL of urine sample into a microcentrifuge tube.
-
Buffer Addition: Add 400 µL of acetate buffer (pH 5.0).
-
Enzyme Addition: Add 25 µL of β-glucuronidase enzyme solution (from Helix pomatia or similar source).
-
Incubation: Cap the tube, vortex, and incubate in a water bath at 60-65°C for at least 4 hours (overnight incubation is also common).[14]
-
Hydrolysis Quenching: Cool the samples to room temperature. The sample is now ready for extraction via LLE or SPE, starting from the IS spiking step.
References
-
Al-Tannak, N. F., & Al-Khatib, A. J. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 82(4), 593-601. [Link]
-
Al-Tannak, N. F., & Al-Khatib, A. J. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate. Indian Journal of Pharmaceutical Sciences. [Link]
-
Stanczyk, F. Z. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(2), 159-178. [Link]
-
Laishram, D. S., et al. (1983). Norethindrone in Serum After Use of an Oral Contraceptive Containing Norethindrone Acetate. Acta Obstetricia et Gynecologica Scandinavica, 62(1), 71-76. [Link]
-
Al-Aqtash, R. A. (2022). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. DSpace Repository. [Link]
-
FDA Access Data. (2000). Norethindrone Acetate Bioequivalence Review. U.S. Food and Drug Administration. [Link]
-
Kulkarni, B. D. (1979). Pharmacokinetics of norethindrone acetate in women. American Journal of Obstetrics and Gynecology, 134(5), 558-563. [Link]
-
Cook, C. E., et al. (1972). Norethynodrel metabolites in human plasma and urine. Journal of Pharmacology and Experimental Therapeutics, 183(1), 197-205. [Link]
-
QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS Holdings, LLC. [Link]
-
Aster, G. L. S., & Aanandhi, M. V. (2023). A Bio-Analytical Method Development and Validation for the Quantification of Norethindrone in Human Plasma by UPLC-MS/MS. International Journal of Biology, Pharmacy and Allied Sciences, 12(8), 3817-3823. [Link]
-
Al-Tannak, N. F., & Al-Khatib, A. J. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(02), 061-069. [Link]
-
Loo, J. C., & Brien, R. (1980). Analysis of norethindrone in plasma by high-performance liquid chromatography. Journal of Liquid Chromatography, 3(4), 577-584. [Link]
-
Al-Tannak, N. F., & Al-Khatib, A. J. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. ResearchGate. [Link]
-
Al-Tannak, N. F., & Al-Khatib, A. J. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate. Journal of Applied Pharmaceutical Science. [Link]
-
Xiong, Y., et al. (2011). Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. Journal of Chromatography B, 879(24), 2493-2499. [Link]
-
Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Phenomenex. [Link]
-
Layne, D. S., et al. (1963). The metabolic clearance rate and urinary excretion of oral contraceptive drugs. I. Norethindrone. Journal of Clinical Endocrinology & Metabolism, 23, 857-862. [Link]
-
PubChem. (n.d.). Norethindrone. National Center for Biotechnology Information. [Link]
-
Restek. (n.d.). GC Derivatization. Restek Corporation. [Link]
-
Vishwanathan, K., et al. (2007). Matrix effect in bioanalysis - an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Fotherby, K. (1979). Plasma levels of norethindrone after single oral dose administration of norethindrone and lynestrenol. Clinical Endocrinology, 10(1), 29-38. [Link]
-
Ganesan, M., et al. (2010). Validation of LC-MS/MS method for the quantification of Norethindrone in human plasma. PharmacologyOnLine, 3, 161-168. [Link]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(24), 2243-2246. [Link]
-
Patel, N. J., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 3(1), 183-194. [Link]
-
Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
-
Unchained Labs. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Unchained Labs. [Link]
-
USP-NF. (2014). Norethindrone Tablets. The United States Pharmacopeial Convention. [Link]
-
Slideshare. (n.d.). Methods of extraction protein precipitation method.pptx. Scribd. [Link]
-
Oreate AI Blog. (2024). Protein Precipitation PPT. Oreate. [Link]
-
Jian, W., et al. (2012). Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 62, 195-199. [Link]
-
Wang, G., & Hsieh, Y. (2010). Comparison of manual protein precipitation (PPT) versus a new small volume PPT 96-well filter plate to decrease sample preparation time. Bioanalysis, 2(1), 17-26. [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
ResearchGate. (2010). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate. [Link]
Sources
- 1. Norethindrone in serum after use of an oral contraceptive containing norethindrone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma levels of norethindrone after single oral dose administration of norethindrone and lynestrenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qps.com [qps.com]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijbpas.com [ijbpas.com]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolic clearance rate and urinary excretion of oral contraceptive drugs. I. Norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Norethynodrel metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 15. myadlm.org [myadlm.org]
- 16. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 19. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. bataviabiosciences.com [bataviabiosciences.com]
Validation & Comparative
A Comparative Guide to the Full Validation of an HPLC Method for Norethindrone 3-Ethyl Ether Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven walkthrough of the full validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of norethindrone 3-ethyl ether, a synthetic progestin. Beyond a mere checklist of validation parameters, we will delve into the scientific rationale behind experimental choices, present a detailed protocol, and offer a comparative analysis with alternative analytical techniques.
The Analytical Imperative: Why HPLC for this compound?
This compound, a derivative of norethindrone, is a non-polar steroidal compound. Its chromophore, the α,β-unsaturated ketone system, makes it an ideal candidate for UV detection in HPLC. Reversed-phase HPLC, with its versatility in separating non-polar to moderately polar compounds, stands as the most prevalent and robust technique for the routine analysis of such steroids in pharmaceutical quality control. Its advantages in terms of precision, accuracy, and cost-effectiveness make it the workhorse of the pharmaceutical industry.
This guide will detail a proposed HPLC method and its full validation in accordance with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2]
Proposed HPLC Method for this compound
Drawing from established methods for the analysis of norethindrone and its related substances, a robust starting point for the chromatographic conditions can be proposed.[1][2][3] The structural similarity of this compound to norethindrone enol ether allows for the adaptation of existing separation principles.[3][4]
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar nature of the C18 stationary phase provides excellent retention and separation for the hydrophobic steroid backbone of this compound. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase composition offers a good balance of elution strength and resolution for steroid compounds. The high organic content ensures adequate solubility and timely elution of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency and reasonable analysis time without generating excessive backpressure. |
| Detection Wavelength | 245 nm | Based on the UV absorbance spectrum of the α,β-unsaturated ketone chromophore present in the norethindrone structure, this wavelength provides high sensitivity. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the potential for band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
The Blueprint for Trust: A Comprehensive Validation Protocol
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][5] The following sections outline the critical validation parameters and a step-by-step experimental approach, grounded in ICH Q2(R2) guidelines.[6]
Specificity: The Assurance of Identity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: Prepare a placebo formulation (containing all excipients but no API) and inject it to confirm the absence of interfering peaks from the formulation matrix.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is crucial here to confirm the homogeneity of the analyte peak.[3]
Linearity and Range: The Proportionality Principle
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy: The Closeness to Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare a placebo formulation.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
Precision: The Measure of Agreement
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is typically expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay Precision): Experimental Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay Precision): Experimental Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.
-
Detection Limit (LOD) and Quantitation Limit (LOQ): The Boundaries of Measurement
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of known concentration.
Robustness: The Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution if applicable).
Validation Parameter Acceptance Criteria
The following table summarizes typical acceptance criteria for the validation of an HPLC method for the assay of a drug substance.[5][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity of the analyte should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters should remain within acceptable limits. |
Visualizing the Validation Workflow
Caption: Workflow for the full validation of an HPLC method.
A Comparative Look: HPLC vs. Alternative Technologies
While HPLC is the gold standard for routine quantification, other techniques offer unique advantages, particularly in complex matrices or for research applications.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation using a supercritical fluid as the mobile phase, often coupled with mass spectrometry. |
| Sample Volatility | Not required. | Requires analyte to be volatile or amenable to derivatization to increase volatility. | Suitable for a wide range of compounds, including thermally labile and non-volatile analytes. |
| Derivatization | Generally not required for chromophoric compounds like this compound. | Often necessary for steroids to improve volatility and chromatographic performance.[8] | Typically not required. |
| Selectivity | Good, but can be limited for structurally similar compounds without a chromophore. | Excellent, with mass spectrometry providing definitive identification. | High, particularly for isomeric and chiral separations.[8] |
| Sensitivity | Moderate to high, depending on the chromophore. | Very high, especially with selected ion monitoring (SIM). | High, with the sensitivity of mass spectrometry. |
| Speed | Moderate. | Can be slower due to longer run times and sample preparation. | Generally faster than HPLC. |
| Cost | Relatively low initial and operational cost. | Higher initial and operational cost. | High initial and operational cost. |
| Best Suited For | Routine quality control, content uniformity, and dissolution testing. | Definitive identification, impurity profiling, and analysis of complex biological matrices. | High-throughput screening, chiral separations, and analysis of a broad range of compound polarities.[9][10] |
Conclusion: A Foundation of Quality
The full validation of an HPLC method for the quantification of this compound is a meticulous but essential process that underpins the quality and reliability of pharmaceutical development and manufacturing. By following a systematic and scientifically sound validation protocol, as outlined in this guide and mandated by regulatory bodies, researchers and scientists can ensure the integrity of their data. While HPLC remains the cornerstone for routine analysis, an understanding of alternative techniques such as GC-MS and SFC-MS/MS allows for the selection of the most appropriate analytical tool for a given scientific challenge.
References
-
Azeez, R., Bairagi, V. A., & Azeez, Z. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. ResearchGate. Retrieved from [Link]
-
Büttler, R. M., & Gschwind, S. (2018). Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS). Journal of Chromatography B, 1089, 58–65. [Link]
-
Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Pharmaceutical Analytical Chemistry: Open Access, 3(2). [Link]
-
Al-Nimry, S. S., & Al-Zoubi, N. A. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release nanoparticulate liquid medicated formulation. Journal of Applied Pharmaceutical Science, 9(2), 1-8. [Link]
-
Al-Gohary, O. M. N., & Al-Gohary, O. M. N. (2020). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences, 82(4), 593-601. [Link]
-
Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? Chromatography Today. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Hefnawy, M., Al-Omar, M., & Julkhuf, S. (2025). Acceptance criteria of validation parameters for HPLC. ResearchGate. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Sahu, P. K., Sankar, K. R., & Sree, N. S. (2025). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. ResearchGate. Retrieved from [Link]
-
Storbeck, K. H., Gilligan, L., Jenkinson, C., Baranowski, E. S., Quanson, J. L., Arlt, W., & Taylor, A. E. (2018). The utility of ultra-high performance supercritical fluid chromatography–tandem mass spectrometry (UHPSFC-MS/MS) for clinically relevant steroid analysis. Journal of Chromatography B, 1085, 1-9. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
Slideshare. (n.d.). Comparison of sfc, gc and hplc. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Shackleton, C. H. L. (2010). GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? The Journal of Clinical Endocrinology & Metabolism, 95(7), 3121–3125. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. longdom.org [longdom.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 10. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Synthetic Progestin Impurities
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate detection and quantification of impurities in synthetic progestins are paramount for ensuring the safety and efficacy of hormonal contraceptive and therapeutic products. Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control, serving to verify that different analytical procedures yield equivalent, reliable results. This guide provides an in-depth comparison of prevalent analytical methodologies and a comprehensive, step-by-step protocol for their cross-validation, grounded in regulatory expectations and field-proven insights.
Introduction: The Imperative for Rigorous Impurity Profiling
Synthetic progestins, such as levonorgestrel and drospirenone, are potent active pharmaceutical ingredients (APIs) used in a wide array of therapeutic products.[][2][3] Impurities can arise during synthesis, degradation, or storage and may include starting materials, by-products, intermediates, or degradation products.[4][5] Even at trace levels, these impurities can impact the product's safety and efficacy. Therefore, robust analytical methods are essential for their control.
Cross-validation becomes necessary in several scenarios, including:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.[6][7]
-
Method Modernization: Replacing an older method (e.g., HPLC) with a more advanced one (e.g., UHPLC).
-
Comparative Studies: Evaluating a new in-house method against a pharmacopeial standard.
The objective of this process is to provide documented evidence that the alternative method provides results that are equivalent to the original, validated method.[6][8] This guide is structured to navigate the complexities of selecting appropriate analytical techniques and executing a scientifically sound cross-validation protocol in line with global regulatory standards, primarily those set by the International Council for Harmonisation (ICH).[8][9][10][11][12][13]
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is the foundation of reliable impurity profiling. The most common methods involve chromatography for separation, coupled with various detection techniques.[14]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For decades, HPLC-UV has been the workhorse of pharmaceutical analysis. It is robust, cost-effective, and well-understood. For progestins, which contain chromophores, UV detection is a straightforward approach.[15][16][17] However, its limitations include longer run times and potentially insufficient resolution for complex impurity profiles.
-
Ultra-High-Performance Liquid Chromatography with UV/Diode-Array Detection (UHPLC-UV/DAD): UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.[14][18] A Diode-Array Detector (DAD) provides spectral information, aiding in peak purity assessment and preliminary identification of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the identification and confirmation of impurities.[19] Mass spectrometry provides mass-to-charge ratio information, which can elucidate the molecular weight and elemental composition of an unknown impurity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, offers unparalleled specificity for structural elucidation.
Table 1: Comparison of Key Analytical Methodologies
| Feature | HPLC-UV | UHPLC-UV/DAD | LC-MS (HRMS) |
| Primary Use | Routine QC, Quantification | Method Modernization, High-Throughput Screening | Impurity Identification, Structural Elucidation |
| Resolution | Good | Excellent | Excellent (Separation by LC) |
| Sensitivity | Moderate | High | Very High |
| Analysis Time | Longer | Shorter | Shorter (with UHPLC front-end) |
| Specificity | Moderate | High (with spectral data) | Very High (Mass-based) |
| Cost | Low | Moderate | High |
| Expertise Required | Low-Moderate | Moderate | High |
The Cross-Validation Protocol: A Structured Approach
A successful cross-validation study is built upon a well-defined protocol that outlines the objectives, procedures, and acceptance criteria. This protocol should be prospectively written and approved by all relevant parties. The foundation for this process is the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10][11][13]
Defining the Analytical Target Profile (ATP) and Acceptance Criteria
Before initiating any experimental work, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.[20] For impurity methods, the ATP will specify the required levels of precision, accuracy, and sensitivity (Limit of Quantitation).
Acceptance criteria must be pre-defined and scientifically justified. These are the numerical limits, ranges, or other criteria that the analytical data must meet to demonstrate equivalence. For comparing two methods, statistical approaches are employed.
Common Statistical Tools for Method Comparison:
-
Student's t-test: Used to compare the means of the results from the two methods.[21]
-
F-test: Used to compare the variances (precision) of the two methods.[21]
-
Equivalence Testing (e.g., Two One-Sided Tests - TOST): A more rigorous approach that aims to demonstrate that the difference between the two methods is smaller than a pre-specified, practically irrelevant amount.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A typical experimental workflow for the cross-validation of analytical methods.
Step-by-Step Experimental Protocol
This protocol outlines a comparative testing approach, which is the most common strategy for method cross-validation.[7]
Objective: To demonstrate the equivalence of a new UHPLC-UV method (Method B) with an established HPLC-UV method (Method A) for the quantification of impurities in Levonorgestrel API.
I. Materials and Reagents:
-
Levonorgestrel API (multiple batches, if available).
-
Known Levonorgestrel impurity reference standards.
-
HPLC-grade solvents (Acetonitrile, Methanol, Water).
-
Analytical grade buffers and reagents.
II. Sample Preparation:
-
Prepare a stock solution of Levonorgestrel API at a suitable concentration (e.g., 1 mg/mL) in a suitable diluent.
-
Prepare individual stock solutions of each known impurity.
-
Create a "spiked" sample by adding known amounts of each impurity to the Levonorgestrel API solution. The impurity levels should bracket the specification limit (e.g., 50%, 100%, and 150% of the limit).
-
Prepare a minimum of three independent batches of both the un-spiked and spiked samples.
III. Chromatographic Analysis:
-
Method A (HPLC-UV):
-
Set up the HPLC system according to the validated method parameters (column, mobile phase, flow rate, injection volume, detector wavelength).
-
Perform a system suitability test (SST) to ensure the system is performing correctly. Acceptance criteria for SST (e.g., resolution, tailing factor, precision of replicate injections) must be met.
-
Analyze each prepared sample in triplicate.
-
-
Method B (UHPLC-UV):
-
Set up the UHPLC system with the new method's parameters.
-
Perform a system suitability test (SST) according to the new method's criteria.
-
Analyze each prepared sample in triplicate.
-
IV. Data Analysis and Interpretation:
-
Calculate the concentration of each impurity in all samples for both methods.
-
Summarize the results in a clear, tabular format.
-
Perform statistical comparisons of the results obtained from Method A and Method B for each impurity at each concentration level.
-
Compare the statistical results against the pre-defined acceptance criteria in the protocol. For example:
-
The difference in the mean impurity concentration between the two methods should be no more than a specified percentage.
-
The p-value from the t-test should be greater than 0.05, indicating no statistically significant difference between the means.
-
The F-test should show no significant difference in the variance of the two methods.
-
Case Study: Cross-Validation of Methods for Drospirenone Impurities
To illustrate the practical application of the protocol, consider a hypothetical case study comparing a legacy HPLC-UV method to a new UHPLC-UV method for a known degradation impurity in Drospirenone.
Table 2: Hypothetical Cross-Validation Data for Drospirenone Impurity A
| Sample ID | Method A (HPLC-UV) Impurity A (%) | Method B (UHPLC-UV) Impurity A (%) |
| Batch 1, 100% Spike, Rep 1 | 0.152 | 0.155 |
| Batch 1, 100% Spike, Rep 2 | 0.149 | 0.151 |
| Batch 1, 100% Spike, Rep 3 | 0.151 | 0.153 |
| Mean | 0.1507 | 0.1530 |
| Std. Dev. | 0.0015 | 0.0020 |
| %RSD | 1.00% | 1.31% |
Statistical Evaluation:
-
t-test: A paired t-test on this data would likely yield a p-value > 0.05, suggesting no significant difference between the means.
-
F-test: An F-test would compare the variances (0.0015^2 vs. 0.0020^2) to ensure they are statistically similar.
If these statistical tests meet the pre-defined acceptance criteria, the cross-validation would be considered successful, and Method B could be implemented.
Troubleshooting and Field-Proven Insights
-
Causality Behind Discrepancies: When results do not meet acceptance criteria, it is crucial to investigate the root cause. Discrepancies often arise from differences in column selectivity, mobile phase pH, or detector response, not necessarily from an error in either method. A thorough understanding of chromatographic principles is key to troubleshooting.
-
The Importance of Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8] During development, exploring the method's robustness provides an indication of its reliability during normal usage and can preempt issues during cross-validation.
-
Self-Validating Systems: A well-designed system suitability test is a self-validating system for each analytical run. It provides confidence that the chromatographic system is fit for purpose before any samples are injected.
Conclusion: Ensuring Data Integrity Across the Product Lifecycle
Cross-validation of analytical methods is a non-negotiable component of good manufacturing practice (GMP) in the pharmaceutical industry. It ensures the consistency and reliability of data throughout a product's lifecycle, from development to routine quality control. By adopting a systematic, protocol-driven approach grounded in the principles of ICH Q2(R1) and leveraging modern analytical technologies, scientists can confidently ensure the quality, safety, and efficacy of synthetic progestin-containing medicines. The recent finalization of ICH Q2(R2) and the new ICH Q14 guideline on analytical procedure development further emphasize a lifecycle-based approach, moving away from a one-time validation event towards continuous verification of method performance.[12][22][23]
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. Statistical Methods for Analytical Comparability. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
-
ResearchGate. Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link]
-
Mourne Training Services Ltd. (2024). An Overview of the Analytical Procedure Lifecycle as per ICH Q14. [Link]
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
-
Veeprho. Drospirenone Impurities and Related Compound. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
SciencePharma. Analytical methods transfer. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pan, Y., et al. (2024). Profiling of urinary steroids aided by lithium ion adduction‐based ultrahigh‐performance liquid chromatography–tandem mass. [Link]
-
National Institutes of Health. (2024). An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]
-
ResearchGate. The structural formulas of some of the progesterone impurities. [Link]
-
Schiffer, L., et al. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Journal of Novel Research and Development. (2022). UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PROGESTERONE IN BULK AND TABLET DOSAGE FORM. [Link]
-
Endocrine Abstracts. Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS. [Link]
-
ResearchGate. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride | Request PDF. [Link]
-
ResearchGate. (2023). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. [Link]
-
National Institutes of Health. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges. [Link]
-
National Institutes of Health. Drospirenone. [Link]
-
National Institutes of Health. (2024). Progestins. [Link]
-
Wikipedia. Drospirenone. [Link]
Sources
- 2. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 7. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. fda.gov [fda.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. ijnrd.org [ijnrd.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 22. fda.gov [fda.gov]
- 23. biopharminternational.com [biopharminternational.com]
A Comparative In-Vitro Analysis: Norethindrone vs. Progesterone
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of steroid hormone research and therapeutics, understanding the nuanced differences between endogenous hormones and their synthetic counterparts is paramount. This guide provides a detailed in-vitro comparison of progesterone, the primary natural progestogen, and norethindrone, a widely utilized synthetic progestin. While the direct subject of this guide is Norethindrone 3-ethyl ether, a comprehensive review of publicly available scientific literature reveals a scarcity of direct in-vitro data for this specific derivative. Consequently, this guide will focus on its active metabolite, norethindrone (NET) , as a scientifically robust proxy. This compound is considered a prodrug, which undergoes hydrolysis to form norethindrone, the biologically active compound. This comparative analysis will delve into key in-vitro parameters including receptor binding affinity, transcriptional activity, effects on cell proliferation, and metabolic stability, supported by experimental data and detailed protocols to inform future research and development.
Introduction: The Natural Hormone vs. The Synthetic Analog
Progesterone (P4) is an endogenous steroid hormone essential for the regulation of the menstrual cycle and the maintenance of pregnancy.[1] Its biological effects are mediated primarily through the nuclear progesterone receptors (PR-A and PR-B), which act as ligand-activated transcription factors.[2]
Norethindrone (NET) , also known as norethisterone, is a synthetic progestin derived from 19-nortestosterone.[3] It was one of the first orally active progestins developed and is a common component in hormonal contraceptives and hormone replacement therapies.[4][5] As a synthetic analog, its pharmacological profile, including off-target effects and metabolic fate, differs significantly from that of natural progesterone.
This guide will systematically dissect these differences through the lens of in-vitro experimental evidence, providing a foundational understanding for researchers in endocrinology, oncology, and pharmaceutical development.
Comparative Analysis of In-Vitro Effects
Receptor Binding Affinity: On-Target and Off-Target Interactions
A critical determinant of a steroid's biological activity and potential side-effect profile is its binding affinity to its cognate receptor and any cross-reactivity with other steroid receptors.
Progesterone Receptor (PR): Both progesterone and norethindrone bind to the progesterone receptor to elicit their progestational effects. However, studies indicate that norethindrone exhibits a higher binding affinity for the PR compared to progesterone. One study reported that norethindrone's binding affinity is approximately two-fold stronger than that of progesterone.[6] Another study in human mammary carcinoma cells also found that norethisterone has a high affinity for the progesterone receptor.[7]
Androgen Receptor (AR): Due to its 19-nortestosterone backbone, norethindrone possesses a notable affinity for the androgen receptor, a property not significantly shared by progesterone.[8] This cross-reactivity is responsible for the androgenic side effects sometimes observed with norethindrone use.[3] In a comparative study, norethisterone acetate (a prodrug of norethindrone) was shown to be an efficacious AR agonist with activity comparable to dihydrotestosterone (DHT).[3]
Estrogen Receptor (ER): Progesterone does not bind significantly to the estrogen receptor.[8] In contrast, some studies have reported that norethindrone and its metabolites can bind to and activate the estrogen receptor, particularly ERα.[9] This inherent estrogenicity, although weak, is a key differentiator from progesterone. In vitro studies have shown that norethindrone is bioconverted to estrogenic compounds that can activate both ERα and ERβ.[8]
Data Summary: Receptor Binding Affinities
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor α (ERα) |
| Progesterone | High Affinity (Kd ≈ 1.1-3.2 nM)[7][10] | Very Low / No Affinity[8] | No Significant Affinity[8] |
| Norethindrone | High Affinity (Higher than Progesterone)[6][7] | Moderate Affinity (Androgenic)[3][11] | Weak Affinity (Estrogenic)[8][9] |
Transcriptional Activity: Agonist Potency at the Progesterone Receptor
The binding of a ligand to the progesterone receptor initiates a cascade of events leading to the transcription of target genes. The potency and efficacy of this transactivation are key measures of a progestin's activity.
In-vitro reporter gene assays are commonly used to quantify this activity. While direct side-by-side comparisons of EC50 values are not abundant in the literature, available data suggests that norethindrone is a potent activator of the progesterone receptor, with some studies indicating its transactivation activity is stronger than that of progesterone itself.[6]
Experimental Workflow: Progesterone Receptor Transactivation Assay
Caption: Workflow for a PR transactivation assay.
Effects on Cell Proliferation: A Context-Dependent Response
The influence of progestins on the proliferation of hormone-sensitive cells, particularly breast cancer cells, is a critical area of investigation with significant clinical implications. The effects of both progesterone and norethindrone appear to be highly context-dependent, varying with dose, cell line, and the presence of other hormones like estrogen.
Progesterone: The effect of progesterone on breast cancer cell proliferation is complex and can be biphasic. Some studies report that at physiological concentrations, progesterone can inhibit the proliferation of MCF-7 breast cancer cells, an effect associated with cell differentiation.[12] Conversely, other research indicates that progesterone can promote MCF-7 cell proliferation in a dose-dependent manner.[13][14] Furthermore, low concentrations of progestins (0.1-0.3 nM) have been shown to drive proliferation in T47D breast cancer cells, while higher doses (10 nM+) are inhibitory.[15]
Norethindrone: Norethindrone has been shown to stimulate the proliferation of MCF-7 cells.[16] One study found that at a concentration of 1 µmol/L, norethindrone increased MCF-7 cell proliferation by about 20%.[17] Another study reported that norethisterone at a concentration of 1 nM inhibited estradiol-induced proliferation of MCF-7 cells by 34%.[6] In the presence of growth factors and/or estradiol, norethisterone can reverse the reduction in the apoptosis-to-proliferation ratio in primary breast cancer cells (HCC1500) and MCF-7 cells.[18]
This variability underscores the importance of carefully controlled experimental conditions when assessing the proliferative effects of progestins.
In-Vitro Metabolism: Stability and Metabolite Profile
The metabolic stability of a compound is a key factor in determining its duration of action and potential for drug-drug interactions. In-vitro models, such as human liver microsomes (HLMs), are standard tools for assessing metabolic clearance.
Progesterone: Progesterone is rapidly metabolized in the liver. In-vitro studies using human liver microsomes have demonstrated a very short half-life for progesterone, in the range of approximately 2.7 minutes, indicating rapid clearance.[19] The primary metabolic pathways involve reduction by 5α- and 5β-reductases, followed by further reduction by hydroxysteroid dehydrogenases.[1]
Norethindrone: Norethindrone is also subject to hepatic metabolism, primarily through the cytochrome P-450 system.[19][20] While a direct half-life value in human liver microsomes for comparison is not readily available in the cited literature, studies in rat liver microsomes indicate that norethindrone is extensively metabolized.[4] The metabolic pathways include A-ring reduction and hydroxylation.
Signaling Pathway: Progesterone Receptor Action
Caption: Genomic signaling pathway of progesterone receptors.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of norethindrone and progesterone for a specific steroid receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing the receptor of interest (e.g., from MCF-7 cells for PR and ER, or LNCaP cells for AR).
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]progesterone for PR) with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (norethindrone or progesterone).
-
Separation: After incubation to equilibrium, separate the bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and then determine the Ki using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the dose-dependent effect of norethindrone and progesterone on the proliferation of a cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of norethindrone or progesterone. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 5 days).[13][14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log concentration of the compound to determine stimulatory or inhibitory effects.
In-Vitro Metabolic Stability Assay
Objective: To determine the in-vitro half-life (t½) of norethindrone and progesterone in human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and phosphate buffer in a microcentrifuge tube.[21]
-
Pre-incubation: Pre-warm the mixture at 37°C.
-
Reaction Initiation: Add the test compound (norethindrone or progesterone) to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The in-vitro half-life is calculated as t½ = 0.693/k.[22]
Conclusion and Future Directions
The in-vitro evidence clearly demonstrates that while both progesterone and norethindrone are potent progestogens, they are not interchangeable. Norethindrone exhibits a distinct pharmacological profile characterized by higher binding affinity to the progesterone receptor, significant cross-reactivity with the androgen receptor, and weak estrogenic properties. Its effects on cell proliferation are complex and warrant further investigation, particularly in the context of different hormonal environments. In contrast, progesterone's actions are more specific to the progesterone receptor, and it is rapidly metabolized.
For researchers and drug development professionals, these differences have profound implications. The androgenic and estrogenic activities of norethindrone may contribute to its side-effect profile and should be considered in the design of new therapeutic agents. The context-dependent proliferative effects of both compounds highlight the need for carefully designed in-vitro studies that mimic the physiological complexity of target tissues.
Future research should aim to generate direct, side-by-side comparative data for norethindrone and progesterone across a wider range of in-vitro assays and cell models. Specifically, obtaining precise EC50 values for transcriptional activation and comprehensive dose-response curves for proliferation in various breast cancer subtypes would be highly valuable. Furthermore, detailed metabolic profiling of this compound in relevant in-vitro systems is necessary to fully elucidate its conversion to norethindrone and the formation of other potential metabolites. A deeper understanding of these fundamental in-vitro properties will ultimately facilitate the development of safer and more effective progestin-based therapies.
References
- Al-khalaf M, et al. Dose-dependent effect of progesterone on the proliferation of MCF-7 cells.
- Knutson TP, et al. Breast cancer cells exhibit a non-linear proliferative dose response to progestins. bioRxiv. 2019.
- Rodgers A, et al. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue. Pharmaceuticals (Basel). 2021.
- Li X, et al. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. Oncology Letters. 2017.
- Li X, et al. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. PubMed. 2018.
- Mohammed H, et al. Progesterone receptor modulates estrogen receptor-α action in breast cancer.
- Bergink EW, et al. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Contraception. 1988.
- Wikipedia. Progesterone. Wikipedia.
- Hovanessian-Larsen L, et al. Lowering oral contraceptive norethindrone dose increases estrogen and progesterone receptor levels with no reduction in proliferation of breast epithelium: a randomized trial. Contraception. 2012.
- Azeez JM, et al. Progesterone regulates the proliferation of breast cancer cells – in vitro evidence. Breast Cancer: Targets and Therapy. 2015.
- National Center for Biotechnology Inform
- Hovanessian-Larsen L, et al. Lowering oral contraceptive norethindrone dose increases estrogen and progesterone receptor levels with no reduction in proliferation of breast epithelium: a randomized trial. PubMed. 2012.
- Thomas T, et al. Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews. 2020.
- Chiu WS, et al. Characterization of progesterone binding to nuclear receptors in rat placenta. Journal of Receptor Research. 1988.
- Fuentes N, et al. Estrogen and progesterone receptors: from molecular structures to clinical targets. Journal of Steroid Biochemistry and Molecular Biology. 2012.
- Selleck Chemicals. Norethindrone. Selleckchem.com.
- Meyer C, et al. Are High-Affinity Progesterone Binding Site(s) From Porcine Liver Microsomes Members of the Sigma Receptor Family? Journal of Pharmacology and Experimental Therapeutics. 1995.
- Słoczyńska K, et al. Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. 2019.
- Seeger H, et al. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells. Hormone and Metabolic Research. 2005.
- Cook CE, et al. Long-acting contraceptive agents: in vitro hydrolysis of esters of norethisterone and levonorgestrel. Journal of Pharmaceutical Sciences. 1974.
- Woodard D, et al. Progesterone metabolism in hepatic microsomes. Effect of the cytochrome P-450 inhibitor, ketoconazole, and the NADPH 5 alpha-reductase inhibitor, 4-MA, upon the metabolic profile in human, monkey, dog, and rat. Drug Metabolism and Disposition. 1990.
- Baker ME, et al. Ligand Binding Domain of Estrogen Receptor Alpha Preserve a Conserved Structural Architecture Similar to Bacterial Taxis Receptors. Frontiers in Endocrinology. 2021.
- Clarke CL, et al. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor. European Journal of Cancer. 1993.
- White IN, et al. Chemical reactivity and metabolism of norethindrone-4 beta,5 beta-epoxide by rat liver microsomes in vitro. Chemico-Biological Interactions. 1981.
- Wikipedia. Pharmacodynamics of progesterone. Wikipedia.
- Shiau AK, et al. Crystallographic comparison of the estrogen and progesterone receptor's ligand binding domains. PNAS. 1998.
- Obach RS. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Al-khalaf M, et al. Growth inhibition of MCF-7 human breast cancer cells by progesterone is associated with cell differentiation and phosphorylation of Akt protein.
- Madauss KP, et al. Progesterone Receptor Ligand Binding Pocket Flexibility: Crystal Structures of the Norethindrone and Mometasone Furoate Complexes.
- Cerbón MA, et al. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency. The Journal of Steroid Biochemistry and Molecular Biology. 1997.
- Kappus H, et al. Metabolic activation of norethisterone (norethindrone) to an irreversibly protein-bound derivative by rat liver microsomes. Drug Metabolism and Disposition. 1975.
- Pichon MF, et al. Characterization and assay of progesterone receptor in human mammary carcinoma. Cancer Research. 1977.
- Obach RS, et al. In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. 2016.
- Schindler AE, et al. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocrine Reviews. 2003.
- Madauss, K.P., et al. 1sqn - Progesterone Receptor Ligand Binding Domain with bound Norethindrone.
- Wikipedia. Progesterone receptor. Wikipedia.
Sources
- 1. A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 3. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical reactivity and metabolism of norethindrone-4 beta,5 beta-epoxide by rat liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]
- 9. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of progesterone binding to nuclear receptors in rat placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 16. Lowering oral contraceptive norethindrone dose increases estrogen and progesterone receptor levels with no reduction in proliferation of breast epithelium: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lowering oral contraceptive norethindrone dose increases estrogen and progesterone receptor levels with no reduction in proliferation of breast epithelium: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic activation of norethisterone (norethindrone) to an irreversibly protein-bound derivative by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to the In Vitro Metabolic Stability of Synthetic Progestins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Progestin Development
Synthetic progestins, analogous to the endogenous hormone progesterone, are fundamental components of hormonal contraceptives and hormone replacement therapies. Their clinical efficacy and safety are intrinsically linked to their pharmacokinetic profiles, a key determinant of which is metabolic stability. A progestin's susceptibility to biotransformation, primarily in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions. For drug development professionals, a thorough understanding of a progestin's metabolic fate is paramount for predicting its in vivo performance and ensuring a favorable safety profile.
This guide provides an in-depth comparison of the in vitro metabolic stability of several widely used synthetic progestins. By leveraging data from standardized experimental systems, such as human liver microsomes (HLMs), we aim to offer a clear, evidence-based perspective on their relative metabolic liabilities. This information is intended to empower researchers to make informed decisions in the selection and development of new progestogenic agents.
The Engine Room of Metabolism: Understanding In Vitro Test Systems
To assess metabolic stability, in vitro models that recapitulate the metabolic machinery of the liver are employed. The most common and well-characterized of these is the human liver microsome (HLM) preparation.
-
Human Liver Microsomes (HLMs): These are subcellular fractions isolated from the endoplasmic reticulum of human hepatocytes.[1] HLMs are enriched with the majority of the Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I oxidative metabolism of most drugs, including synthetic progestins.[1][2] Their ease of use, reproducibility, and relevance to hepatic clearance make them the gold standard for high-throughput screening of metabolic stability.
The primary outputs from these in vitro assays are two key parameters:
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[3] It is typically measured in microliters per minute per milligram of microsomal protein (µL/min/mg).
-
In Vitro Half-life (t1/2): This is the time it takes for 50% of the parent drug to be metabolized in the in vitro system.
A higher CLint value and a shorter t1/2 indicate lower metabolic stability, suggesting the compound is more rapidly cleared from the body.
Experimental Workflow: Assessing Metabolic Stability in Human Liver Microsomes
The determination of in vitro metabolic stability follows a well-established protocol. The causality behind each step is crucial for generating reliable and reproducible data.
Caption: A typical experimental workflow for determining the in vitro metabolic stability of a synthetic progestin using human liver microsomes.
Detailed Experimental Protocol: In Vitro Metabolic Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test progestin (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice. The use of pooled microsomes from multiple donors helps to average out individual variability in enzyme expression.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.
-
Prepare a phosphate buffer (100 mM, pH 7.4) to maintain physiological pH.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs (final concentration typically 0.5-1.0 mg/mL) in the phosphate buffer at 37°C for 5-10 minutes to allow them to reach thermal equilibrium.
-
Initiate the reaction by adding the test progestin to the incubation mixture (final concentration typically 1 µM). A low substrate concentration is used to be in the linear range of enzyme kinetics.
-
Start the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes. This denatures the enzymes and stops the metabolism.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent progestin in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS provides the high sensitivity and selectivity required to quantify the parent drug in a complex biological matrix.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent progestin remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein) .
-
Comparative Metabolic Stability of Synthetic Progestins
The structural diversity of synthetic progestins leads to significant differences in their susceptibility to metabolism. The following table summarizes the in vitro intrinsic clearance of several 19-nortestosterone-derived progestins, as determined in human liver microsomes.
| Progestin | Chemical Class | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Relative Metabolic Stability |
| Norethisterone | 19-Nortestosterone derivative | 11.5 | High |
| Levonorgestrel | 19-Nortestosterone derivative | 13.9 | High |
| Gestodene | 19-Nortestosterone derivative | 26.6 | Moderate |
| Dienogest | 19-Nortestosterone derivative | 31.0 | Moderate |
| 3-keto-desogestrel (Etonogestrel) | 19-Nortestosterone derivative | 44.5 | Moderate |
| Norgestimate | 19-Nortestosterone derivative | 65.2 | Low |
| Desogestrel | 19-Nortestosterone derivative | 78.7 | Low |
Data adapted from Husen et al., Drug Metabolism and Disposition, 2003.[3]
Mechanistic Insights into Progestin Metabolism
The differences in metabolic stability can be attributed to the specific metabolic pathways each progestin undergoes. The primary enzymes involved are the Cytochrome P450s.
Caption: Primary metabolic pathways of common synthetic progestins, highlighting the central role of CYP3A4.
-
Levonorgestrel and Norethindrone: Both undergo extensive reduction of the A-ring's alpha,beta-unsaturated ketone.[6] Additionally, they are substrates for hydroxylation, primarily mediated by CYP3A4.[4] For norethindrone, CYP2C9 also plays a role in its metabolism.
-
Etonogestrel (active metabolite of Desogestrel): Both etonogestrel and its precursor desogestrel are metabolized by CYP3A4.[7]
-
Drospirenone: As mentioned, its metabolism is more complex. While CYP3A4 is involved, other enzymatic pathways like reduction and sulfation are also significant.[5]
The lower intrinsic clearance values for norethisterone and levonorgestrel in the HLM system suggest that they are relatively more resistant to oxidative metabolism compared to progestins like norgestimate and desogestrel.[3] This higher metabolic stability contributes to their longer in vivo half-lives and high oral bioavailability.
Conclusion and Future Directions
This guide highlights the importance of in vitro metabolic stability assays in characterizing and comparing synthetic progestins. The data clearly demonstrates that structural modifications among progestins lead to significant differences in their susceptibility to hepatic metabolism, with norethisterone and levonorgestrel exhibiting higher metabolic stability compared to others in the 19-nortestosterone class.
A notable gap remains in the direct comparative in vitro metabolic data for drospirenone against other progestins. Such studies would be invaluable for a more complete understanding of its metabolic profile relative to other commonly prescribed agents.
For researchers in drug development, these findings underscore the necessity of early and comprehensive in vitro metabolic profiling. A progestin with a more stable metabolic profile is likely to have more predictable pharmacokinetics and a lower potential for metabolic drug-drug interactions, making it a more desirable candidate for further development. Future research should focus on expanding these comparative analyses to include newer generations of progestins and further elucidating the roles of non-CYP enzymes in their biotransformation.
References
-
Husen, B., et al. (2003). Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro. Drug Metabolism and Disposition, 31(4), 447-455. Available at: [Link]
-
Fotherby, K. (1996). Metabolism of progesterone and synthetic progestational agents. Contraception, 54(1), 1-10. Available at: [Link]
-
Zhang, X., et al. (2018). Role of CYP3A in Oral Contraceptives Clearance. Clinical and Translational Science, 11(5), 444-452. Available at: [Link]
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology Review for Liletta (levonorgestrel-releasing intrauterine system). Available at: [Link]
-
Patel, M., et al. (2019). Effect of patient genetics on etonogestrel pharmacokinetics when combined with efavirenz or nevirapine ART. Journal of Antimicrobial Chemotherapy, 74(10), 3028-3035. Available at: [Link]
-
Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 367-374. Available at: [Link]
-
Chen, X., et al. (2023). Biotransformation kinetics and pathways of typical synthetic progestins in soil microcosms. Journal of Hazardous Materials, 445, 130559. Available at: [Link]
-
Hilli, J., et al. (2015). Effect of the ethinylestradiol/levonorgestrel combined oral contraceptive on the activity of cytochrome P4503A in obese women. British Journal of Clinical Pharmacology, 80(4), 775-783. Available at: [Link]
-
Cicali, E. J., et al. (2021). Comparison of contraceptive failures associated with CYP3A4-inducing drug-drug interactions by route of hormonal contraceptive in an adverse event reporting system. Pharmacoepidemiology and Drug Safety, 30(5), 633-638. Available at: [Link]
-
Niemi, M., et al. (2003). The effect of ethinyloestradiol and levonorgestrel on the CYP2C19-mediated metabolism of omeprazole in healthy female subjects. British Journal of Clinical Pharmacology, 55(1), 75-81. Available at: [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Available at: [Link]
-
Wegler, C., et al. (2023). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450 activities. Drug Metabolism and Disposition, 51(6), 724-733. Available at: [Link]
-
Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics, 49(2), 119-135. Available at: [Link]
-
Foster, J. A., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124-136. Available at: [Link]
-
Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96. Available at: [Link]
-
Hallifax, D., & Houston, J. B. (2010). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 40(12), 856-868. Available at: [Link]
-
Edelman, A. B., et al. (2010). Metabolism and pharacokinetics of contaceptive steroids in obese women: a review. Contraception, 82(4), 314-323. Available at: [Link]
-
Madgula, V. L. N., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Vitro Drug Metabolism and Transporter Studies, 1-22. Available at: [Link]
-
Paine, M. J., & McKillop, D. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]
-
Kumar, S., & S, S. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. Available at: [Link]
-
Wang, Q., et al. (2016). Effects of hormonal contraception on systemic metabolism: cross-sectional and longitudinal evidence. International Journal of Epidemiology, 45(5), 1505-1517. Available at: [Link]
-
Fotherby, K. (1995). Progestagen-only oral contraceptives: comparison of the metabolic effects of levonorgestrel and norethisterone. Contraception, 51(3), 131-135. Available at: [Link]
-
Regidor, P. A. (2023). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Gynecological Endocrinology, 39(1), 1-8. Available at: [Link]
-
Mills, T. M., et al. (1976). Metabolism of oral contraceptive drugs. The formation and disappearance of metabolites of norethindrone and mestranol after intravenous and oral administration. American Journal of Obstetrics and Gynecology, 126(8), 987-992. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting the oral bioavailability of 19-nortestosterone progestins in vivo from their metabolic stability in human liver microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of patient genetics on etonogestrel pharmacokinetics when combined with efavirenz or nevirapine ART - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Validating Norethindrone Impurity Methods Following ICH Q2(R1) Guidelines
This guide provides an in-depth, experience-driven approach to the validation of analytical methods for quantifying impurities in Norethindrone active pharmaceutical ingredients (APIs) and drug products. We will move beyond a simple checklist of the International Council for Harmonisation (ICH) Q2(R1) guidelines and delve into the causality behind experimental choices, ensuring the development of a robust, defensible, and scientifically sound impurity method. The protocols and data presented herein are illustrative, based on common High-Performance Liquid Chromatography (HPLC) techniques, and serve as a practical template for researchers and drug development professionals.
The Analytical Imperative: Why Impurity Profiling of Norethindrone Matters
Norethindrone, a synthetic progestin, is a cornerstone of hormonal contraceptives and therapies. The ICH mandates strict control over impurities in any API, as they can impact the safety and efficacy of the final drug product. Potential impurities in Norethindrone can arise from the manufacturing process, degradation, or interaction with excipients. A validated analytical method is not merely a regulatory requirement; it is the fundamental tool that ensures product quality and patient safety. It provides unequivocal proof that the method is fit for its intended purpose: to accurately and precisely quantify specified and unspecified impurities.
Our goal is to develop a stability-indicating HPLC method. This means the method must be able to separate and quantify the active ingredient from its degradation products and process-related impurities, proving that any decrease in the parent drug concentration is accurately reflected by a corresponding increase in degradation products.
A Holistic View of Validation: The Interconnectivity of ICH Q2(R1) Parameters
Before diving into individual protocols, it's crucial to understand that the ICH Q2(R1) validation parameters are not isolated exercises. They form a logical, self-validating system where the results of one parameter directly support the next. For instance, a method cannot be considered accurate if it is not precise, and it cannot be specific if linearity cannot be established for the target analytes.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
The Subject Method: A Representative HPLC Protocol
To provide context for our validation experiments, we will use the following hypothetical reversed-phase HPLC (RP-HPLC) method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 245 nm |
| Injection Vol. | 10 µL |
Experimental Protocols, Acceptance Criteria, and Data
Specificity: Proving the Method's Discriminatory Power
Objective: The primary goal of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components. For an impurity method, this means ensuring that each impurity peak is well-resolved from Norethindrone and any other potential components.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare the diluent (e.g., 50:50 Acetonitrile:Water) and inject it to ensure no interfering peaks at the retention times of interest.
-
Placebo: Prepare a solution containing all drug product excipients without the Norethindrone API.
-
Norethindrone API: Prepare a solution of the API at the target concentration.
-
Known Impurities: Prepare individual solutions of known Norethindrone impurities (e.g., Impurity A, Impurity B).
-
Spiked Solution: Prepare a solution of the Norethindrone API spiked with all known impurities at their specification level (e.g., 0.15%).
-
-
Forced Degradation (Stress Studies): This is the cornerstone of a stability-indicating method. Subject the Norethindrone API to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to UV/Vis light (per ICH Q1B guidelines) for 7 days.
-
Expert Insight: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive, the primary degradants might themselves degrade, complicating the impurity profile.
-
-
Analysis: Analyze all prepared solutions by HPLC. Use a Photodiode Array (PDA) detector to evaluate peak purity for both the API and all impurity peaks generated.
Acceptance Criteria:
-
Resolution: The resolution between Norethindrone and the closest eluting impurity peak must be > 2.0.
-
Peak Purity: The peak purity index for Norethindrone and all detected impurity peaks in the stressed samples should pass the detector software's threshold (e.g., > 990), indicating no significant co-eluting peaks.
Linearity: Establishing a Proportional Response
Objective: To demonstrate that the method's response is directly proportional to the concentration of the impurity over a specified range.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of each known impurity in the diluent.
-
Prepare Calibration Standards: From the stock solution, prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.225%).
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration for each impurity. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria & Data:
-
Correlation Coefficient (R²): ≥ 0.995
| Impurity | R² | Slope | Y-Intercept |
| Impurity A | 0.9992 | 15890 | 105 |
| Impurity B | 0.9995 | 17234 | 88 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of an impurity that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Signal-to-Noise (S/N): Inject a series of solutions with decreasing concentrations of each impurity.
-
Measure Noise: Determine the background noise of the chromatogram in a region close to the retention time of the impurity peak.
-
Calculate S/N: The instrument software typically calculates the S/N ratio.
-
Identify LOD & LOQ:
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
-
Acceptance Criteria & Data:
-
The LOQ must be at or below the reporting threshold for impurities (typically 0.05%).
-
The precision (%RSD) of six replicate injections at the LOQ concentration should be ≤ 10%.
| Parameter | Impurity A | Impurity B |
| LOD (µg/mL) | 0.015 | 0.012 |
| LOQ (µg/mL) | 0.050 | 0.040 |
| S/N at LOQ | 10.5 | 11.2 |
| Precision at LOQ (%RSD) | 6.8% | 5.9% |
Accuracy: Measuring Closeness to the True Value
Objective: To demonstrate the agreement between the value found and the true value. For impurity methods, this is typically assessed by a recovery study on a spiked drug product placebo.
Experimental Protocol:
-
Prepare Spiked Samples: Spike the drug product placebo with known amounts of each impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three independent samples at each level.
-
Analysis: Analyze the spiked samples and quantify the amount of each impurity recovered.
-
Calculate Recovery: % Recovery = (Amount Found / Amount Added) * 100
Acceptance Criteria & Data:
-
The mean percent recovery should be within 80.0% to 120.0% for each impurity at each level.
| Spiked Level | Impurity A (% Recovery) | Impurity B (% Recovery) |
| LOQ | 93.5% | 95.2% |
| 100% | 99.1% | 101.3% |
| 150% | 102.4% | 103.1% |
Precision: Gauging Method Consistency
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent test samples of Norethindrone API spiked with impurities at the 100% specification level.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the content of each impurity.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments using an appropriate statistical test (e.g., F-test) and calculate the overall %RSD for all 12 samples.
-
Acceptance Criteria & Data:
-
The %RSD for the content of each impurity should not be more than 10.0%.
| Precision Level | Impurity A (%RSD) | Impurity B (%RSD) |
| Repeatability (n=6) | 1.8% | 1.5% |
| Intermediate (n=12 overall) | 2.5% | 2.1% |
Robustness: Assessing Reliability Under Variation
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH or Composition (e.g., ± 2% organic)
-
-
Analysis: Prepare a single solution (e.g., a system suitability or spiked sample) and analyze it under each of the modified conditions.
-
Evaluate Impact: Assess the impact on key system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.
Caption: Experimental workflow for assessing method robustness.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution > 2.0) must pass under all varied conditions.
-
The change in impurity quantification should not be statistically significant.
Conclusion: From Validation Data to a Defensible Method
Successfully completing these validation exercises provides a comprehensive data package that demonstrates the Norethindrone impurity method is specific, sensitive, linear, accurate, precise, and robust. This rigorous, evidence-based approach ensures the method is fit for its intended use in a regulated environment. By understanding the "why" behind each validation parameter and its connection to the others, scientists can proactively design robust analytical methods that stand up to scientific and regulatory scrutiny, ultimately safeguarding the quality of the final drug product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). [Link]
A Comparative Guide to the Biological Potency Assessment of Norethindrone Synthesis Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic progestins, norethindrone stands as a cornerstone of hormonal therapeutics, widely utilized in contraception and for the management of various gynecological disorders.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities arising from the synthesis process, even in trace amounts, have the potential to alter the biological activity of the final drug product, introducing unintended hormonal effects.[3] This guide provides a comprehensive comparison of methodologies for assessing the biological potency of norethindrone and its synthesis impurities, offering a framework for researchers and drug development professionals to ensure product quality and regulatory compliance.
The Significance of Impurity Profiling in Synthetic Steroids
Norethindrone, a 19-nortestosterone derivative, exerts its primary progestational effects through interaction with the progesterone receptor (PR).[] However, its structural similarity to other steroid hormones means it can also exhibit weak androgenic and estrogenic activity.[] Synthesis impurities, which can be starting materials, intermediates, by-products, or degradation products, may possess their own distinct hormonal activity profiles.[3] Therefore, a thorough biological characterization of these impurities is not merely a quality control measure but a critical step in understanding the overall pharmacological and toxicological profile of the drug substance.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B) for the identification, reporting, and qualification of impurities in new drug substances and products.[1][5][6][7][8] When an impurity exceeds a specified threshold, a toxicological assessment is required, which for hormonal drugs, necessitates an evaluation of its biological potency.
Comparative Analysis of Biological Potency Assessment Methods
A multi-tiered approach, combining in vitro and in vivo methods, is essential for a comprehensive assessment of the hormonal activity of norethindrone and its impurities. This approach aligns with the tiered testing strategies recommended by organizations like the Organisation for Economic Co-operation and Development (OECD) for evaluating endocrine-disrupting chemicals.[9]
Tier 1: In Vitro Assays - The First Line of Screening
In vitro assays offer a rapid and cost-effective means to screen for potential hormonal activity and elucidate the mechanism of action. They are crucial for prioritizing impurities that may require further in vivo investigation.
1. Receptor Binding Assays:
These assays directly measure the affinity of a compound for a specific steroid hormone receptor (e.g., progesterone, androgen, estrogen receptors). Competitive binding assays, often utilizing fluorescence polarization or radiolabeled ligands, are common.[] A higher binding affinity suggests a greater potential for biological activity.
2. Reporter Gene Assays:
Cell-based reporter gene assays provide a functional readout of receptor activation.[10][11] These assays utilize cell lines engineered to express a specific hormone receptor and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. An increase in reporter gene expression upon exposure to a test compound indicates agonistic activity, while a decrease in the presence of a known agonist suggests antagonistic activity. The PR CALUX® assay is a well-established example for assessing progestogenic activity.[12]
Experimental Workflow: In Vitro Potency Assessment
Caption: Workflow for in vitro biological potency assessment.
Tier 2: In Vivo Assays - Confirming Biological Activity
While in vitro assays are excellent for screening, in vivo studies are necessary to understand the integrated physiological response to a compound, including its metabolism and effects on target organs.
1. Uterotrophic Assay (Estrogenic Activity):
This classic in vivo assay, standardized by the OECD (TG 440), assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[3][13][14][15][16] An increase in uterine weight indicates an estrogenic effect.
2. Hershberger Assay (Androgenic and Anti-Androgenic Activity):
The Hershberger bioassay (OECD TG 441) is the "gold standard" for evaluating androgenic and anti-androgenic activity in vivo.[17] It measures changes in the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) in castrated male rats. An increase in tissue weight suggests androgenic activity, while a decrease in the presence of a known androgen indicates anti-androgenic activity.
Biological Potency Profile of Norethindrone and Potential Impurities
The following table summarizes the expected hormonal activities of norethindrone and some of its potential synthesis impurities. The potencies are presented relative to norethindrone, where available. For impurities without direct experimental data, the potential activity is inferred based on structure-activity relationships of related 19-nortestosterone derivatives.
| Compound | Progestogenic Activity (Relative to Norethindrone) | Androgenic Activity (Relative to Norethindrone) | Estrogenic Activity |
| Norethindrone | 1.0 | 1.0 | Weak |
| Norethindrone Acetate | Prodrug, converted to Norethindrone in vivo | Similar to Norethindrone | Weak, can be metabolized to ethinylestradiol[16] |
| Ethisterone | Weaker than Norethindrone | Weaker than Norethindrone | Generally considered non-estrogenic in humans[6] |
| 19-Norprogesterone | Potent progestin | Weak androgen | Low |
| 5α-Dihydronorethindrone | May act as a progesterone antagonist | Reduced compared to Norethindrone | Low |
| 6-Hydroxy Norethindrone | Likely reduced progestogenic activity | Likely reduced androgenic activity | Unknown |
Note: The biological activities of impurities can vary significantly and should be confirmed through empirical testing.
Detailed Experimental Protocols
Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)
Objective: To determine the relative binding affinity of test compounds to the progesterone receptor.
Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently-labeled progesterone tracer
-
Assay buffer
-
Test compounds (Norethindrone and impurities) dissolved in DMSO
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a dilution series of the test compounds and the reference standard (unlabeled progesterone) in assay buffer.
-
In a microplate, add the PR-LBD and the fluorescent tracer to each well.
-
Add the diluted test compounds or reference standard to the appropriate wells. Include control wells with only PR-LBD and tracer (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition of tracer binding for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of tracer binding) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PR-CALUX® Reporter Gene Assay
Objective: To measure the progestogenic activity of test compounds by quantifying the activation of the progesterone receptor.
Materials:
-
PR-CALUX® cells (human U2OS cells stably transfected with the human PR and a luciferase reporter gene)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the PR-CALUX® cells in a 96-well plate and allow them to attach overnight.
-
Prepare a dilution series of the test compounds and a reference agonist (e.g., progesterone) in cell culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the test compounds or reference agonist. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximum response) by plotting the fold induction against the log of the compound concentration.
Signaling Pathway of Progesterone Receptor Activation
Caption: Progesterone receptor signaling pathway.
Conclusion
The biological potency assessment of norethindrone synthesis impurities is a critical component of drug development and quality control. A comprehensive evaluation requires a combination of in vitro and in vivo assays to characterize the progestogenic, androgenic, and estrogenic activities of these compounds. By employing a tiered approach, from rapid in vitro screening to confirmatory in vivo studies, researchers can effectively identify and manage the risks associated with hormonally active impurities, ensuring the safety and efficacy of norethindrone-containing pharmaceuticals. This guide provides a framework for designing and implementing such a testing strategy, grounded in established scientific principles and regulatory expectations.
References
- Ashby, J., et al. (2000). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Environmental Health Perspectives, 108(6), 507-515.
- Owens, W., et al. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 114(8), 1259-1265.
- MDPI. (2021). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International Journal of Molecular Sciences, 22(4), 1686.
- National Institutes of Health. (2017).
-
National Toxicology Program. (2009). OECD Test Guideline 441: Hershberger Bioassay in Rats. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Pharmatest Services. (n.d.). Hershberger bioassay. Available at: [Link]
- Environmental Protection Agency. (2011). Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING PROGRAM.
-
International Council for Harmonisation. (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]
-
U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]
-
Scribd. (n.d.). Impurity Guidelines for Pharma Experts. Available at: [Link]
-
Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. Available at: [Link]
-
Pharmatest Services. (n.d.). Uterotrophic bioassay. Available at: [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
- Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 111(12), 1550-1558.
- Uniyal, S., et al. (1977). Interaction of progestins with steroid receptors in human uterus. Journal of Steroid Biochemistry, 8(11), 1183-1188.
- ResearchGate. (2005).
- Scilit. (1960). Inherent Estrogenicity of Norethindrone and Norethynodrel: Comparison with Other Synthetic Progestins and Progesterone 1.
- National Toxicology Program. (2007). 440 | OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
- Jattardi, B. J., et al. (2010). Relative progestational and androgenic activity of four progestins used for male hormonal contraception assessed in vitro in relation to their ability to suppress LH secretion in the castrate male rat. Molecular and Cellular Endocrinology, 328(1-2), 16-21.
- Phillips, A., et al. (1987). A comparison of the potencies and activities of progestogens used in contraceptives. Contraception, 36(2), 181-192.
- Singh, S., et al. (2023). In vitro chemo-preventive efficacy of synthetic progestin Norethindrone in human epithelial ovarian cancer. Molecular Biology Reports, 50(8), 6649-6660.
- Bracken, W. M., et al. (2006). Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. Toxicology and Applied Pharmacology, 210(3), 193-202.
-
Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Available at: [Link]
-
BioDetection Systems. (n.d.). CALUX bioassays. Available at: [Link]
- National Center for Biotechnology Inform
- ResearchGate. (n.d.). Relative potency of common progestins. Norethindrone = 1.
- MedCrave eBooks. (2017).
- NordiQC. (2024). Progesterone receptor (PR).
- ResearchGate. (n.d.). Relative potency of commonly available progestins. Norethindrone = 1.
- Goldzieher, J. W., et al. (1995). Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol. Obstetrics and Gynecology, 85(1), 31-36.
- National Institutes of Health. (2005).
- Bovee, T. F., et al. (2014). Development of a panel of high-throughput reporter-gene assays to detect genotoxicity and oxidative stress. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 760, 21-31.
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Available at: [Link]
- National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
- Venkateswarlu, P., et al. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-150.
- National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
-
BioDetection Systems. (n.d.). PR CALUX®. Available at: [Link]
- OECD. (1995). Test No. 421: Reproduction/Developmental Toxicity Screening Test.
- ScienceDirect. (2011). OECD guidelines and validated methods for in vivo testing of reproductive toxicity.
- SafeCREW. (2024). D1.3 Test protocol for effect-based in-vitro toxicity assessment of disinfection by products.
-
Pharmaffiliates. (n.d.). Norethisterone Acetate-impurities. Available at: [Link]
Sources
- 1. Norethindrone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Application of (quantitative) structure-activity relationships to progestagens: from serendipity to structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethisterone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. medcraveebooks.com [medcraveebooks.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Competitive progesterone antagonists: receptor binding and biologic activity of testosterone and 19-nortestosterone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
A Senior Application Scientist's Guide to Analytical Methodologies for Norethindrone Ether: A Comparative Analysis of Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the meticulous quantification of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for norethindrone ether, a known impurity and related substance of the synthetic progestin, norethindrone. We will delve into the critical performance characteristics of linearity, accuracy, and precision, offering supporting experimental data and field-proven insights to inform your selection of the most appropriate analytical technique.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1] For impurity testing, this means the method must be able to reliably detect and quantify the impurity at specified levels. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a comparative framework grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1]
Understanding the Analyte: Norethindrone Enol Ether
Norethindrone enol ether is a known impurity associated with norethindrone, often designated as Impurity-B in stability and related substance testing.[2][3] Its presence and concentration must be carefully monitored to ensure the purity and stability of norethindrone drug substances and products. The selection of an appropriate analytical method is therefore critical for the accurate assessment of this impurity.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC for the analysis of norethindrone enol ether depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Norethindrone Ether | Well-suited for the analysis of non-volatile and thermally labile compounds like steroids and their impurities without derivatization. | Typically requires derivatization to increase the volatility and thermal stability of steroids for analysis. |
| Typical Detector | UV-Visible/Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sensitivity | Generally offers good sensitivity, particularly with MS detectors. | Can offer very high sensitivity, especially with an Electron Capture Detector (ECD) or MS. |
| Sample Preparation | Often involves simple dissolution and filtration. | May require more complex sample preparation, including derivatization steps. |
In-Depth Analysis of HPLC Methods for Norethindrone Enol Ether
Reverse-phase HPLC with UV or DAD detection is a widely employed and robust technique for the analysis of norethindrone and its related substances, including the enol ether impurity.
Performance Characteristics of a Validated RP-HPLC-DAD Method
A stability-indicating RP-HPLC-DAD method has been developed and validated for the determination of norethindrone and its impurities, including norethindrone enol ether (Imp-B).[2] The performance of this method is summarized below:
| Validation Parameter | Norethindrone Enol Ether (Imp-B) |
| Linearity Range | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | > 0.99[2] |
| Limit of Detection (LOD) | 0.01%[2] |
| Limit of Quantification (LOQ) | 0.02%[2] |
| Accuracy (% Recovery) | Within 90-110% |
| Precision (%RSD) | < 10% for impurities[2] |
Expertise & Experience in Method Development: The choice of a gradient elution in the HPLC method is crucial for resolving the main API peak from its various impurities, which may have a wide range of polarities.[2] The use of a Diode Array Detector (DAD) provides the advantage of spectral analysis, which can aid in peak identification and purity assessment. Forced degradation studies are an essential part of validating a stability-indicating method, as they demonstrate that the method can separate the analyte from its degradation products.[4][5]
Experimental Protocol: RP-HPLC-DAD for Norethindrone Enol Ether
The following is a representative protocol based on published methods for the analysis of norethindrone and its related substances.[2]
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm), 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is employed to ensure the separation of all impurities. A typical gradient might run over 55 minutes.[2]
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm for Norethindrone Enol Ether (Imp-B)[2]
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of norethindrone and its impurities (including norethindrone enol ether) in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the norethindrone drug substance or a crushed tablet sample in the diluent to a specified concentration.
3. System Suitability:
-
Before sample analysis, inject a system suitability solution containing norethindrone and its impurities to ensure the chromatographic system is performing adequately. Key parameters include resolution between peaks, theoretical plates, and tailing factor.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the norethindrone enol ether peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Quantify the amount of norethindrone enol ether in the sample using the peak area and the concentration of the standard.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of norethindrone enol ether.
Discussion on Gas Chromatography (GC) Methods
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For steroids like norethindrone and its ether impurity, which have low volatility, derivatization is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[7]
Causality Behind Derivatization: Derivatization in GC serves two primary purposes: it increases the volatility of the analyte, allowing it to be vaporized without decomposition in the heated injector, and it can improve the chromatographic properties and detection sensitivity of the analyte. Common derivatization reagents for steroids form silyl ethers or other volatile derivatives.[7]
While GC-MS can offer high sensitivity and specificity, the additional sample preparation step of derivatization can introduce variability and increase the overall analysis time, making it less ideal for high-throughput quality control environments compared to a direct HPLC method.[8]
Potential GC-MS Protocol Outline
A hypothetical GC-MS method for norethindrone enol ether would involve the following steps:
-
Extraction: Extraction of the analyte from the sample matrix.
-
Derivatization: Reaction of the extracted analyte with a silylating agent to form a volatile derivative.
-
GC Separation: Injection of the derivatized sample onto a GC column for separation.
-
MS Detection: Detection and quantification of the derivatized analyte using a mass spectrometer.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for the analysis of steroid ethers.
Conclusion and Recommendations
For the routine quality control analysis of norethindrone enol ether as an impurity in norethindrone drug substances and products, a validated RP-HPLC-DAD method is the recommended approach . This method offers a balance of specificity, sensitivity, and robustness without the need for complex and time-consuming derivatization steps. The linearity, accuracy, and precision of published HPLC methods demonstrate their suitability for this intended purpose.
While GC-MS can be a highly sensitive and specific technique, its application for this particular analysis is likely more suited for research, structural elucidation, or specialized investigations where the additional sample preparation is justified. The requirement for derivatization makes it less practical for routine high-throughput analysis in a quality control setting.
Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including regulatory expectations, sample throughput needs, and the available instrumentation and expertise.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 145, 435-445. [Link]
-
Azeez, R., Bairagi, V. A., & Azeez, Z. (2020). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5047. [Link]
-
Krishna, P. M., Rao, B. T., & Venkateswarlu, P. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. International Journal of ChemTech Research, 3(1), 143-148. [Link]
-
Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 1-11. [Link]
-
ResearchGate. (2025). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. [Link]
-
Semantic Scholar. (2003). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. [Link]
-
Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica, 13(5), 1-11. [Link]
-
Auchus, R. J., & Rainey, W. E. (2014). Steroid profiling by gas chromatography–mass spectrometry and high performance liquid chromatography–mass spectrometry for adrenal diseases. The Journal of steroid biochemistry and molecular biology, 143, 53-60. [Link]
-
Leinonen, A., Kuuranne, T., & Kostiainen, R. (2002). Liquid chromatography/mass spectrometry in anabolic steroid analysis-optimization and comparison of three ionization techniques: electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization. Journal of mass spectrometry, 37(7), 693-698. [Link]
-
Hata, K., & Firas, A. (2022). Rapidity and Precision of Steroid Hormone Measurement. Metabolites, 12(2), 165. [Link]
-
Klick, S., & Gstöttner, C. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical technology, 44(10), 34-41. [Link]
-
Li, M., Ma, L., Li, Y., & Li, X. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clinica Chimica Acta, 574, 120610. [Link]
-
Wang, Y., Zhang, Y., & Li, Y. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods. [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Locci, E., & Deidda, F. (2025). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. Metabolites, 15(5), 633. [Link]
-
ResearchGate. (n.d.). GC-MS information for quantitative analysis of the steroids studied (Cont'd). [Link]
-
Restek. (2020, October 26). Rapid Analysis of Steroid Hormones by GC/MS. [Link]
-
SCIEX. (n.d.). Quantitative and qualitative analysis of steroids by high-resolution mass spectrometry. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. longdom.org [longdom.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 7. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
A Senior Application Scientist's Guide to the Inter-laboratory Comparison of Norethindrone Analytical Techniques
Introduction
Norethindrone (also known as norethisterone) is a potent synthetic progestin, a cornerstone in contraception and hormone replacement therapy.[1][2] Its therapeutic efficacy is intrinsically linked to its dosage, which is often low, necessitating highly accurate, precise, and reliable analytical methods for its quantification.[3] Whether for quality control (QC) in pharmaceutical manufacturing, pharmacokinetic (PK) studies in drug development, or clinical monitoring, the choice of analytical technique is a critical decision that dictates the quality and reliability of the resulting data.
This guide provides an in-depth comparison of the principal analytical techniques used for norethindrone quantification. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, from sample preparation to detection, providing field-proven insights for researchers, scientists, and drug development professionals. We will dissect the methodologies of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, grounding our discussion in established protocols and validation standards.
Chapter 1: Physicochemical Properties of Norethindrone
A foundational understanding of norethindrone's chemical and physical properties is essential for developing and troubleshooting any analytical method. These properties govern its solubility, chromatographic behavior, and response to different detection techniques.
Norethindrone (C₂₀H₂₆O₂) is a 19-nortestosterone derivative with a molecular weight of approximately 298.43 g/mol .[1][4] It presents as a white, odorless, crystalline powder.[2][4] Its structure features a 3-oxo-Δ⁴ steroid backbone, a 17β-hydroxy group, and a 17α-ethynyl group.[4] This ethynyl group is particularly relevant for certain quantification methods.[5] The molecule is lipophilic, with a LogP of ~2.97, and is practically insoluble in water but soluble in organic solvents like chloroform and alcohol.[4][6][7] This solubility profile is a key consideration for choosing solvents in sample extraction and mobile phases in chromatography.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₂ | [1][4] |
| Molecular Weight | ~298.43 g/mol | [4][8] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 202-208 °C | [4] |
| Water Solubility | 7.043 mg/L (25 °C) | [6] |
| LogP | 2.97 | [4] |
Chapter 2: Chromatographic Techniques
Chromatographic methods provide the high specificity required to separate norethindrone from its impurities, degradation products, or endogenous matrix components before quantification.
High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)
Expertise & Experience: HPLC-UV is the workhorse for routine quality control of norethindrone in pharmaceutical formulations. Its robustness, cost-effectiveness, and simplicity make it ideal for assay and purity testing. The key to a successful HPLC method is achieving adequate resolution between the analyte and any potential interferents. For norethindrone, its conjugated ketone chromophore provides strong UV absorbance around 240-245 nm, allowing for sensitive detection.[3][9]
Trustworthiness: A validated HPLC method is a self-validating system. System suitability tests (e.g., replicate injections to check precision, tailing factor) performed before each run ensure the chromatographic system is performing as expected.[10] Method validation according to International Council for Harmonisation (ICH) guidelines confirms the method's linearity, accuracy, precision, specificity, and robustness.[9][11]
This protocol is a representative example for the assay of 0.35 mg norethindrone tablets.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and deionized water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 4-6 minutes).
-
Standard Solution (12.5 µg/mL): Accurately weigh ~12.5 mg of USP Norethindrone Reference Standard (RS) into a 100-mL volumetric flask. Dissolve in the mobile phase, sonicate if necessary, and dilute to volume. Further dilute 10.0 mL of this stock solution to 100.0 mL with the mobile phase.
-
Sample Solution (12.5 µg/mL): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 0.35 mg of norethindrone into a suitable volumetric flask (e.g., 25 mL). Add ~70% of the flask volume with the mobile phase, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and dilute to volume. Centrifuge or filter through a 0.45 µm filter to remove excipients.
-
-
Chromatographic Conditions:
-
Analysis:
-
Perform five replicate injections of the Standard Solution to establish system suitability (%RSD ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
Calculate the amount of norethindrone in the tablets by comparing the peak area of the sample to the peak area of the standard.
-
Caption: HPLC-UV workflow for norethindrone tablet analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: For bioanalytical applications, such as measuring norethindrone in human plasma, LC-MS/MS is the undisputed gold standard due to its exceptional sensitivity and selectivity.[12] Norethindrone concentrations in plasma are typically in the pg/mL to low ng/mL range, far below the detection limits of UV-based methods.[13] A significant challenge with norethindrone is its lack of easily ionizable functional groups, leading to poor sensitivity in the mass spectrometer.[14] To overcome this, chemical derivatization is often employed. Reagents like hydroxylamine or dansyl chloride are used to introduce a readily ionizable moiety to the molecule, dramatically enhancing the signal.[13][14]
Trustworthiness: The trustworthiness of an LC-MS/MS method hinges on rigorous validation, with a particular focus on matrix effects .[15][16] Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., phospholipids) suppress or enhance the ionization of the analyte, leading to inaccurate results.[15][17] This is assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[16] The use of a stable isotope-labeled internal standard (e.g., Norethindrone-d6) is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in extraction recovery and ionization efficiency.[18]
This protocol is a representative example for quantifying norethindrone in human plasma with a Lower Limit of Quantification (LLOQ) in the pg/mL range.
-
Sample Preparation & Extraction:
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 96-well plate.
-
Add 25 µL of the internal standard (IS) working solution (e.g., Norethindrone-d6 in methanol).
-
Liquid-Liquid Extraction (LLE): Add 500 µL of an organic extraction solvent (e.g., n-butyl chloride or methyl tert-butyl ether).[13]
-
Mix/vortex for 5 minutes, then centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
-
Derivatization (Hydroxylamine Method): [14]
-
To the dried extract, add 50 µL of a derivatization reagent solution (e.g., hydroxylamine in a suitable buffer).
-
Seal the plate and incubate at 60 °C for 30 minutes to form the oxime derivative.
-
After incubation, cool the plate and add 50 µL of mobile phase A to reconstitute the sample.
-
-
Chromatographic and MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Column: UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[14]
-
Mobile Phase: A gradient elution is typically used. For example:
-
A: 0.1% Acetic Acid in Water:Acetonitrile (65:35 v/v).[14]
-
B: Acetonitrile.
-
-
Flow Rate: 0.5 - 0.7 mL/min.
-
MS Detection: Operated in positive ion mode using Multiple Reaction Monitoring (MRM).
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of norethindrone in the unknown samples from the calibration curve.
-
Caption: LC-MS/MS workflow for norethindrone bioanalysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying steroids and their metabolites, particularly in urine for doping control or metabolic studies.[19][20] Like LC-MS/MS, it offers high sensitivity and specificity. However, norethindrone is not sufficiently volatile for direct GC analysis. Therefore, a two-step derivatization process is typically required: first, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites back to their free form, followed by chemical derivatization (e.g., silylation with MSTFA) to increase volatility and improve chromatographic properties.[21]
Trustworthiness: The multi-step sample preparation is a potential source of variability. The efficiency of the enzymatic hydrolysis and the derivatization reaction must be consistent and optimized. The use of an appropriate internal standard is crucial for reliable quantification. While highly effective, the complexity and longer sample preparation times mean that LC-MS/MS has largely superseded GC-MS for high-throughput quantitative bioanalysis of norethindrone.
Caption: GC-MS workflow for norethindrone metabolite analysis.
Chapter 3: Ligand Binding Assays
Ligand binding assays, such as radioimmunoassays (RIA) and enzyme immunoassays (EIA), were historically the primary methods for quantifying low concentrations of steroids in biological fluids before the widespread adoption of LC-MS/MS.
Expertise & Experience: These methods rely on the highly specific binding between an antibody and the antigen (norethindrone). In a competitive immunoassay, a labeled form of norethindrone (either with a radioisotope for RIA or an enzyme for EIA) competes with the unlabeled norethindrone in the sample for a limited number of antibody binding sites.[22][23] The amount of bound labeled antigen is inversely proportional to the amount of unlabeled antigen in the sample. These assays can be remarkably sensitive, with detection limits in the low picogram range.[22]
Trustworthiness: The primary limitation of immunoassays is potential cross-reactivity. The antibodies may bind not only to the parent norethindrone but also to its structurally similar metabolites.[23] This can lead to an overestimation of the true parent drug concentration. While a high correlation with chromatographic methods has been shown, this lack of absolute specificity is a significant drawback compared to mass spectrometry-based methods.[22] Each new batch of antibody must be thoroughly characterized for its binding affinity and cross-reactivity profile.
This protocol outlines the general steps for a competitive EIA.
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a norethindrone-specific antibody. Incubate and then wash to remove unbound antibody.
-
Competitive Binding: Add standards, QCs, or unknown samples (e.g., plasma or saliva extracts) to the wells, followed immediately by the addition of a known amount of enzyme-labeled norethindrone (e.g., conjugated to horseradish peroxidase).[22]
-
Incubation: Incubate the plate to allow the labeled and unlabeled norethindrone to compete for binding to the antibody-coated surface.
-
Washing: Wash the plate thoroughly to remove all unbound materials.
-
Substrate Addition: Add a chromogenic substrate (e.g., o-phenylenediamine/hydrogen peroxide) that reacts with the enzyme to produce a colored product.[22]
-
Detection: Stop the reaction after a set time and measure the absorbance of the colored product using a microplate reader. The color intensity is inversely proportional to the norethindrone concentration in the sample.
-
Calculation: Calculate the concentrations of the unknown samples using a standard curve generated from the absorbance readings of the calibrators.
Caption: Competitive enzyme immunoassay (EIA) workflow.
Chapter 4: Inter-Laboratory Comparison Summary
The selection of an analytical method is a multi-faceted decision that must balance the required performance characteristics with practical considerations like sample throughput, cost, and the specific question being asked.
| Parameter | HPLC-UV/DAD | LC-MS/MS | GC-MS | Immunoassay (EIA/RIA) |
| Primary Application | QC of Formulations, Purity | Pharmacokinetics, Bioequivalence | Metabolite Identification | Screening, High-Throughput PK |
| Typical Matrix | Drug Product, API | Plasma, Serum, Tissues | Urine, Blood | Plasma, Saliva, Urine |
| Sensitivity (LLOQ) | µg/mL range[3] | Low pg/mL to ng/mL range[13][14] | pg/mL range | Low pg/mL range[22][23] |
| Specificity/Selectivity | Good (Chromatographic) | Excellent (Mass-based) | Excellent (Mass-based) | Moderate (Cross-reactivity risk)[23] |
| Sample Preparation | Simple (Dissolution, filtration) | Moderate-Complex (LLE/SPE, Derivatization) | Complex (Hydrolysis, Extraction, Derivatization) | Moderate (Extraction may be needed) |
| Throughput | High | High (with automation) | Low | Very High |
| Cost per Sample | Low | High | Medium-High | Low-Medium |
| Key Advantage | Robust, simple, low cost | "Gold Standard" sensitivity & specificity | Excellent for metabolite structure | High throughput, sensitive |
| Key Limitation | Insufficient sensitivity for bioanalysis | Matrix effects, cost | Complex sample prep, lower throughput | Potential for cross-reactivity |
Expert Recommendations
-
For routine Quality Control (Assay, Uniformity, Dissolution) of Norethindrone tablets: HPLC-UV is the most appropriate and cost-effective choice. It is robust, reliable, and provides the necessary performance as stipulated by pharmacopeias like the USP.[24][25]
-
For regulated clinical pharmacokinetic or bioequivalence studies: LC-MS/MS is mandatory. Its unparalleled sensitivity and specificity are required to accurately measure the low concentrations of norethindrone in biological matrices and to distinguish it from metabolites. The use of a stable isotope-labeled internal standard is critical for ensuring data integrity.
-
For metabolic profiling and identification of novel metabolites: GC-MS or high-resolution LC-MS (e.g., LC-QTOF) are the preferred tools. They provide the structural information needed to characterize metabolic pathways.
-
For large-scale screening studies or when sample volume is extremely limited (e.g., saliva): Immunoassays can be a viable option. However, the method must be thoroughly validated for cross-reactivity, and results should ideally be confirmed by an orthogonal method like LC-MS/MS, especially for pivotal studies.[22]
Conclusion
The analytical landscape for norethindrone is well-established, with a range of mature and powerful techniques available to the modern scientist. The choice is not about which method is universally "best," but which is the most fit-for-purpose. HPLC-UV provides the robust simplicity needed for pharmaceutical quality control, while immunoassays offer high-throughput screening capabilities. For the definitive, high-sensitivity quantification required in modern drug development and bioanalysis, a well-validated LC-MS/MS method is the unequivocal choice, providing the highest degree of confidence in the analytical data. The principles of thorough validation, especially the mitigation of matrix effects and the correct use of internal standards, remain paramount across all techniques to ensure data is not just generated, but is accurate, reproducible, and trustworthy.
References
-
A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica. [Link]
-
A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. Zenodo. [Link]
-
RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. Indian Journal of Pharmaceutical Sciences. [Link]
-
Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. [Link]
-
A sensitive solid phase enzymeimmunoassay for norethisterone (norethindrone) in saliva and plasma. PubMed. [Link]
-
RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. ResearchGate. [Link]
-
Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity. PubMed. [Link]
-
A radioimmunoassay for norethindrone (NET): measurement of serum NET concentrations following ingestion of NET-containing oral contraceptive steroids. PubMed. [Link]
-
A rapid and sensitive radioimmunoassay for norethisterone. PubMed. [Link]
-
USP Monographs: Norethindrone Tablets. uspbpep.com. [Link]
-
Radioimmunoassay of Norethindrone : Serum Levels of Norethindrone in Lactating Women After Insertion of a Single Silastic Implant Releasing Norethindrone Acetate. PubMed. [Link]
-
Norethindrone. PubChem. [Link]
-
Norethindrone (Norethisterone). PubChem. [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. R Discovery. [Link]
-
RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences. [Link]
-
CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. dspace.sunyconnect.suny.edu. [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. [Link]
-
An accurate Liquid chromatography with tandem mass spectrometry technique to quantify Norethindrone. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
USP Monographs: Norethindrone. USP-NF. [Link]
-
USP Monographs: Norethindrone Acetate. USP-NF. [Link]
-
VALIDATION OF LC-MS/MS METHOD FOR THE QUANTIFICATION OF NORETHINDRONE IN HUMAN PLASMA. PharmacologyOnLine. [Link]
-
Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. ResearchGate. [Link]
-
Identification and measurement by gas chromatography-mass spectrometry of norethindrone and metabolites in human urine and blood. PubMed. [Link]
-
The Analysis of Human Urine Metabolites of the Contraceptive Drug Norethisterone by GC-MS. Journal of Instrumental Analysis. [Link]
-
PRODUCT MONOGRAPH Norethindrone Tablets, USP 0.35 mg. glenmarkpharma.ca. [Link]
-
Norethindrone Acetate Tablets Revision Bulletin. USP-NF. [Link]
-
Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION. ResearchGate. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. KBI Biopharma. [Link]
Sources
- 1. CAS 68-22-4: Norethindrone | CymitQuimica [cymitquimica.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Norethindrone | 68-22-4 [chemicalbook.com]
- 7. 19-Norethindrone acetate | 51-98-9 [chemicalbook.com]
- 8. Norethindrone (Norethisterone) | C20H26O2 | CID 40469488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijbpas.com [ijbpas.com]
- 13. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qps.com [qps.com]
- 15. eijppr.com [eijppr.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. Identification and measurement by gas chromatography-mass spectrometry of norethindrone and metabolites in human urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Analysis of Human Urine Metabolites of the Contraceptive Drug Norethisterone by GC-MS [cjcu.jlu.edu.cn]
- 21. ijpsonline.com [ijpsonline.com]
- 22. A sensitive solid phase enzymeimmunoassay for norethisterone (norethindrone) in saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A radioimmunoassay for norethindrone (NET): measurement of serum NET concentrations following ingestion of NET-containing oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. uspbpep.com [uspbpep.com]
- 25. uspnf.com [uspnf.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Norethindrone 3-Ethyl Ether in a Laboratory Setting
This document provides essential, step-by-step guidance for the proper and compliant disposal of Norethindrone 3-Ethyl Ether. As a potent synthetic progestin, this compound requires meticulous handling not only during its application in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical to ensure occupational safety, maintain regulatory compliance, and prevent environmental contamination.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound, like other synthetic hormones, is an active pharmaceutical ingredient (API) with significant biological activity at low concentrations. The primary risks associated with its improper disposal are twofold: occupational exposure to laboratory personnel and the contamination of aquatic ecosystems.[1][2]
Long-term or repeated occupational exposure to hormonal compounds, even at low levels, can lead to adverse health effects by disrupting the endocrine system.[3][4] Furthermore, the release of these substances into the environment is of serious concern, as they can impact aquatic life.[2][5] Safety Data Sheets (SDS) for structurally similar compounds, such as Norethindrone, classify them with significant health and environmental warnings.
Table 1: Hazard Profile of Norethindrone and Related Analogs
| Hazard Classification | Description | Primary Risk | Supporting Sources |
|---|---|---|---|
| Reproductive Toxicity | Category 1A/1B: May damage fertility or the unborn child. | Occupational Exposure | [5][6][7] |
| Carcinogenicity | Category 1B/2: Suspected of causing cancer. | Occupational Exposure | [5][6][7] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental Contamination | [5][8] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Occupational Exposure |[5] |
Regulatory Framework: Navigating Compliance
The disposal of pharmaceutical waste is governed by a multi-agency regulatory framework in the United States. For research laboratories, the key agencies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[9] A crucial regulation for laboratories is the 2019 ban on sewering (i.e., flushing down a sink or toilet) hazardous waste pharmaceuticals.[10][11] Due to its toxicological profile, this compound waste must be managed as a hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the risks of hazardous chemicals in the workplace and the protective measures required.[12][13] This includes proper handling and disposal procedures for potent compounds like synthetic hormones.[3]
-
Drug Enforcement Administration (DEA): While this compound is not typically a DEA-scheduled controlled substance, the DEA's "non-retrievable" standard for the destruction of controlled substances serves as a best-practice benchmark for ensuring that a potent API cannot be re-isolated and misused or contaminate the environment.[14][15][16]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines a self-validating system for the compliant disposal of this compound, from the point of generation to final destruction.
Experimental Protocol 1: Waste Segregation and Disposal
Objective: To safely collect, contain, and dispose of this compound waste in compliance with EPA and OSHA regulations.
Materials:
-
Designated, leak-proof, rigid hazardous waste container (Black)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat
Methodology:
-
Don Appropriate PPE: Before handling the compound or its waste, ensure proper PPE is worn to prevent dermal contact and eye exposure.[3]
-
Segregate at the Point of Generation: This is the most critical step. This compound waste, including pure compound, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and solutions, must be segregated immediately.[17]
-
Classify as Hazardous Pharmaceutical Waste: Based on its toxicological and ecotoxicological profile, all waste contaminated with this compound must be classified as RCRA hazardous pharmaceutical waste.[9]
-
Contain in Designated Receptacle: Place all generated waste directly into a designated black hazardous waste container.[1] This color coding is the industry standard for hazardous pharmaceutical waste and prevents accidental mixing with other waste streams.
-
Label the Container Correctly: The waste container must be labeled with a hazardous waste tag immediately upon the first item being placed inside. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound Waste"
-
Accumulation Start Date
-
Hazard Characteristics (e.g., Toxic, Environmental Hazard)
-
-
Store Waste Appropriately: The sealed container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator. Keep containers closed unless actively adding waste.
-
Arrange for Final Disposal: The final step is to transfer the waste to a licensed hazardous waste management partner for disposal.[19]
-
The required method of destruction is high-temperature incineration. [1] This is the only EPA and DEA-accepted method that reliably renders the compound non-retrievable and prevents its release into the environment.[15]
-
Your institution's Environmental Health & Safety (EHS) department will typically coordinate the pickup with a certified reverse distributor or waste hauler.[19]
-
-
Maintain Meticulous Records: Retain all documentation provided by the waste contractor, including the hazardous waste manifest and the final Certificate of Destruction.[20] This paperwork is your legal proof of a compliant "cradle-to-grave" disposal process.
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste at the point of generation.
Caption: Disposal Decision Workflow for this compound.
Spill Management and Decontamination
In the event of a small spill, immediate and proper cleanup is essential to minimize exposure.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles.
-
Contain the Spill: If the material is a solid, gently cover it with a damp paper towel to avoid generating dust.[21] If it is a liquid, absorb it with an inert material (e.g., chemical absorbent pads or vermiculite).
-
Clean the Area: Using a detergent solution and disposable towels, clean the spill area from the outside in.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, absorbent) are now considered hazardous pharmaceutical waste and must be placed in the designated black waste container.[21]
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.
By integrating these procedures into your laboratory's daily workflow, you build a robust system of safety and compliance, protecting yourself, your colleagues, and the environment from the potent effects of this compound.
References
-
Management of Hazardous Waste Pharmaceuticals . (n.d.). US Environmental Protection Agency. Retrieved from [Link][22]
-
Medical & Pharmaceutical Waste Disposal for Research Labs . (n.d.). Easy RX Cycle. Retrieved from [Link][19]
-
EPA Regulations for Healthcare & Pharmaceuticals . (n.d.). Stericycle. Retrieved from [Link][9]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . (n.d.). Waste360. Retrieved from [Link][23]
-
US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals . (2019, February 22). JD Supra. Retrieved from [Link][10]
-
DEA Pharmaceutical Disposal Regulations . (n.d.). Rx Destroyer. Retrieved from [Link][14]
-
Proper Disposal in Pharmaceutical Research is Extremely Important . (2023, June 22). Rx Destroyer. Retrieved from [Link][24]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet . (n.d.). US Environmental Protection Agency. Retrieved from [Link][11]
-
How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained . (n.d.). Easy RX Cycle. Retrieved from [Link][20]
-
Compliant Medical Waste Disposal for Labs & Research Facilities . (n.d.). Daniels Health. Retrieved from [Link][25]
-
Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance . (n.d.). MedPro Disposal. Retrieved from [Link][15]
-
How To Safely Dispose of Controlled Substances . (2024, January 25). Daniels Health. Retrieved from [Link][26]
-
Disposal of Controlled Substances . (2014, September 9). Federal Register. Retrieved from [Link][16]
-
Medication & Pharmaceutical Waste Disposal Explained . (n.d.). Stericycle. Retrieved from [Link][1]
-
Reducing Exposure to Airborne Hormones during Compounding . (2013, October 8). Sentry Air Systems, Inc. Retrieved from [Link][3]
-
Safety data sheet: Norethisterone . (2021, January 18). C.P.A. Chem Ltd. Retrieved from [Link][6]
-
Safety Data Sheet: femhrt . (2019, July 16). Allergan. Retrieved from [Link][4]
-
How to Properly Dispose of Pharmaceutical Waste in 6 Steps . (n.d.). US Bio-Clean. Retrieved from [Link][17]
-
Pharmaceutical Waste . (2019, April 2). California Department of Toxic Substances Control. Retrieved from [Link][2]
-
How to Dispose of Pharmaceutical Waste (expired pills) . (2015, September 9). MedPro Disposal. Retrieved from [Link][18]
-
Reproductive Hazards - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][12]
-
Controlling Occupational Exposure to Hazardous Drugs . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][13]
Sources
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 4. media.allergan.com [media.allergan.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 11. epa.gov [epa.gov]
- 12. Reproductive Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. medprodisposal.com [medprodisposal.com]
- 16. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 17. usbioclean.com [usbioclean.com]
- 18. medprodisposal.com [medprodisposal.com]
- 19. easyrxcycle.com [easyrxcycle.com]
- 20. easyrxcycle.com [easyrxcycle.com]
- 21. cdn.pfizer.com [cdn.pfizer.com]
- 22. epa.gov [epa.gov]
- 23. waste360.com [waste360.com]
- 24. rxdestroyer.com [rxdestroyer.com]
- 25. medicalwastedisposal.org [medicalwastedisposal.org]
- 26. danielshealth.com [danielshealth.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Norethindrone 3-Ethyl Ether
This guide provides an essential framework for the safe handling of Norethindrone 3-Ethyl Ether, a potent synthetic progestin. As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of the researchers and scientists who make discovery possible. This document is structured not as a rigid checklist, but as a dynamic operational plan rooted in the principles of risk mitigation and scientific causality. The procedures outlined herein are designed to be a self-validating system of protection, ensuring that every step is understood, justified, and effectively implemented.
Hazard Assessment: Understanding the "Why"
This compound is a derivative of Norethindrone, a potent active pharmaceutical ingredient (API). While specific toxicological data for the 3-Ethyl Ether derivative may be limited, established safety protocols require us to handle it with the same level of caution as the parent compound due to structural similarities. Norethindrone is classified as a hazardous drug, primarily due to its hormonal activity and potential for long-term health effects.[1]
Active pharmaceutical ingredients like this are designed to be biologically active at low concentrations, which is why an Occupational Exposure Limit (OEL) for Norethindrone has been established by Pfizer at a very low level: 0.8 µg/m³ over an 8-hour time-weighted average.[2][3] Such compounds are often termed highly potent active pharmaceutical ingredients (HPAPIs).[4][5] The core principle of our safety protocol is to prevent occupational exposure that could lead to unintended physiological effects.
Key hazards associated with the parent compound, Norethindrone, are summarized below.
| Hazard Classification | Description | Potential Consequences | Source(s) |
| Reproductive Toxicity 1A | May damage fertility or the unborn child. | Adverse reproductive effects, birth defects. | [6][7] |
| Carcinogenicity 2 | Suspected of causing cancer. | Increased long-term risk of cancer. | [6][7][8] |
| Acute Toxicity 4 | Harmful if swallowed, in contact with skin, or if inhaled. | Systemic effects, irritation. | [7] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Menstrual irregularities, breast changes, and other hormonal effects have been noted from occupational exposure.[3] | [7] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | Localized inflammation, discomfort, or damage upon contact. | [7] |
Given this profile, all handling operations must be conducted with the assumption that any exposure—dermal, inhalation, or ingestion—is hazardous.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. It should never be the only barrier. Its effectiveness is predicated on the prior implementation of robust engineering and administrative controls.
-
Engineering Controls: All manipulations of this compound powder should occur within a certified containment device, such as a powder containment hood (also known as a ventilated balance enclosure) or a glove box.[9] These devices are designed to protect the user by maintaining negative pressure and filtering the exhaust air through HEPA filters.[9]
-
Administrative Controls: A comprehensive safety program must be in place, including a designated area for handling potent compounds, clear standard operating procedures (SOPs), and thorough training for all personnel.[4][10] All staff must be aware of the specific risks and trained in emergency procedures.[4]
The Last Line of Defense: A Multi-Layered PPE Strategy
The selection of PPE is not arbitrary; each component is chosen to counter a specific route of exposure. For a potent compound like this compound, a comprehensive and correctly worn set of PPE is mandatory for all stages of handling, from receiving and unpacking to disposal.[11]
Hand Protection: Double Gloving is Non-Negotiable
The most likely route of exposure during laboratory work is through skin contact.[12] Therefore, hand protection is paramount.
-
Protocol: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[11][13]
-
Causality:
-
Chemotherapy Rating (ASTM D6978): This standard specifically tests gloves for resistance to permeation by hazardous drugs, providing a higher level of assurance than standard examination gloves.[14]
-
Double Gloving: This practice provides a critical safety buffer. The outer glove bears the brunt of any contamination. During a procedure, if you suspect the outer glove is compromised, it can be carefully removed and replaced without exposing your skin.[12]
-
Powder-Free: Glove powder can absorb hazardous drug particles, leading to aerosolization and wider contamination of the work area.[12]
-
-
Operational Plan: Change the outer glove immediately if contamination is suspected or every 30-60 minutes during continuous work.[12] Both pairs of gloves must be changed immediately if a tear or puncture occurs.
Body Protection: An Impermeable Barrier
Standard cotton lab coats are designed for cleanliness, not chemical protection. They are absorbent and will not protect you from potent compound exposure.
-
Protocol: Wear a disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[11][13] The gown must have long sleeves with tight-fitting elastic or knit cuffs.[11]
-
Causality: The coated material provides a non-absorbent barrier, preventing hazardous powders or droplets from reaching your skin or personal clothing.[14] The tight cuffs are crucial for creating a seal with your inner gloves, eliminating any exposed skin at the wrist.[12]
-
Operational Plan: Gowns should not be worn outside of the designated handling area to prevent cross-contamination.[12] They should be disposed of as contaminated waste at the end of the handling procedure or immediately if significant contamination occurs.
Eye and Face Protection: Shielding Mucous Membranes
The generation of fine powders or the handling of solutions creates a risk of splashes or aerosols that can be absorbed through the eyes and face.
-
Protocol: Wear chemical splash goggles that provide a full seal around the eyes.[11] If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[13][15]
-
Causality: Standard safety glasses with side shields do not provide adequate protection from splashes or airborne particles.[11] Goggles create a necessary seal, while a face shield offers a broader barrier for the entire face.
-
Operational Plan: Keep eye and face protection on until all contaminated PPE has been removed and you have exited the handling area.
Respiratory Protection: Preventing Inhalation
Inhalation of potent compound dust is a direct route for systemic exposure.[14]
-
Protocol: When handling the solid form of this compound outside of a containment device (e.g., during spill cleanup) or if there is any risk of aerosolization, a fit-tested NIOSH-approved N95 or higher-level respirator is required.[11][15] A standard surgical mask offers no protection against chemical dusts and is not an acceptable substitute.[11][14]
-
Causality: An N95 respirator is designed to filter at least 95% of airborne particles. A proper fit-test is essential to ensure a tight seal to the face, preventing contaminated air from leaking around the edges of the mask.
-
Operational Plan: Personnel requiring respirators must be part of a formal respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA.
Procedural Discipline: Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the PPE itself. An incorrect doffing procedure can lead to self-contamination.
Step-by-Step Donning Protocol:
-
Perform hand hygiene.
-
Don the first pair of shoe covers.
-
Don head and hair covers.
-
Don the second pair of shoe covers.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring cuffs are tucked under the inner gloves.
-
Don the outer pair of gloves, pulling them over the cuff of the gown.
-
Don eye and face protection (goggles/face shield).
-
Don respiratory protection, if required, and perform a user seal check.
Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle):
-
In the Handling Area: Wipe down the outer gloves with a suitable decontaminating agent.
-
Carefully remove the outer gloves, turning them inside out. Dispose of them in a designated hazardous waste bin.
-
Remove the gown by rolling it away from the body and turning it inside out. Dispose of it.
-
Exit the Handling Area: Step out of the designated "dirty" area.
-
Remove eye and face protection, handling only the strap or earpieces.
-
Remove head and hair covers.
-
Remove shoe covers.
-
Remove the inner pair of gloves, turning them inside out. This should be the last piece of PPE removed.
-
Perform thorough hand hygiene with soap and water.
Caption: Fig 1. Sequential workflow for donning and doffing PPE.
Disposal Plan: Closing the Loop
All disposable items that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Operational Plan:
-
Place all used PPE (gloves, gowns, shoe covers, etc.) directly into a clearly labeled, sealed hazardous waste container located within the handling area.[2]
-
Do not dispose of any contaminated materials in the regular trash.[7]
-
Follow all local, regional, and national regulations for the disposal of hazardous pharmaceutical waste.[6]
-
In Case of Exposure: Immediate Action Protocol
Accidents can happen. A clear, rehearsed emergency plan is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin thoroughly with soap and water for at least 15 minutes.[2][7] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Always report any exposure to your Environmental Health and Safety (EHS) department.
By adhering to this comprehensive guide, we build a culture of safety that protects our most valuable asset: our scientists. This protocol is not merely a set of rules but a system designed to instill confidence and ensure that our pursuit of scientific advancement does not come at the cost of personal health.
References
-
VxP Pharma (2020-01-11). Highly Potent Compounds. Available at: [Link]
-
C.P.A Chem Ltd. (2021-01-18). Safety data sheet. Available at: [Link]
-
Sciencelab.com (2005-10-10). Material Safety Data Sheet - Norethindrone. Available at: [Link]
-
Warner Chilcott (2019-07-16). SAFETY DATA SHEET. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Pharmacy Times (2018-09-04). USP Chapter <800>: Personal Protective Equipment. Available at: [Link]
-
Alberta College of Pharmacy (2019-10-30). A look at what personal protective equipment might be needed, depending on the compounding taking place in your pharmacy. Available at: [Link]
-
Bioprocess Online (2017-05-05). Handling & Processing Of Potent Compounds: A Holistic Approach. Available at: [Link]
-
Provista (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
GERPAC (2011). Personal protective equipment for preparing toxic drugs. Available at: [Link]
-
Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
Affygility Solutions (2010-06-29). Potent compounds: 7 things that every EHS professional should know. Available at: [Link]
-
American Society of Health-System Pharmacists (ASHP) (2006). ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]
-
LUPIN PHARMACEUTICALS, INC. (2022-02-02). Safety Data Sheet. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6230, Norethindrone. Available at: [Link]
Sources
- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 5. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. ashp.org [ashp.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. pppmag.com [pppmag.com]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. gerpac.eu [gerpac.eu]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
